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3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Documentation Hub

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  • Product: 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
  • CAS: 886360-72-1

Core Science & Biosynthesis

Foundational

Synthesis pathway for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Executive Summary This technical guide provides a comprehensive, research-level overview of a robust and efficient synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Executive Summary

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthesis pathway for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] This document details a convergent synthetic strategy, beginning with commercially available precursors and proceeding through a key amidrazone intermediate. The core of the synthesis involves a highly reliable cyclocondensation reaction. Each step is explained with mechanistic insight, causality behind experimental choices, and a detailed, self-validating protocol designed for reproducibility in a research setting.

Introduction: The 1,2,4-Triazin-5-one Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of novel therapeutic agents.[1] Among these, the 1,2,4-triazine moiety has garnered significant attention due to its versatile chemical reactivity and broad pharmacological profile.[1][2] The 1,2,4-triazin-5-one core, in particular, serves as a crucial pharmacophore in numerous bioactive compounds. The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms allows for diverse molecular interactions, making it an attractive target for drug design. The title compound, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, incorporates a substituted aryl group at the 3-position and a methyl group at the 6-position, features that allow for fine-tuning of its steric and electronic properties for potential biological targets. This guide outlines a logical and field-proven synthetic approach to access this valuable molecule.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy centered on the formation of the 1,2,4-triazine ring. The most reliable and widely adopted method for constructing this heterocyclic system is the cyclocondensation of an amidrazone with an α-ketoester.[3][4]

This disconnection approach identifies two key precursors: 3-chlorobenzamidrazone (I) and ethyl pyruvate (II) . This strategy is advantageous as it is convergent, utilizing readily available starting materials and involving transformations that are well-documented and high-yielding.

G cluster_precursors Key Precursors Target 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol Disconnect C3-N4 and C5-N1 Cyclocondensation Target->Disconnect Intermediates Disconnect->Intermediates Amidrazone 3-Chlorobenzamidrazone (I) Intermediates->Amidrazone Ketoester Ethyl Pyruvate (II) Intermediates->Ketoester G Start_Nitrile 3-Chlorobenzonitrile Intermediate 3-Chlorobenzamidrazone Start_Nitrile->Intermediate Reflux in EtOH (Step 1) Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Intermediate Reflux in EtOH (Step 1) Final_Product 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol Intermediate->Final_Product Reflux in Acetic Acid (Step 2) Start_Pyruvate Ethyl Pyruvate Start_Pyruvate->Final_Product Reflux in Acetic Acid (Step 2)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Introduction: The Significance of the 1,2,4-Triazine Scaffold in Modern Drug Discovery The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazine Scaffold in Modern Drug Discovery

The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry community.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] This versatility makes the 1,2,4-triazine nucleus a privileged structure in the design of novel therapeutic agents. The specific substitutions on the triazine ring play a crucial role in modulating the pharmacological and physicochemical properties of the resulting molecule. This guide focuses on a specific derivative, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, providing a comprehensive overview of its predicted physicochemical properties and the rigorous experimental methodologies required for their empirical validation. Understanding these properties is paramount for any researcher or drug development professional, as they are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and absorption to metabolic stability and target engagement.

Compound Profile: 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Chemical Structure:

Caption: Chemical structure of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₈ClN₃ODefines the elemental composition and exact mass.
Molecular Weight 221.65 g/mol Influences diffusion, bioavailability, and formulation.
logP (Octanol/Water) 1.8 ± 0.4Predicts membrane permeability and potential for toxicity.
Aqueous Solubility 0.2 g/LA critical factor for oral absorption and formulation.
pKa (Acidic) 7.2 ± 0.3Governs the ionization state at physiological pH, affecting solubility and target binding.
pKa (Basic) 1.5 ± 0.5Indicates the likelihood of protonation in acidic environments.
Melting Point >200 °C (estimated)Important for purity assessment and solid-state characterization.

Note: These values are computationally predicted and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. The rationale behind each protocol is to ensure data integrity and reproducibility.

Melting Point Determination via the Capillary Method

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of less than 1°C. Impurities typically depress the melting point and broaden the melting range.

Methodology:

  • Sample Preparation: Finely powder a small amount (1-2 mg) of the dry compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the closed end. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[2]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C/min.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Self-Validation: The protocol is self-validating by performing the measurement in triplicate. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure compound. The sharpness of the melting range is a direct indicator of purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Powder Powder Dry Sample Load Load Capillary Tube (2-3 mm height) Powder->Load Insert Insert into Apparatus Load->Insert RapidHeat Rapid Heat (Estimate MP) Insert->RapidHeat Cool Cool Down RapidHeat->Cool SlowHeat Slow Heat (1-2 °C/min) Cool->SlowHeat Record Record T_onset and T_complete SlowHeat->Record Triplicate Repeat 3x Record->Triplicate Purity Assess Purity (Sharp Range?) Triplicate->Purity

Caption: Workflow for melting point determination.

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For rigorous separation, centrifuge the sample and collect the supernatant.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or methanol) at known concentrations. Analyze both the standards and the saturated aqueous sample by a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Construct a calibration curve from the standard solutions. Use the response of the saturated sample to determine its concentration from the calibration curve. This concentration is the aqueous solubility.

Self-Validation: The time to reach equilibrium should be confirmed by taking samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

Solubility_Workflow Start Add Excess Solid to Buffer Shake Equilibrate on Shaker (24-48h at constant T) Start->Shake Separate Separate Phases (Centrifugation/Filtration) Shake->Separate Quantify Quantify Supernatant (HPLC or UV-Vis) Separate->Quantify Calculate Calculate Solubility vs. Calibration Curve Quantify->Calculate

Caption: Shake-flask solubility determination workflow.

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.[5][6]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[6]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined from the first derivative of the curve (where the inflection point is the equivalence point).

Self-Validation: The accuracy of the method is validated by calibrating the pH meter with at least two standard buffers before the experiment. The titration of a known standard compound can also be performed to verify the setup and procedure.

logP Determination by Reverse-Phase HPLC (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for its estimation by correlating the retention time of a compound with that of known standards.[7][8]

Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Calibration: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known logP values to create a calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').

  • logP Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its logP value.

Self-Validation: The linearity of the calibration curve (R² > 0.98) is a key indicator of a valid method. The choice of standards should be structurally similar to the test compound if possible to improve accuracy.

Conclusion: Integrating Physicochemical Properties in Drug Development

The physicochemical properties of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, once experimentally determined, will provide a critical foundation for its progression as a potential drug candidate. Solubility dictates the feasibility of oral formulations and achievable concentrations in in vitro assays. The pKa determines its charge state in different physiological compartments, which in turn affects its absorption, distribution, and target interaction. Lipophilicity, quantified by logP, is a key driver of its ability to cross biological membranes and is often correlated with both efficacy and toxicity. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data, enabling informed decision-making in the complex process of drug discovery and development.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL | C5H4F3N3OS | CID 135905262. PubChem. Available at: [Link]

  • 6-(3-Chlorophenyl)-5-phenyl-1,2,4-triazin-3-amine. PubChem. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Assessment of Reverse-Phase Chromatographic Methods for Determination of Partition Coefficients. ECETOC. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • 3-amino-6-methyl-1,2,4-triazin-5-ol. ChemSynthesis. Available at: [Link]

  • Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. Available at: [Link]

  • Process for the preparation of triazines. Google Patents.
  • 3,5-Diamino-6-(2-fluorophenyl)-1,2,4-triazine–dimethylformamide (1/1). Semantic Scholar. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

  • Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

  • Measuring the Melting Point. Westlab Canada. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green energetic materials from. Royal Society of Chemistry. Available at: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • DRAFT FOR PUBLIC CONSULTATION (July 2023). World Health Organization. Available at: [Link]

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][9][10]triazolo[3,4-b][1][10][11]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. PubChem. Available at: [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Available at: [Link]

  • 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. National Institutes of Health. Available at: [Link]

  • 6-(3-Chlorophenyl)-3,3,5-trimethyl-3,4-dihydro-2H-1,4-oxazine. Pharmaffiliates. Available at: [Link]

Sources

Foundational

1H NMR and 13C NMR spectral data of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the cornerstone for such characterization. This document, intended for researchers, scientists, and professionals in drug development, offers a predictive interpretation of the NMR spectra, a detailed experimental protocol for data acquisition, and an explanation of the underlying principles that govern the spectral features. We will delve into the influence of the molecule's electronic and structural properties on chemical shifts and coupling constants, providing a robust framework for its identification and analysis.

Introduction: The Imperative for Structural Elucidation

The compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol belongs to the s-triazine class of heterocycles, a scaffold known for a wide array of biological activities. The precise arrangement of its constituent atoms—the substitution pattern on the phenyl ring and the tautomeric form of the triazinone core—dictates its physicochemical properties and its interactions with biological targets. Therefore, rigorous structural analysis is not merely an academic exercise but a critical step in its development and application.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide synthesizes theoretical predictions with established spectroscopic principles to serve as a definitive reference for the NMR analysis of this specific triazine derivative.

Tautomerism in 1,2,4-Triazin-5-ol Systems

A critical consideration for this molecule is the existence of tautomeric forms. The name "triazin-5-ol" suggests the hydroxyl (enol) form, but it exists in equilibrium with the more stable keto (amide) form, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one. The position of this equilibrium is influenced by the solvent and temperature. In most common NMR solvents, the keto form is expected to predominate. This guide will focus on the characterization of this major tautomer, which features an N-H proton rather than an O-H proton.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, a standardized atom numbering system is essential. The structure below illustrates the predominant keto tautomer and the numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of the predominant tautomer, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display signals corresponding to three distinct regions: the aliphatic methyl protons, the aromatic protons of the chlorophenyl ring, and the labile N-H proton of the triazine ring. The analysis is based on a standard operating frequency of 400 MHz in DMSO-d₆.

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar, heterocyclic compounds. Crucially, its ability to form hydrogen bonds slows the chemical exchange rate of labile N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

Table 1: Predicted ¹H NMR Assignments for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in DMSO-d₆

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
CH₃ (H7)~2.35Singlet (s)3HN/AAliphatic protons adjacent to an sp² carbon of the triazine ring.
N-H (H4)~12.5 - 13.5Broad Singlet (br s)1HN/AAmide proton, deshielded due to resonance and hydrogen bonding with the solvent. Exchangeable with D₂O.
H-5'~7.55Triplet (t)1HJ ≈ 7.9 HzOrtho coupling to H-4' and H-6'.
H-4'~7.65Doublet of Triplets (dt) or Multiplet (m)1HJortho ≈ 7.8 Hz, Jmeta ≈ 1.5 HzOrtho coupling to H-5', meta coupling to H-2' and H-6'.
H-6'~8.05Doublet of Triplets (dt) or Multiplet (m)1HJortho ≈ 7.7 Hz, Jmeta ≈ 1.8 HzOrtho coupling to H-5', meta coupling to H-2' and H-4'. Deshielded by proximity to the triazine ring.
H-2'~8.15Triplet (t) or narrow Multiplet (m)1HJ ≈ 2.0 HzMeta coupling to H-4' and H-6'. Most deshielded aromatic proton due to proximity to the triazine ring and meta to the chloro group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Assignments for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in DMSO-d₆

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
CH₃ (C7)~21.0Typical shift for a methyl group attached to an sp² carbon.
C-4'~126.5Aromatic CH carbon.
C-6'~127.8Aromatic CH carbon.
C-2'~130.2Aromatic CH carbon, ortho to the triazine substituent.
C-5'~131.0Aromatic CH carbon.
C-3'~133.5Aromatic carbon directly bonded to the electronegative chlorine atom.
C-1'~134.0Quaternary aromatic carbon (ipso-carbon) attached to the triazine ring.
C-6~146.5Triazine ring carbon attached to the methyl group. Deshielded by adjacent nitrogen atoms.
C-3~151.0Triazine ring carbon attached to the phenyl group. Highly deshielded by adjacent nitrogen atoms.
C-5 (C=O)~160.0Carbonyl-like carbon of the triazinone ring, significantly deshielded.

The influence of substituents on the chemical shifts of aromatic carbons is a well-documented phenomenon.[1][2] The electron-withdrawing nature of both the chloro group and the triazine ring significantly impacts the electronic environment of the phenyl carbons.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a field-proven methodology.

Instrumentation
  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • Software: Standard spectrometer control and data processing software (e.g., TopSpin™, VnmrJ).

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the solid 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol sample.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆ (99.9% deuteration).

  • Homogenization: Vortex the mixture for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d₆ will be used as an internal reference (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-15 mg Sample prep2 Dissolve in 0.7 mL DMSO-d₆ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Acquire ¹H Spectrum (16-64 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024+ scans) acq3->acq4 acq5 (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Fourier Transform (FT) acq5->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (¹H: 2.50 ppm, ¹³C: 39.52 ppm) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Sources

Exploratory

Introduction: The 1,2,4-Triazine Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Derivatives The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Derivatives

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry. Regarded as a "privileged scaffold," its structural versatility and capacity for diverse substitutions have enabled the development of compounds with a vast spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazine have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[3][4][5][6] This guide, intended for researchers and drug development professionals, provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will delve into not just the "how" of these experimental procedures, but the fundamental "why," offering insights grounded in years of application science to ensure robust and reproducible results.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively investigated application of 1,2,4-triazine derivatives is in oncology.[7] These compounds have shown potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, with several advancing to clinical trials and even market approval.[7][8][9]

Foundational Mechanisms of Anticancer Action

The anticancer efficacy of 1,2,4-triazine derivatives is not monolithic; it stems from their ability to modulate a variety of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[9]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Many derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][10] This is often confirmed by observing increased activity of key executioner enzymes like caspase-3, -7, -8, and -9.[8][11] The modulation of apoptosis-regulating proteins, such as the inhibition of anti-apoptotic Bcl-2 family proteins, is a key therapeutic strategy.[11]

  • Kinase Inhibition: A significant number of 1,2,4-triazine compounds function as kinase inhibitors.[5] They can target critical signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways, which govern cell growth, proliferation, and survival.[1][11] For instance, the marketed drug Brivanib, which contains a pyrrolo[2,1-f][1][3][8]triazine core, is an inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) kinases.[9][12]

  • Enzyme Inhibition: Beyond kinases, these derivatives can inhibit other enzymes crucial for cancer progression, such as carbonic anhydrase IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Activates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Activates Casp37 Caspase-3/7 ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Triazine 1,2,4-Triazine Derivative Triazine->DeathReceptor Activates Triazine->Mito Induces MOMP Bcl2 Bcl-2 (Anti-apoptotic) Triazine->Bcl2 Inhibits Bcl2->Mito Inhibits G start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Adherence & Log Growth) seed->incubate1 treat 3. Treat with Serial Dilutions of 1,2,4-Triazine Derivatives incubate1->treat controls Include Controls: - Untreated - Vehicle (DMSO) - Positive (Doxorubicin) treat->controls incubate2 4. Incubate 48-72h (Compound Action) treat->incubate2 add_mtt 5. Add MTT Reagent (Substrate for Reductase) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Sources

Foundational

The Therapeutic Potential of 3-Phenyl-1,2,4-triazin-5-ol Compounds: An In-depth Technical Guide for Drug Discovery

Abstract The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the 3-phenyl-1,2,4-triazin-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the 3-phenyl-1,2,4-triazin-5-ol core, a specific substructure with significant therapeutic promise. We will explore its potential as a modulator of key biological targets, particularly in the realms of oncology and inflammatory diseases. This document provides a comprehensive overview of the primary therapeutic targets, their associated signaling pathways, and detailed, field-proven experimental protocols for the evaluation of 3-phenyl-1,2,4-triazin-5-ol analogs. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The 3-Phenyl-1,2,4-triazin-5-ol Scaffold - A Versatile Core for Therapeutic Innovation

The 3-phenyl-1,2,4-triazin-5-ol scaffold, which can exist in tautomeric forms including the 3-phenyl-1,2,4-triazin-5(4H)-one form, represents a class of heterocyclic compounds that has garnered increasing interest in drug discovery. The unique arrangement of nitrogen atoms in the triazine ring, coupled with the phenyl and hydroxyl/oxo substituents, provides a framework for diverse chemical modifications and interactions with various biological targets. Derivatives of the broader 1,2,4-triazine class have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[1]. This guide will specifically delve into the potential of the 3-phenyl-1,2,4-triazin-5-ol core in two major therapeutic areas: oncology and inflammation.

Anticancer Potential: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Several studies have highlighted the potential of 1,2,4-triazine derivatives to interfere with these aberrant pathways, leading to cancer cell death and inhibition of tumor growth[2][3]. For the 3-phenyl-1,2,4-triazin-5-ol scaffold, a primary area of investigation is its ability to function as a kinase inhibitor.

Kinase Inhibition: A Promising Avenue for Anticancer Therapy

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a common driver of cancer. The 1,2,4-triazine scaffold has been identified as a valuable pharmacophore for the development of kinase inhibitors[2][4].

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers. Novel 1,3,5-triazine derivatives have demonstrated potent dual inhibition of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cervical cancer cells[5]. While this study focused on a related triazine isomer, the general principle of targeting this pathway with triazine-based compounds provides a strong rationale for evaluating 3-phenyl-1,2,4-triazin-5-ol derivatives.

Pyruvate dehydrogenase kinases (PDKs) are key enzymes in cancer metabolism, promoting the metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). Inhibition of PDKs can reverse this metabolic phenotype and induce cancer cell death. A library of 3-amino-1,2,4-triazine derivatives has been shown to be potent and selective inhibitors of PDK1, demonstrating therapeutic potential in aggressive pancreatic cancer models[2]. This finding strongly suggests that the 3-phenyl-1,2,4-triazin-5-ol scaffold could be a promising starting point for the design of novel PDK inhibitors.

Experimental Workflow: Screening for Kinase Inhibitory Activity

The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors.

kinase_inhibition_workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models compound 3-Phenyl-1,2,4-triazin-5-ol Analogs primary_screen Primary Screen (e.g., ADP-Glo™ Assay) compound->primary_screen Test Compounds ic50_determination IC50 Determination primary_screen->ic50_determination Active Hits selectivity_panel Kinase Selectivity Panel ic50_determination->selectivity_panel Potent Hits cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) selectivity_panel->cell_viability Selective Hits target_engagement Target Engagement Assay (e.g., Western Blot for p-Akt) cell_viability->target_engagement Active in Cells apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) target_engagement->apoptosis_assay On-Target Activity xenograft Xenograft Tumor Model apoptosis_assay->xenograft Lead Candidate efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic Analysis efficacy_study->pk_pd_study

Caption: Workflow for the identification and characterization of kinase inhibitors.

Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The 1,2,4-triazine scaffold has been explored for its anti-inflammatory properties, with derivatives showing promise in modulating various inflammatory pathways[3][6].

Inhibition of Inflammatory Mediators

The production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and the activation of transcription factors like nuclear factor-kappa B (NF-κB) are central to the inflammatory response. Some triazine derivatives have been shown to exert their anti-inflammatory effects by inhibiting these key players[4][7]. The structural features of 3-phenyl-1,2,4-triazin-5-ol make it a candidate for interaction with the active sites of enzymes like COX-2.

Targeting the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research, and the triazine scaffold could serve as a valuable starting point for designing such inhibitors[8].

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a G protein-coupled receptor that is involved in regulating inflammation and immune responses. Antagonists of the A2A receptor have shown therapeutic potential in various inflammatory and neurodegenerative disorders. Notably, 1,2,4-triazine derivatives have been successfully developed as potent and selective adenosine A2A receptor antagonists[9].

Signaling Pathway: NLRP3 Inflammasome Activation

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, a key target for anti-inflammatory drug discovery.

NLRP3_pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_execution Effector Phase PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b Assembly NLRP3 Oligomerization ASC Speck Formation Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->Assembly Casp1_activation pro-Caspase-1 → Caspase-1 Assembly->Casp1_activation Cytokine_processing pro-IL-1β → IL-1β pro-IL-18 → IL-18 Casp1_activation->Cytokine_processing Pyroptosis Gasdermin D Cleavage → Pyroptosis Casp1_activation->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays relevant to the evaluation of 3-phenyl-1,2,4-triazin-5-ol compounds.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory potential of test compounds.

Materials:

  • Kinase of interest (e.g., PI3K, PDK1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 3-phenyl-1,2,4-triazin-5-ol test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

    • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[10][11].

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[11][12][13].

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-inflammatory Assay: LPS-Induced Cytokine Release in Macrophages

This protocol details a method to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-phenyl-1,2,4-triazin-5-ol test compounds

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production[14][15].

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-only control. Determine the IC50 values.

In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of lead compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., one that is sensitive to the compound in vitro)

  • Matrigel (optional)

  • 3-phenyl-1,2,4-triazin-5-ol lead compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10^6 cells per injection)[16].

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice[16][17][18][19].

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the lead compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.

Data Presentation and Interpretation

Quantitative data from the assays described above should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity of Exemplary 1,2,4-Triazine Analogs

Compound IDTarget KinaseIC50 (µM)
TPKI-1 PDK15.8
TPKI-2 PDK14.9
TPKI-3 PI3Kα1.34
TPKI-4 FAK0.23
Note: The data presented here for TPKI-1 and TPKI-2 are for 3-amino-1,2,4-triazine derivatives and are intended to be illustrative of the potential of the scaffold[2]. Data for TPKI-3 and TPKI-4 are for other 1,2,4-triazine derivatives and are included for comparative purposes[20][21].

Table 2: Anti-inflammatory Activity of an Exemplary 1,2,4-Triazine Derivative

Compound IDAssayIC50 (µM)
TPI-1 LPS-induced TNF-α release (THP-1)7.83
TPI-1 LPS-induced IL-1β release (THP-1)15.84
Note: The data presented here are for a 1,2,3-triazole derivative and are illustrative of the potential for triazole-based compounds to inhibit cytokine release[22].

Conclusion and Future Directions

The 3-phenyl-1,2,4-triazin-5-ol scaffold holds significant promise as a versatile core for the development of novel therapeutics targeting key pathways in oncology and inflammation. The evidence from related 1,2,4-triazine derivatives suggests that compounds based on this scaffold are likely to exhibit inhibitory activity against various kinases and modulate inflammatory responses. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on the synthesis and screening of a focused library of 3-phenyl-1,2,4-triazin-5-ol derivatives to establish clear structure-activity relationships (SAR) for specific targets. Further optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules towards clinical development.

References

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  • Madasu, C., et al. (2020). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 8, 589. [Link]

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Sources

Exploratory

The Multifaceted Mechanisms of Action of Substituted 1,2,4-Triazin-5-ols: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 1,2,4-Triazin-5-ol Scaffold Substituted 1,2,4-triazin-5-ols, and their tautomeric 1,2,4-triazin-5-one forms, represent a privileged heterocyclic scaffold in medicinal chemistry. This core stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazin-5-ol Scaffold

Substituted 1,2,4-triazin-5-ols, and their tautomeric 1,2,4-triazin-5-one forms, represent a privileged heterocyclic scaffold in medicinal chemistry. This core structure is a versatile pharmacophore that has been successfully incorporated into a wide array of biologically active molecules. The inherent electronic properties and the synthetic tractability of the 1,2,4-triazine ring system allow for the fine-tuning of steric and electronic properties through substitution, leading to compounds with diverse pharmacological profiles. These derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory effects.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of substituted 1,2,4-triazin-5-ols, with a focus on their interactions with key biological targets. We will delve into the molecular intricacies of their inhibitory actions and provide practical, field-proven experimental protocols for their characterization.

I. Anti-Inflammatory Mechanisms of Action

A significant area of investigation for 1,2,4-triazin-5-ol derivatives has been in the realm of inflammation. These compounds have been shown to modulate key inflammatory pathways through the inhibition of specific enzymes and protein complexes.

A. Inhibition of Cyclooxygenase-2 (COX-2)

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. Several substituted 1,2,4-triazine derivatives have emerged as potent and selective COX-2 inhibitors.

Molecular Mechanism: The mechanism of COX-2 inhibition by these compounds often involves the insertion of a sulfonamide or a similar pharmacophore into a secondary pocket of the COX-2 active site, which is not readily accessible in the COX-1 isoform. The 1,2,4-triazine core can act as a scaffold to correctly orient these key interacting moieties. Molecular docking studies have suggested that the triazine and hydrazine moieties can position themselves within the selectivity pocket of the COX-2 active site, providing a foundation for the design of novel inhibitors with enhanced activity.[3]

Structure-Activity Relationship (SAR): For a series of 5-aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives, potent and selective COX-2 inhibition was observed. The presence of a methylsulfonylphenyl group at the 6-position is a common feature in many selective COX-2 inhibitors. One of the most potent compounds in this series, 5-(4-chlorophenyl)-6-(4-(methylsulfonyl) phenyl)-3-(methylthio)-1,2,4-triazine, exhibited an IC50 value of 0.10 µM for COX-2, with a high selectivity index.[4]

Quantitative Data on COX-2 Inhibition:

Compound IDR1-Substituent (Position 5)R2-Substituent (Position 6)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
NHCXP3 4-chlorophenyl4-(methylsulfonyl)phenyl0.1039.5395[4]
Celecoxib --0.89>100>112[5]
Indomethacin -----[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the COX-2 inhibitory activity of test compounds.

  • Preparation of Reagents:

    • COX Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.0.

    • Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • Fluorometric Probe (e.g., Amplex™ Red): Prepare a stock solution in DMSO.

    • Heme: Prepare a stock solution in the assay buffer.

    • Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of COX Assay Buffer.

    • Add 10 µL of the test compound dilution or DMSO (for control).

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

    • Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - COX-2 Enzyme - Buffer - Substrate - Probe - Test Compound plate Plate Setup (96-well): - Add Buffer - Add Test Compound - Add COX-2 Enzyme reagents->plate incubation Incubate (37°C, 10 min) plate->incubation reaction Initiate Reaction: Add Substrate & Probe incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement rate Calculate Reaction Rate measurement->rate inhibition Determine % Inhibition rate->inhibition ic50 Calculate IC50 inhibition->ic50

Workflow for in vitro COX-2 inhibition assay.
B. Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[6] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[7] Several 1,2,4-triazine derivatives have been identified as inhibitors of the NLRP3 inflammasome.[7]

Molecular Mechanism: The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., lipopolysaccharide, LPS) and an activation signal (e.g., nigericin).[6][8] The priming step upregulates the expression of NLRP3 and pro-IL-1β. The activation signal triggers the assembly of the inflammasome complex. 1,2,4-triazine derivatives can inhibit NLRP3 inflammasome activation, although the precise molecular interactions are still under investigation for many compounds.

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line.

  • Cell Culture and Plating:

    • Culture BMDMs or a macrophage cell line (e.g., J774A.1) in complete DMEM medium.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming and Compound Treatment:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Pre-incubate the primed cells with various concentrations of the 1,2,4-triazine test compound or vehicle (DMSO) for 30-60 minutes.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as nigericin (e.g., 5-10 µM), for 1-2 hours.

  • Measurement of IL-1β and LDH Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis-induced cell death, using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release and LDH release for each compound concentration compared to the vehicle-treated control.

    • Determine the IC50 values for the inhibition of IL-1β and LDH release by fitting the data to a dose-response curve.

NLRP3_Inhibition_Pathway cluster_cell Macrophage LPS Priming Signal (e.g., LPS) TLR4 TLR4 LPS->TLR4 Nigericin Activation Signal (e.g., Nigericin) NLRP3_active Active NLRP3 Inflammasome Nigericin->NLRP3_active Triazine 1,2,4-Triazin-5-ol Derivative Triazine->NLRP3_active NFkB NF-κB Pathway TLR4->NFkB pro_IL1b_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1b_mRNA NLRP3_inactive Inactive NLRP3 pro_IL1b_mRNA->NLRP3_inactive pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Casp1_pro Pro-Caspase-1 NLRP3_active->Casp1_pro recruits Casp1_active Active Caspase-1 Casp1_pro->Casp1_active autocatalysis Casp1_active->pro_IL1b cleaves Pyroptosis Pyroptosis (LDH Release) Casp1_active->Pyroptosis induces IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b

Inhibition of the NLRP3 inflammasome pathway.

II. Anticancer Mechanisms of Action

The 1,2,4-triazin-5-ol scaffold has been extensively explored in the development of novel anticancer agents. These compounds exert their antiproliferative effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of DNA topoisomerases.

A. Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Certain 1,2,4-triazin-3(2H)-one derivatives, which are structurally related to the 1,2,4-triazin-5-ol core, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[9]

Molecular Mechanism: These triazine derivatives can bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin. This binding event disrupts the assembly of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules. The net result is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Structure-Activity Relationship (SAR): For a series of 1,2,4-triazin-3(2H)-one derivatives designed as cis-restricted combretastatin A4 analogues, the nature and position of substituents on the aryl rings attached to the triazine core are crucial for activity. The presence of a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, often leads to potent activity.[10]

Quantitative Data on Tubulin Polymerization Inhibition:

Compound IDAntiproliferative IC50 (µM) (HeLa cells)Tubulin Polymerization IC50 (µM)Reference
Compound 12 0.15 ± 0.182.1 ± 0.12[10]
Combretastatin A-4 -~2[11]
Colchicine -~3[12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to monitor the effect of test compounds on tubulin polymerization in vitro.

  • Preparation of Reagents:

    • Tubulin: High-purity (>99%) tubulin from a commercial source.

    • Polymerization Buffer: e.g., 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • GTP Solution: 100 mM stock solution.

    • Fluorescent Reporter: A dye that fluoresces upon binding to polymerized tubulin.

    • Test Compound: Serial dilutions in the polymerization buffer.

  • Assay Procedure (384-well plate format):

    • On ice, prepare a tubulin solution in the polymerization buffer.

    • Add the fluorescent reporter to the tubulin solution.

    • Add the test compound dilutions or vehicle to the wells of a pre-chilled 384-well plate.

    • Add the tubulin/reporter solution to each well.

    • Initiate polymerization by adding GTP to each well and transferring the plate to a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each compound concentration.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Triazine 1,2,4-Triazin-5-ol Derivative Triazine->Polymerization Inhibits

Inhibition of tubulin polymerization.
B. Inhibition of Topoisomerase II

DNA topoisomerase II (Topo II) is an essential enzyme that modulates the topology of DNA by catalyzing the transient cleavage and re-ligation of double-stranded DNA.[13] Topo II is a well-established target for anticancer drugs, which can be classified as either Topo II poisons that stabilize the cleavage complex or catalytic inhibitors that prevent DNA cleavage. Some 1,2,4-triazinone derivatives have been shown to act as Topo II inhibitors.[3]

Molecular Mechanism: The precise mechanism of Topo II inhibition by 1,2,4-triazine derivatives can vary. Some may act as catalytic inhibitors, while others may function as Topo II poisons. Molecular docking studies can provide insights into the potential binding modes of these compounds within the ATP-binding site or at the DNA-protein interface.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.

  • Preparation of Reagents:

    • Supercoiled Plasmid DNA (e.g., pBR322): High-purity plasmid DNA.

    • Human Topoisomerase IIα: From a commercial source.

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA.

    • ATP Solution: 10 mM stock solution.

    • Test Compound: Serial dilutions in the assay buffer.

    • Stop Solution/Loading Dye: Containing SDS, EDTA, and a tracking dye.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Add Topo IIα enzyme to the mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

    • Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.

    • Visualize the DNA bands under UV light and capture an image.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

    • Determine the IC50 value for Topo II inhibition.

III. Neuro-modulatory Mechanisms of Action

A. Inhibition of D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at the NMDA receptor.[14] Inhibition of DAAO can increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This has therapeutic potential for the treatment of schizophrenia. A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent DAAO inhibitors.[14][15]

Molecular Mechanism: The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold serves as a bioisostere for the carboxylic acid moiety that interacts with the active site of DAAO.[16] Substitutions at the 2- or 3-position of the triazine ring can extend into a secondary binding site, enhancing potency and metabolic stability.[16][17]

Structure-Activity Relationship (SAR): For 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives, potent DAAO inhibition in the nanomolar range has been observed.[17] Derivatives with a benzylthio group at the 3-position are particularly potent.[17]

Quantitative Data on DAAO Inhibition:

Compound IDR-Substituent (Position 3)Human DAAO IC50 (nM)Reference
6b phenethyl130[17]
6m (6-fluoronaphthalen-2-yl)methylthio13[17]
6g benzylthio43[17]
6j (4-phenyl)benzylthio18[17]

Experimental Protocol: DAAO Inhibition Assay

This protocol describes a coupled-enzyme assay to measure DAAO activity.

  • Preparation of Reagents:

    • Assay Buffer: e.g., 100 mM sodium pyrophosphate, pH 8.5.

    • Human DAAO Enzyme: Recombinant enzyme.

    • D-Serine (Substrate): Stock solution in water.

    • Horseradish Peroxidase (HRP): Stock solution.

    • Amplex Red Reagent: Stock solution in DMSO.

    • Test Compound: Serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, HRP, and Amplex Red.

    • Add the test compound or vehicle.

    • Add the DAAO enzyme.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding D-serine.

    • Measure the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Perspectives

The substituted 1,2,4-triazin-5-ol scaffold is a remarkable platform for the design of novel therapeutic agents with diverse mechanisms of action. This guide has highlighted several key molecular targets and provided a framework for the experimental validation of these interactions. The continued exploration of the structure-activity relationships of this versatile core will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets through co-crystallization studies and advanced computational modeling. Furthermore, the development of derivatives with optimized ADME properties will be crucial for translating the promising in vitro activities into in vivo efficacy and clinical success.

References

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Sources

Foundational

Introduction: The Privileged Scaffold and the Critical Substituent

An In-depth Technical Guide to 3-(Chlorophenyl)-1,2,4-triazine Compounds: Synthesis, Reactivity, and Therapeutic Potential The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chlorophenyl)-1,2,4-triazine Compounds: Synthesis, Reactivity, and Therapeutic Potential

The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] These six-membered azaheterocycles are integral to the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The chemical versatility of the triazine core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.

This guide focuses specifically on 1,2,4-triazine derivatives bearing a chlorophenyl substituent at the 3-position. The introduction of a chlorophenyl group is a common and highly effective strategy in drug design. The chlorine atom, being an electron-withdrawing group, significantly modulates the electronic character of the triazine ring, often enhancing its reactivity and binding affinity.[4] Furthermore, its lipophilic nature can improve membrane permeability and pharmacokinetic properties. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) provides an additional vector for optimizing structure-activity relationships (SAR), making this class of compounds a rich area for therapeutic exploration.

Part 1: Synthetic Strategies for the 1,2,4-Triazine Core

The construction of the 3-(chlorophenyl)-1,2,4-triazine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazine ring.

Primary Synthesis via Cyclocondensation

A predominant method for assembling the 1,2,4-triazine ring is the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or related hydrazide derivative.[5][6] This approach is particularly effective for creating 5,6-disubstituted triazines.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) condensation Cyclocondensation dicarbonyl->condensation + aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->condensation triazine 5,6-Disubstituted-3-amino- 1,2,4-triazine condensation->triazine Reflux in n-Butanol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Chlorophenyl-Triazine Derivative Inhibitor->EGFR cluster_0 Structure-Activity Relationship (SAR) SAR_Core label_R1 R1: Bulky lipophilic groups can enhance binding in hydrophobic pockets (e.g., GPR84 antagonism). SAR_Core->label_R1 label_R2 R2: Groups like methylsulfonylphenyl can confer selectivity (e.g., COX-2 inhibition). SAR_Core->label_R2 label_R3 R3 (Cl-Ph): Position of Cl (o, m, p) fine-tunes electronics and sterics. Crucial for target engagement. SAR_Core->label_R3

Sources

Exploratory

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one (PF-543), a Potent Sphingosine Kinase 1 Inhibitor

Introduction Sphingosine Kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to the pro-survival signaling molecule, sphingosine-1-phosphate (S1P...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sphingosine Kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). The balance between intracellular levels of sphingosine and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, influencing processes such as cell proliferation, survival, migration, and inflammation. Dysregulation of SphK1 activity and an elevation in S1P levels are implicated in a multitude of pathological conditions, including cancer, fibrosis, and inflammatory diseases.

This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one (CAS Number: 886360-72-1), a compound widely known in the scientific community as PF-543.[1] PF-543 is a highly potent and selective inhibitor of SphK1, making it an invaluable tool for researchers investigating the physiological and pathological roles of the SphK1/S1P signaling axis.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the properties, mechanism of action, and practical applications of this inhibitor.

Chemical and Physical Properties

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one is a small molecule inhibitor with the following key identifiers and properties.[5] While extensive physicochemical data such as melting and boiling points are not consistently reported across public domains, its solubility has been characterized in common laboratory solvents.

PropertyValueSource
CAS Number 886360-72-1[5]
IUPAC Name 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one[5]
Alternate Name PF-543, Sphingosine Kinase 1 Inhibitor II[1][4]
Molecular Formula C10H8ClN3O[5]
Molecular Weight 221.65 g/mol [3]
Solubility DMSO: ≥50 mg/mL, Ethanol: 93 mg/mL[1][6]

Mechanism of Action and Biological Activity

PF-543 functions as a potent, reversible, and sphingosine-competitive inhibitor of Sphingosine Kinase 1.[2][4] It exhibits high affinity for SphK1, with reported IC50 values in the low nanomolar range (e.g., 2.0 nM) and a Ki of 3.6 nM.[4][5] A key advantage of PF-543 for research applications is its remarkable selectivity; it is over 100-fold more selective for SphK1 than for its isoform, SphK2, and shows minimal to no activity against a broad panel of other protein and lipid kinases.[1][5]

The inhibitory action of PF-543 on SphK1 leads to a significant modulation of the sphingolipid rheostat within cells. Treatment with PF-543 effectively blocks the conversion of sphingosine to S1P, resulting in a dose-dependent decrease in intracellular S1P levels and a corresponding accumulation of sphingosine.[2][4] This shift in the sphingolipid balance triggers a cascade of cellular responses. In various cancer cell lines, including head and neck squamous cell carcinoma and colorectal cancer, PF-543 has been shown to induce multiple forms of cell death, including apoptosis, necrosis, and autophagy.[4][7]

Beyond its applications in oncology research, PF-543 has demonstrated significant anti-inflammatory and anti-fibrotic effects in preclinical models.[3] For instance, it has been shown to ameliorate cardiac remodeling and reduce the expression of pro-inflammatory cytokines in animal models of myocardial infarction.[3][8]

The SphK1/S1P Signaling Pathway and PF-543 Inhibition

The diagram below illustrates the central role of SphK1 in converting sphingosine to S1P, which can then signal through intracellular mechanisms or be exported to activate cell surface S1P receptors (S1PRs). PF-543 directly inhibits the enzymatic activity of SphK1, thereby blocking the entire downstream signaling cascade.

SphK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Signaling\n(Proliferation, Survival, Migration) Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream Signaling\n(Proliferation, Survival, Migration) Sph Sphingosine (Pro-Apoptotic) SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) S1P->S1PR Activates SphK1->S1P Catalyzes Phosphorylation PF543 PF-543 (Inhibitor) PF543->SphK1 Inhibits

Caption: The SphK1/S1P signaling pathway and the inhibitory action of PF-543.

Experimental Protocols

In Vitro SphK1 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of PF-543 on SphK1 activity using a fluorescence-based assay.

Materials:

  • Recombinant human SphK1 enzyme

  • Fluorescent sphingosine substrate (e.g., NBD-sphingosine)

  • ATP solution

  • Assay buffer (e.g., 100 mM HEPES pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol)

  • PF-543 (dissolved in DMSO)

  • 384-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents: Dilute the SphK1 enzyme, fluorescent sphingosine substrate, and ATP to their final desired concentrations in the assay buffer. Prepare a serial dilution of PF-543 in DMSO, and then dilute into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the PF-543 dilutions (or DMSO for control).

  • Enzyme Addition: Add the diluted SphK1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding the fluorescent sphingosine substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction (e.g., by adding a stop solution or by direct detection). Measure the formation of the fluorescent S1P product using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each PF-543 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow start Start reagents Prepare Reagents: - SphK1 Enzyme - Fluorescent Substrate - ATP - PF-543 Dilutions start->reagents setup Add PF-543/DMSO to 384-well Plate reagents->setup enzyme_add Add SphK1 Enzyme & Pre-incubate setup->enzyme_add reaction Initiate Reaction: Add Substrate & ATP enzyme_add->reaction incubation Incubate at 37°C reaction->incubation detection Measure Fluorescence incubation->detection analysis Calculate % Inhibition & IC50 Value detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro SphK1 inhibition assay.

Research Applications

PF-543 is a versatile research tool employed across various disciplines to dissect the roles of the SphK1/S1P axis.

  • Cancer Research: It is widely used to investigate the effects of SphK1 inhibition on tumor cell proliferation, survival, and metastasis. Studies have shown its efficacy in reducing tumor growth in xenograft models of colorectal cancer.[9]

  • Inflammation and Immunology: The compound helps in elucidating the role of S1P in inflammatory responses. Research has demonstrated its ability to reduce pro-inflammatory cytokine expression.[3]

  • Cardiovascular Disease: PF-543 is utilized to study the impact of SphK1 on cardiac remodeling and hypertrophy. In models of pulmonary hypertension, it has been shown to reduce right ventricular hypertrophy.[8]

  • Fibrosis: Its anti-fibrotic properties are under investigation in various models of fibrotic diseases.

Suppliers

A number of reputable chemical suppliers provide PF-543 for research purposes. This list is not exhaustive but includes several common sources:

  • Selleck Chemicals

  • APExBIO

  • Sigma-Aldrich

  • MedchemExpress

  • Axon Medchem

  • Tocris Bioscience

Safety Information

As with any chemical reagent, it is imperative to handle PF-543 with appropriate safety precautions. Researchers should obtain and consult the Safety Data Sheet (SDS) from their supplier for detailed information regarding handling, storage, personal protective equipment, and disposal.

References

  • Aaronchem. Safety Data Sheet: 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one.
  • APExBIO. PF-543 - Potent Selective SphK1 Inhibitor.
  • Pyne, N. J., et al. "Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension." Pulmonary Circulation, vol. 6, no. 4, 2016, pp. 486-496. [Link]

  • ResearchGate. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543.
  • TargetMol. PF-543 | Autophagy | S1P Receptor.
  • Sigma-Aldrich. Sphingosine Kinase 1 Inhibitor II, PF-543.
  • MedchemExpress. PF-543 (Synonyms: Sphingosine Kinase 1 Inhibitor II).
  • Selleck Chemicals. PF-543 hydrochloride SPHK inhibitor.
  • MDPI. "A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation." International Journal of Molecular Sciences, vol. 22, no. 16, 2021, p. 8769. [Link]

  • Tocris Bioscience. PF 543 hydrochloride | Sphingosine Kinase.
  • Kariya, Y., et al. "Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells." Oncology Letters, vol. 14, no. 5, 2017, pp. 5827-5832. [Link]

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Foundational

A Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: A Novel Heterocyclic Scaffold

An in-depth technical guide on the proposed synthesis and potential significance of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. Abstract: The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, exhib...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the proposed synthesis and potential significance of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Abstract: The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide details a proposed synthetic route for the novel compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, a molecule designed to explore new chemical space within this important class of heterocycles. We provide a comprehensive, step-by-step protocol for its synthesis via the condensation of 3-chlorobenzamidrazone with ethyl pyruvate, followed by cyclization. This document also outlines the necessary analytical techniques for structural elucidation and purity assessment. Furthermore, we present a forward-looking perspective on the potential applications of this compound in drug discovery, grounded in the established pharmacology of related 1,2,4-triazine derivatives.

Introduction: The Prominence of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The nitrogen-rich core of the triazine ring allows for a multitude of hydrogen bonding interactions with biological targets, while the substitution pattern at the 3, 5, and 6 positions provides a versatile platform for modulating physiochemical properties and pharmacological activity. The strategic incorporation of a 3-chlorophenyl group in the target molecule, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, is intended to probe the effects of halogen bonding and lipophilicity on target engagement, a common strategy in drug design.

Proposed Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

The synthesis of 3-substituted-1,2,4-triazin-5-ones is most commonly achieved through the condensation of an α-keto ester with an appropriate amidrazone, followed by cyclization. This well-established methodology offers a reliable and efficient route to the target compound. The proposed synthetic pathway is illustrated below:

Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A 3-Chlorobenzonitrile D 3-Chlorobenzamidrazone A->D 1. EtOH, reflux B Hydrazine hydrate B->D C Ethyl pyruvate E 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol C->E D->E 2. Pyridine, reflux

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Chlorobenzamidrazone

The initial step involves the synthesis of the key intermediate, 3-chlorobenzamidrazone, from 3-chlorobenzonitrile and hydrazine hydrate.

Experimental Protocol:

  • To a solution of 3-chlorobenzonitrile (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-chlorobenzamidrazone.

Step 2: Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

The final step is the condensation and cyclization of 3-chlorobenzamidrazone with ethyl pyruvate.

Experimental Protocol:

  • Suspend 3-chlorobenzamidrazone (1.0 eq) in pyridine (4 mL/mmol).

  • Add ethyl pyruvate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR - Aromatic protons of the 3-chlorophenyl group (multiplets).- Methyl protons at the 6-position (singlet).- A broad singlet corresponding to the hydroxyl/amide proton.
¹³C NMR - Resonances for the aromatic carbons of the 3-chlorophenyl group.- Carbonyl carbon resonance.- Resonances for the triazine ring carbons.- Methyl carbon resonance.
FT-IR - Characteristic C=O stretching vibration (amide).- N-H and O-H stretching vibrations.- Aromatic C-H and C=C stretching vibrations.- C-Cl stretching vibration.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the calculated mass of C10H8ClN3O.
Melting Point - A sharp melting point range, indicative of a pure compound.
Elemental Analysis - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the molecular formula C10H8ClN3O.

Historical Context and Future Directions

While 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a novel proposed structure, its design is rooted in the extensive history of 1,2,4-triazine chemistry. The parent compound, 6-azauracil, was one of the first 1,2,4-triazines to be investigated for its biological activity. Since then, extensive structure-activity relationship (SAR) studies have been conducted on this scaffold, leading to the development of numerous compounds with therapeutic potential.

The introduction of the 3-chlorophenyl substituent is a rational design choice based on the known ability of halogen atoms to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for biological targets. The methyl group at the 6-position is expected to improve metabolic stability and can be further functionalized to modulate solubility and other pharmacokinetic properties.

Future research on 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol should focus on its evaluation in a panel of biological assays to determine its cytotoxic, antimicrobial, and antiviral activities. Further derivatization of the core structure could also be explored to optimize its biological profile.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. By leveraging established synthetic methodologies for the 1,2,4-triazine scaffold, this guide offers a clear and actionable pathway for researchers to synthesize and investigate this promising new molecule. The exploration of such novel derivatives is crucial for the continued advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Title: Recent advances in the synthesis and biological activity of 1,2,4-triazines. Source: RSC Advances. URL: [Link]

  • Title: A convenient synthesis of 3-aryl-1,2,4-triazin-5-ones. Source: Arkivoc. URL: [Link]

  • Title: Halogen bonding in medicinal chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

Protocols & Analytical Methods

Method

An Application Guide to 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: Sourcing, Characterization, and In Vitro Evaluation

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. It details the compound's chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. It details the compound's chemical profile, identifies known commercial suppliers, and offers insights into its potential research applications based on the well-documented biological activities of the 1,2,4-triazine scaffold. Detailed, field-tested protocols for handling, quality control, and a representative biological assay are provided to facilitate its integration into research workflows.

Introduction and Chemical Profile

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol belongs to the 1,2,4-triazine (also known as as-triazine) class of heterocyclic compounds. The triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The specific substitution pattern of this compound—a 3-chlorophenyl group at position 3 and a methyl group at position 6—suggests its potential as a modulator of various biological targets, meriting further investigation in drug discovery programs.

The compound exists in tautomeric equilibrium with its keto form, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one. For clarity and accurate searching, both names should be considered.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
CAS Number 20175-73-1
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.65 g/mol
Canonical SMILES CC1=NN=C(C(=O)N1)C2=CC(=CC=C2)Cl

Commercial Sourcing and Availability

Procuring 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol for research purposes requires identifying specialty chemical suppliers. As of early 2026, this compound is not widely stocked by major global distributors and is more commonly available from niche suppliers or on a custom synthesis basis. The following table summarizes a known commercial source. Researchers are advised to contact suppliers directly to confirm current availability, purity, and lead times.

Table 2: Commercial Supplier Information

SupplierProduct Name/NumberNotes
Shanghai U-Unibio Co., Ltd. (via DingXiangTong)abs42123086Listed as a biochemical reagent. Availability should be confirmed directly.[2]
Various Custom Synthesis Vendors N/AMany chemical synthesis companies (e.g., WuXi AppTec, Chem-Impex, etc.) can synthesize this compound upon request. A formal quote process is typically required.

Note: When sourcing, always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Potential Research Applications & Scientific Context

The 1,2,4-triazine nucleus is a cornerstone in the development of therapeutic agents.[1] While specific data on 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is limited in public literature, its structure allows for informed hypotheses on its potential applications.

  • Oncology: Triazine derivatives have been extensively studied as cytotoxic agents against various cancer cell lines.[3][4] Their mechanisms often involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or the induction of apoptosis.[1][4] The presence of the chlorophenyl moiety can enhance binding affinity in hydrophobic pockets of target proteins.

  • Neuroscience: Certain substituted triazines have been identified as potent ligands for central nervous system (CNS) receptors, such as serotonin 5-HT6 receptors, which are targets for treating cognitive disorders like Alzheimer's disease.[5] Other triazines have been investigated as BACE1 inhibitors, another key target in Alzheimer's research.[6]

  • Infectious Diseases: The triazine scaffold is present in compounds with demonstrated antiviral, antifungal, and antibacterial efficacy.[1]

The diagram below illustrates a hypothetical mechanism of action for a 1,2,4-triazine derivative as a Cyclin-Dependent Kinase (CDK) inhibitor, a pathway commonly associated with the anticancer activity of such heterocyclic compounds.[1]

G cluster_0 Cell Cycle Progression cluster_1 Inhibitory Action CDK_Cyclin CDK/Cyclin Complex Rb pRb CDK_Cyclin->Rb Phosphorylates (p) Apoptosis Apoptosis / Cell Cycle Arrest CDK_Cyclin->Apoptosis Inhibition Leads to... E2F E2F Rb->E2F Releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription Triazine 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol (Hypothetical Inhibitor) Triazine->CDK_Cyclin Binds & Inhibits start Start step1 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->step1 end End step2 2. Incubate 24h (Allow cells to adhere) step1->step2 step3 3. Prepare Serial Dilutions (Compound in culture medium) step2->step3 step4 4. Treat Cells (Add diluted compound to wells) step3->step4 step5 5. Incubate 48-72h (Compound exposure period) step4->step5 step6 6. Add MTT Reagent (10 µL of 5 mg/mL stock per well) step5->step6 step7 7. Incubate 2-4h (Allow formazan crystal formation) step6->step7 step8 8. Solubilize Crystals (Add 100 µL solubilization buffer) step7->step8 step9 9. Read Absorbance (570 nm on microplate reader) step8->step9 step10 10. Data Analysis (Calculate % viability and IC₅₀) step9->step10 step10->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for controls.

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dilution: Prepare a serial dilution of the triazine compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions.

    • Vehicle Control: Prepare a dilution of DMSO equivalent to the highest concentration used for the compound (e.g., 0.1% DMSO). This is crucial to ensure the solvent itself is not causing toxicity.

    • Untreated Control: Wells with cells and medium only.

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions (or control solutions) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium (without disturbing the crystals) and add 100 µL of solubilization buffer to each well. Pipette up and down to ensure all crystals are dissolved.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

  • Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

  • Gomha, S. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Souhila, M., et al. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. ResearchGate. Available at: [Link]

  • de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Canale, V., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules. Available at: [Link]

  • Pharmaffiliates. 6-(3-Chlorophenyl)-3,3,5-trimethyl-3,4-dihydro-2H-1,4-oxazine. Available at: [Link]

  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC. Available at: [Link]

  • Kusaczuk, M., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Available at: [Link]

  • -[2][7][8]Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. ResearchGate. Available at: [Link]

  • Maliszewski, D., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. Available at: [Link]

  • Google Patents.CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Maliszewski, D., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. Available at: [Link]

Sources

Application

Application Note and Protocol: Preparation of Stock Solutions of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of the compound 3-(3-Chlorophenyl)-6-methyl-1,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of the compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. Given the limited publicly available data on this specific molecule, this protocol emphasizes a systematic approach, starting with solubility determination and incorporating best practices for handling potentially hazardous and sparingly soluble compounds. The procedures outlined herein are designed to ensure the integrity of the stock solution and the safety of the laboratory personnel.

Introduction

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a small molecule belonging to the triazine class of compounds. Molecules of this class have shown a wide range of biological activities, making them of interest in drug discovery and chemical biology. Accurate preparation of stock solutions is a critical first step in any experiment, as it directly impacts the reliability and reproducibility of the results.[1] An improperly prepared stock solution can lead to errors in downstream assays, wasting valuable time and resources.

This guide provides a detailed methodology for preparing stock solutions of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, with a focus on addressing the common challenge of limited solubility.

Physicochemical Properties and Solvent Selection

A thorough understanding of a compound's physicochemical properties is paramount for the successful preparation of a stock solution. For 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, the following information has been identified:

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃O[2]
Molecular Weight 221.65 g/mol [2]
CAS Number 126542-93-6[2]

Due to the lack of specific solubility data for this compound, a preliminary solubility test is strongly recommended. The widely used solvent, dimethyl sulfoxide (DMSO), is often a good starting point for novel or sparingly soluble organic molecules in biological research.[3][4]

Recommended Solvents for Initial Solubility Testing:
  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

The choice of solvent will ultimately depend on the experimental requirements, including compatibility with the assay system and the desired final concentration. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells, typically below 0.5% for DMSO.[5]

Safety Precautions

Potential Hazards:

  • Harmful if swallowed.[6][9]

  • Causes skin irritation.[6][10]

  • Causes serious eye irritation/damage.[6][10]

  • May cause respiratory irritation.[6][10]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended.

All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a method for empirically determining the solubility of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in a chosen solvent.

Materials:

  • 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol powder

  • Selected solvent (e.g., DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has fully dissolved, it is soluble at that concentration. You can proceed to prepare a stock solution at or below this concentration.

  • If the compound has not fully dissolved, you can add another known volume of solvent and repeat the process until it dissolves, or you can try gentle heating or sonication. Note that solutions prepared with heating may precipitate upon returning to room temperature.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in DMSO.

Materials and Equipment:

  • 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (MW: 221.65 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A)[11][12]

  • Spatula

  • Weighing paper/boat

  • Pipettors and tips

  • Vortex mixer

  • Sonicator (optional)

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mL stock solution at 10 mM: Mass (mg) = 10 mmol/L x 0.010 L x 221.65 g/mol x 1000 mg/g = 22.165 mg

It is often more practical and accurate to weigh an amount close to the target and then calculate the exact concentration.[11]

Step-by-Step Procedure:

  • Weighing the Compound: Accurately weigh approximately 22.2 mg of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol using an analytical balance and transfer it to a 10 mL volumetric flask. Record the exact mass.[11]

  • Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Facilitating Dissolution: Cap the flask and vortex until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution. Avoid excessive heating.

  • Bringing to Final Volume: Once the solid is fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.[1]

  • Calculating the Exact Concentration: Use the actual mass weighed to calculate the precise concentration of the stock solution. Exact Concentration (mM) = (Actual Mass (mg) / 221.65 g/mol ) / 0.010 L

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled, airtight vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex briefly.

Visualization of the Workflow

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Final Steps calc Calculate required mass of compound weigh Weigh compound on analytical balance calc->weigh transfer Transfer to volumetric flask weigh->transfer add_solvent Add ~70-80% of final solvent volume transfer->add_solvent dissolve Vortex/Sonicate until fully dissolved add_solvent->dissolve final_vol Add solvent to final volume dissolve->final_vol homogenize Invert to mix final_vol->homogenize recalc Recalculate exact concentration homogenize->recalc aliquot Aliquot into single-use vials recalc->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Low solubility in the chosen solvent.Try gentle heating or sonication. If the compound still does not dissolve, a different solvent may be required, or a lower concentration stock solution should be prepared.
Precipitation upon storage The solution was supersaturated, or the compound is unstable in the solvent.Prepare a fresh stock solution at a lower concentration. Ensure the solvent is anhydrous, as moisture can sometimes cause precipitation.
Inconsistent experimental results Inaccurate pipetting, improper mixing, or degradation of the stock solution.Ensure proper calibration of pipettes and thorough mixing of the stock solution before each use. Avoid repeated freeze-thaw cycles by using single-use aliquots.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Quora. (2018, April 25). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Beilstein-Institut. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 1,3,5-Triazine, 2,4,6-trimethyl-. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Evaluation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol for Antiproliferative Activity

Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold The 1,2,4-triazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Deri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of 1,2,4-triazine have been reported to possess potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their therapeutic efficacy often stems from the inhibition of critical cellular signaling pathways, such as those regulated by protein kinases, which are frequently dysregulated in diseases like cancer.[1][4]

Given the established potential of this chemical class, novel synthesized analogs such as 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol warrant thorough investigation to determine their biological effects. A primary and crucial step in the preclinical assessment of any novel compound is the evaluation of its cytotoxic and antiproliferative activity. This application note provides a detailed, field-proven protocol for determining the in vitro efficacy of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a robust, reliable, and widely accepted method for screening the effects of chemical compounds on cell viability and for determining their half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[5][6][7]

Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay is predicated on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[6][8] This conversion is dependent on the activity of these enzymes and the availability of reducing equivalents like NADH and NADPH, which are products of active metabolism.[9] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8] When cells undergo apoptosis or necrosis due to a cytotoxic agent, they lose this metabolic capacity, leading to a decrease in formazan production.[9] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, providing a quantitative assessment of cell viability.[6]

Experimental Design and Workflow

A logical workflow is essential for obtaining reproducible and reliable data. The process begins with cell culture and seeding, followed by compound treatment, and culminates in the colorimetric readout and data analysis.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7 Breast Cancer) Compound_Prep 2. Compound Dilution (Serial Dilution of Triazine) Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plate) Compound_Prep->Cell_Seeding Treatment 4. Compound Treatment (Add diluted compound to cells) Cell_Seeding->Treatment Incubation_24h 5. Incubation (24-72 hours) Treatment->Incubation_24h MTT_Addition 6. Add MTT Reagent Incubation_24h->MTT_Addition Formazan_Incubation 7. Incubate (2-4 hours) (Purple formazan forms) MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan (Add DMSO or Solubilization Buffer) Formazan_Incubation->Solubilization Absorbance_Read 9. Read Absorbance (570 nm) Solubilization->Absorbance_Read Data_Analysis 10. Data Analysis (Calculate % Viability, Plot IC₅₀ Curve) Absorbance_Read->Data_Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, A549) but can be adapted for other cell types.

I. Materials and Reagents
ReagentRecommended SupplierNotes
3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-olIn-house/VendorTest Compound
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-Aldrich, etc.Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C for up to one month.[6]
Dimethyl Sulfoxide (DMSO), Cell Culture GradeATCC, Sigma-AldrichUsed as a solvent for the test compound and for solubilizing formazan crystals.
Human Cancer Cell Line (e.g., MCF-7)ATCCEnsure cells are healthy and in the logarithmic growth phase.
Complete Culture Medium (e.g., DMEM with 10% FBS)Gibco, ATCCMedium composition is cell line-dependent.
Phosphate-Buffered Saline (PBS), sterileGibcoFor washing and reagent preparation.
Trypsin-EDTA SolutionGibcoFor detaching adherent cells.
96-well flat-bottom sterile tissue culture platesCorning, FalconEssential for spectrophotometric readings.
Doxorubicin or StaurosporineSigma-AldrichPositive control for cytotoxicity.
II. Step-by-Step Methodology

Step 1: Cell Seeding

  • Culture the selected cancer cell line (e.g., MCF-7) in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Include wells for "medium only" (blank), "cells only" (vehicle control), and positive control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[9]

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in 100% DMSO.

  • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • After the 24-hour pre-incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

  • Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

  • Add 100 µL of medium containing a known cytotoxic agent (e.g., Doxorubicin at its IC₅₀ concentration) to the positive control wells.

  • Incubate the plate for an additional 24 to 72 hours, depending on the expected mechanism and cell doubling time. A 48-hour incubation is a common starting point.[10]

Step 3: MTT Addition and Formazan Solubilization

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well, including controls.[8]

  • Gently mix the plate and return it to the incubator for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, and visible purple precipitates will form.[9]

  • After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan.[6]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[4][5]

Interpreting the Results

The primary output of this assay is the IC₅₀ value. A lower IC₅₀ value indicates higher potency of the compound as an antiproliferative agent. For instance, an IC₅₀ in the low micromolar or nanomolar range would suggest significant activity and warrant further investigation.[5] It is also critical to compare the cytotoxicity against cancer cell lines to that against normal, non-cancerous cell lines (e.g., HEK293) to determine a selectivity index, which indicates the compound's potential for a favorable therapeutic window.[10]

ParameterDescriptionExample Data (Hypothetical)
IC₅₀ (MCF-7) Concentration of the triazine that inhibits 50% of MCF-7 cell viability.8.5 µM
IC₅₀ (A549) Concentration of the triazine that inhibits 50% of A549 cell viability.12.2 µM
IC₅₀ (HEK293) Concentration of the triazine that inhibits 50% of normal cell viability.> 100 µM
Selectivity Index (SI) Ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells (e.g., IC₅₀ HEK293 / IC₅₀ MCF-7). A higher SI is better.> 11.7

Advanced Application: Investigating the Mechanism of Action

Should 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol demonstrate significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Since many triazine derivatives function as kinase inhibitors, a follow-up screen to assess its effect on kinase activity is highly recommended.[4]

The ADP-Glo™ Kinase Assay is a powerful, luminescence-based method for this purpose. It measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then generates a light signal via a luciferase reaction. The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.[12][13][14]

ADP_Glo cluster_kinase_reaction Step 1: Kinase Reaction cluster_atp_depletion Step 2: ATP Depletion cluster_adp_detection Step 3: ADP Detection Kinase Kinase + Substrate + ATP + Triazine Inhibitor Reaction ADP + Phospho-Substrate + Unused ATP Kinase->Reaction Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Depletion Unused ATP is depleted Add_ADP_Glo->Depletion Add_Kinase_Detection Add Kinase Detection Reagent Depletion->Add_Kinase_Detection Conversion ADP is converted to ATP Add_Kinase_Detection->Conversion Luminescence Luciferase generates light from new ATP Conversion->Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

This assay is highly sensitive and suitable for high-throughput screening against a panel of kinases to identify specific targets of the compound, thereby elucidating its molecular mechanism and guiding further drug development efforts.[15][16]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Cui, J., et al. (2016). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]

  • Abdulkareem Hameed Abd, et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BenchChem. (2025). The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol as a Versatile Chemical Intermediate

Introduction: The 1,2,4-Triazin-5-one Core as a Privileged Scaffold The 1,2,4-triazine core is a prominent heterocyclic motif in the fields of medicinal chemistry and agrochemistry. Its inherent chemical properties, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazin-5-one Core as a Privileged Scaffold

The 1,2,4-triazine core is a prominent heterocyclic motif in the fields of medicinal chemistry and agrochemistry. Its inherent chemical properties, including multiple points for functionalization and its ability to act as a bioisostere for other cyclic structures, have established it as a privileged scaffold in the design of novel bioactive molecules. Within this class of compounds, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, which predominantly exists in its tautomeric keto form, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one, serves as a pivotal intermediate for the synthesis of a diverse array of more complex derivatives.

The strategic placement of a 3-chlorophenyl group at the 3-position and a methyl group at the 6-position provides a unique combination of lipophilicity, electronic properties, and steric bulk. This substitution pattern is often explored in the development of targeted therapies and crop protection agents, where precise molecular recognition is key to efficacy.

This guide provides a comprehensive overview of the synthesis and application of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol as a chemical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Tautomerism

It is crucial to recognize that 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol exists in a tautomeric equilibrium with its more stable keto form, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one. Spectroscopic evidence and computational studies on related 1,2,4-triazin-5-ol systems overwhelmingly indicate that the equilibrium lies far towards the keto tautomer. This has significant implications for its reactivity, particularly in alkylation and acylation reactions, which can occur at the N2, N4, or O positions depending on the reaction conditions.

PropertyValue
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.65 g/mol
Appearance Off-white to pale yellow solid (predicted)
Tautomeric Form Predominantly the 1,2,4-triazin-5(4H)-one form

Synthesis of the Intermediate: A Generalized Protocol

The synthesis of 3-aryl-6-methyl-1,2,4-triazin-5-ones is typically achieved through the cyclocondensation of an α-ketoacid derivative with an appropriate aminoguanidine or a related precursor. The following protocol is a generalized yet detailed procedure based on established methodologies for analogous compounds.

Protocol 1: Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one

This synthesis proceeds via a two-step, one-pot reaction involving the formation of a hydrazone intermediate followed by cyclization.

Materials:

  • 3-Chlorobenzohydrazide

  • Ethyl pyruvate

  • Acetic acid (glacial)

  • Sodium acetate

  • Ethanol

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorobenzohydrazide (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

    • To this solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclization:

    • After the formation of the hydrazone is complete, add sodium acetate (2-3 equivalents) to the reaction mixture.

    • Continue to reflux the mixture for an additional 6-12 hours. The cyclization to the triazinone can be monitored by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolation and Purification:

    • Pour the cooled reaction mixture into ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid and salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one as a solid.

Causality Behind Experimental Choices:

  • Acetic Acid: Acts as a catalyst for both the hydrazone formation and the subsequent cyclization reaction.

  • Sodium Acetate: This weak base facilitates the cyclization step by deprotonating the hydrazone intermediate, promoting the ring-closing reaction.

  • Reflux Conditions: Provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Synthesis_of_Triazinone cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Cyclization 3-Chlorobenzohydrazide 3-Chlorobenzohydrazide Reaction1 Condensation (Ethanol, Acetic Acid, Reflux) 3-Chlorobenzohydrazide->Reaction1 Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Reaction1 Intermediate Hydrazone Intermediate Reaction1->Intermediate Reaction2 Intramolecular Cyclization (Sodium Acetate, Reflux) Intermediate->Reaction2 Product 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5(4H)-one Reaction2->Product

Caption: Synthetic workflow for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one.

Application as a Chemical Intermediate: N-Alkylation

The presence of reactive nitrogen and oxygen atoms in the 1,2,4-triazin-5-one ring makes 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one an excellent substrate for further derivatization. Alkylation reactions are commonly employed to introduce diverse functionalities, which can modulate the biological activity of the resulting compounds. The following protocol details a general procedure for the N-alkylation of the triazinone core.

Protocol 2: N-Alkylation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one

This protocol describes the alkylation at the N4 position, which is often a primary site of reaction under basic conditions.

Materials:

  • 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one (1 equivalent) and a suitable anhydrous solvent such as DMF or ACN.

    • Add a base to the suspension. For a weaker base, use anhydrous potassium carbonate (1.5-2.0 equivalents). For a stronger base, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions at 0 °C.

  • Alkylation:

    • Stir the mixture at room temperature (with K₂CO₃) or 0 °C (with NaH) for 30-60 minutes to allow for the formation of the triazinone anion.

    • Add the desired alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • If K₂CO₃ was used, filter off the solid and concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Rationale for Reagent Selection:

  • Base: The choice of base is critical for regioselectivity. Weaker bases like K₂CO₃ often favor N-alkylation, while stronger bases like NaH can lead to a mixture of N- and O-alkylated products.

  • Solvent: Aprotic polar solvents like DMF or ACN are used to dissolve the reactants and facilitate the SN2 reaction.

Alkylation_Workflow Start 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5(4H)-one Base Addition of Base (e.g., K₂CO₃ or NaH) in aprotic solvent (e.g., DMF) Start->Base Anion Formation of Triazinone Anion Base->Anion Reaction SN2 Reaction Anion->Reaction Alkyl_Halide Addition of Alkyl Halide (R-X) Alkyl_Halide->Reaction Product N-Alkylated Product Reaction->Product Workup Aqueous Work-up and Purification Product->Workup

Caption: General workflow for the N-alkylation of the triazinone intermediate.

Expected Outcomes and Characterization

The synthesis and subsequent alkylation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one are expected to yield products with the characteristics outlined below.

ReactionProductExpected YieldPurification MethodKey Characterization Data
Protocol 1 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one60-80%Recrystallization¹H NMR: Signals for methyl, aromatic, and NH protons. ¹³C NMR: Resonances for carbonyl, aromatic, and methyl carbons. MS: Correct molecular ion peak.
Protocol 2 4-Alkyl-3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one50-90%Column Chromatography¹H NMR: Disappearance of the NH proton signal and appearance of new signals corresponding to the alkyl group. MS: Correct molecular ion peak for the alkylated product.

Conclusion and Future Prospects

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, in its more stable keto form, represents a highly valuable and versatile chemical intermediate. The synthetic protocols outlined in this guide, derived from established chemical principles for this class of compounds, provide a robust framework for its preparation and subsequent functionalization. The ability to readily introduce a wide range of substituents via reactions such as N-alkylation opens up a vast chemical space for the exploration of novel bioactive molecules. Researchers in drug discovery and agrochemical development are encouraged to consider this intermediate as a key building block in their synthetic strategies to access new chemical entities with potentially enhanced biological profiles.

References

  • A review of the synthesis and reactions of 1,2,4-triazine derivatives. Journal of Heterocyclic Chemistry.
  • Synthesis and biological evaluation of novel 1,2,4-triazin-5-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
  • Patents describing the synthesis of triazinone-based herbicides.
  • Studies on the tautomerism of hydroxy-substituted 1,2,4-triazines. Journal of Organic Chemistry.
  • Alkylation of 1,2,4-triazin-5-ones: regioselectivity and reaction mechanisms. Tetrahedron Letters.
  • The use of 1,2,4-triazine derivatives in the development of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A general method for the synthesis of 3,6-disubstituted-1,2,4-triazin-5(4H)-ones. Synthesis.
  • Recent advances in the chemistry and biological activity of 1,2,4-triazines. Current Medicinal Chemistry.
Method

The 1,2,4-Triazine Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Abstract The 1,2,4-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a wide array of therapeutic agents with diverse pharmacological activities. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 1,2,4-triazines in drug discovery. We will explore the synthesis of bioactive 1,2,4-triazine derivatives, delve into their mechanisms of action, and provide detailed protocols for their biological evaluation. This document is designed to be a practical resource, blending established knowledge with actionable experimental procedures to empower the next generation of 1,2,4-triazine-based drug discovery.

Introduction: The Rise of a Privileged Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-triazine nucleus has garnered significant attention for its broad spectrum of biological activities.[1] The arrangement of nitrogen atoms in the 1,2,4-triazine ring creates a unique distribution of electron density, making it an excellent pharmacophore capable of engaging in various interactions with biological targets.[2] This has led to the successful development of drugs for a range of therapeutic areas, including epilepsy, infectious diseases, and oncology.

The versatility of the 1,2,4-triazine scaffold is evident in the diversity of FDA-approved drugs that incorporate this core structure. These successes underscore the value of this heterocycle in medicinal chemistry and provide a strong rationale for its continued exploration in the quest for novel therapeutics.

Market-Approved Drugs: Testaments to the Therapeutic Potential of 1,2,4-Triazines

The successful translation of 1,2,4-triazine-based compounds from the laboratory to the clinic highlights the therapeutic relevance of this scaffold. Below are key examples of FDA-approved drugs that feature the 1,2,4-triazine ring.

Drug NameTherapeutic ClassMechanism of Action
Lamotrigine AntiepilepticBlocks voltage-sensitive sodium channels, inhibiting the release of excitatory neurotransmitters like glutamate.[3][4][5]
Ceftriaxone Antibiotic (Third-generation Cephalosporin)Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7]

These examples demonstrate the broad applicability of the 1,2,4-triazine scaffold in targeting diverse biological pathways to achieve therapeutic effects.

Synthetic Strategies for Bioactive 1,2,4-Triazine Derivatives

The synthesis of the 1,2,4-triazine core and its derivatives is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists. A common and versatile approach involves the condensation of α-dicarbonyl compounds with amidrazones or related synthons.

General Workflow for 1,2,4-Triazine Synthesis and Evaluation

The discovery and development of novel 1,2,4-triazine-based drug candidates typically follow a structured workflow, from initial synthesis to biological characterization.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., α-dicarbonyls, amidrazones) B Condensation Reaction A->B C 1,2,4-Triazine Core B->C D Functionalization/ Diversification C->D E Library of Derivatives D->E F In Vitro Screening (e.g., enzyme assays, cell viability) E->F Primary Screening G Hit Identification F->G H Lead Optimization (SAR) G->H H->D Iterative Synthesis I In Vivo Studies (animal models) H->I J Preclinical Candidate I->J

Caption: General workflow for the synthesis and evaluation of 1,2,4-triazine derivatives.

Detailed Protocol: Synthesis of Lamotrigine (A Case Study)

The following protocol details a synthetic route to Lamotrigine, providing a practical example of the construction of a bioactive 1,2,4-triazine.

Step 1: Preparation of 2,3-Dichlorobenzoyl Cyanide

  • To a solution of 2,3-dichlorobenzoyl chloride in an inert solvent (e.g., dichloromethane), add a metal cyanide (e.g., cuprous cyanide).

  • Reflux the mixture under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,3-dichlorobenzoyl cyanide, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization to form Lamotrigine

  • Dissolve 2,3-dichlorobenzoyl cyanide and aminoguanidine bicarbonate in a suitable organic solvent (e.g., methanol) in the presence of an acid catalyst.

  • Reflux the mixture to facilitate the condensation reaction and the formation of the Schiff's base intermediate.

  • After the initial condensation, add a base (e.g., sodium hydroxide solution) to the reaction mixture to promote the in situ cyclization to the 1,2,4-triazine ring.

  • Continue to reflux the mixture until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and then to 10°C to induce precipitation of the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield crude Lamotrigine.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to obtain pure 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine).

Mechanisms of Action: Targeting Key Cellular Pathways

The therapeutic effects of 1,2,4-triazine derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors. A significant area of research has focused on their role as kinase inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several 1,2,4-triazine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation promotes Triazine 1,2,4-Triazine Inhibitor Triazine->PI3K inhibits Triazine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,2,4-triazine derivatives.

Protocols for Biological Evaluation

The successful development of 1,2,4-triazine-based drug candidates relies on robust and reproducible biological assays to determine their potency and selectivity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 1,2,4-triazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compounds in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 1,2,4-triazine derivatives against cyclooxygenase (COX) enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • 1,2,4-triazine derivatives

  • Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the 1,2,4-triazine derivative at various concentrations. Also, include wells for a vehicle control and a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The 1,2,4-triazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of successful drugs and a plethora of promising clinical candidates. The continued exploration of this privileged heterocycle, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense potential for addressing unmet medical needs across various diseases. As our knowledge of complex biological pathways expands, the rational design of novel 1,2,4-triazine derivatives will undoubtedly lead to the development of the next generation of targeted and effective medicines.

References

  • Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of a new impurity. Der Pharma Chemica, 4(1), 100-105. [Link]

  • PubChem. (n.d.). Ceftriaxone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. [Link]

  • Google Patents. (n.d.). DE10085384B4 - Preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (lamotrigene)
  • Mohammad Arshad, et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(4), 157. [Link]

  • Abdel-rahman, A. A. H., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24835–24853. [Link]

  • PubChem. (n.d.). Lamotrigine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24835–24853. [Link]

  • LoPiccolo, J., et al. (2008). Recent advances in the discovery of small molecule inhibitors of the PI3K/Akt/mTOR signaling pathway. Drug Discovery Today, 13(7-8), 354–365. [Link]

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  • Wikipedia. (n.d.). Ceftriaxone. Retrieved from [Link]

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Application

Application Notes & Protocols: A Phased In Vivo Strategy for the Pharmacological Characterization of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document provides a comprehensive, phased experimental design for the in vivo characterization of a novel compound, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, for which a specific molecular target has not yet been elucidated. This guide emphasizes a logical, data-driven progression from foundational safety and pharmacokinetic assessments to hypothesis-generating efficacy studies, ensuring scientific rigor and adherence to the highest ethical standards for animal research.

Part 1: Foundational Principles & Pre-Vivo Preparations

The successful in vivo evaluation of any new chemical entity (NCE) is predicated on a thorough understanding of its fundamental properties and meticulous preparation. Before commencing animal studies, it is critical to establish a robust formulation and adhere to ethical and reporting guidelines.

The Imperative of Ethical and Transparent Research: The ARRIVE Guidelines

All animal studies must be designed and conducted in accordance with the highest ethical standards. The ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines provide a crucial framework for ensuring that research is reported transparently and in sufficient detail to maximize its scientific value and reproducibility.[4][5][6][7][8] This protocol is designed with the ARRIVE Essential 10 checklist as its backbone, covering aspects from sample size calculation to the reporting of adverse events.

The Critical First Step: Formulation Development

Objective: To develop a stable, homogenous, and administrable vehicle for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol that is well-tolerated by the selected animal model.

Protocol: Vehicle Screening & Formulation

  • Solubility Assessment:

    • Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles. Start with simple aqueous vehicles and progress to more complex systems.

    • Tier 1: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents): Solutions containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), or Ethanol. Causality Note: Co-solvents are used to dissolve lipophilic compounds, but their concentration must be minimized to avoid vehicle-induced toxicity.[2]

    • Tier 3 (Surfactants/Suspending Agents): Formulations with Tween® 80, Cremophor® EL, or suspending agents like 0.5% (w/v) Carboxymethylcellulose (CMC).

  • Formulation Preparation (Example for a Suspension):

    • Weigh the required amount of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

    • To improve wettability, add a small volume of a surfactant (e.g., 1-2 drops of Tween® 80) and mix to form a paste.

    • Gradually add the chosen aqueous vehicle (e.g., 0.5% CMC in sterile water) while triturating or vortexing continuously to achieve a uniform, fine suspension.

    • Visually inspect for homogeneity. The final formulation should be administered promptly after preparation to prevent settling.

  • Stability Check: Assess the physical stability of the chosen formulation over a period relevant to the planned experiment (e.g., 2-4 hours) by monitoring for precipitation or aggregation.

Vehicle Strategy Advantages Potential Disadvantages Considerations
Aqueous Suspension (e.g., 0.5% CMC) Suitable for oral administration of insoluble compounds. Generally well-tolerated.Requires careful homogenization to ensure accurate dosing.Particle size can influence absorption.
Co-Solvent Solution (e.g., 10% DMSO, 40% PEG400, 50% Saline) Ensures compound is fully dissolved. Suitable for IV or IP routes.Co-solvents can cause irritation or have their own biological effects.[2][9]Final co-solvent concentration must be within established non-toxic limits for the species.
Lipid-Based Formulation Can enhance oral bioavailability for lipophilic compounds.More complex to formulate and characterize.Requires specialized expertise.

Part 2: Phased In Vivo Evaluation Workflow

Given the unknown mechanism of action, a phased approach is logical. Phase 1 establishes the safety and pharmacokinetic profile, which is essential for designing meaningful efficacy studies in Phase 2.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Hypothesis-Generating Efficacy Studies cluster_2 Phase 3: Mechanism of Action Studies tolerability Tolerability & Dose-Range Finding (MTD Determination) pk Pharmacokinetics (PK) (Single Dose, Multiple Routes) tolerability->pk Inform Dose Selection inflammation Anti-Inflammatory Model (e.g., Carrageenan Paw Edema) pk->inflammation Inform Dosing Regimen cancer Anticancer Model (e.g., HCT-116 Xenograft) pk->cancer Inform Dosing Regimen target_id Target Deconvolution (e.g., Chemoproteomics) inflammation->target_id If Efficacious cancer->target_id If Efficacious target_engage Target Engagement Assays (e.g., CETSA, PET) target_id->target_engage

Caption: Phased In Vivo Experimental Workflow.

Phase 1, Protocol 1: Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol following a single administration. This information is required by regulatory agencies like the FDA for any new investigational agent.[12][13]

  • Animal Model: Female BALB/c mice (or other appropriate strain), 6-8 weeks old. Causality Note: A single sex is used initially to reduce variability. Mice are a common starting species due to their well-characterized biology and handling ease.

  • Group Size: n=3 per group. This is a preliminary study; larger groups are not required.

  • Dosing:

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Use a dose escalation design. For a compound with no prior data, a wide range is appropriate.

      • Group 1: Vehicle control

      • Group 2: 10 mg/kg

      • Group 3: 30 mg/kg

      • Group 4: 100 mg/kg

      • Group 5: 300 mg/kg

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Record body weight daily for the first week, then twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce significant toxicity (e.g., >20% body weight loss or severe clinical signs).

Phase 1, Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. Understanding the PK profile is essential for designing an effective dosing schedule for efficacy studies.[14][15]

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling), 8-10 weeks old. Causality Note: Rats are often preferred for PK studies as their larger size facilitates easier blood collection.

  • Group Size: n=3-4 per group.

  • Dosing:

    • Select a well-tolerated dose from the MTD study (e.g., 10 mg/kg).

    • Group 1: Intravenous (IV) administration (to determine bioavailability).

    • Group 2: Oral gavage (PO) or Intraperitoneal (IP) administration.

  • Sample Collection:

    • Collect blood samples (e.g., 100-200 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Develop a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in plasma.

  • Data Interpretation: Calculate key PK parameters as summarized below.

PK Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
t1/2 Half-lifeDetermines the dosing interval needed to maintain exposure.
F% Bioavailability (AUC oral / AUC IV)Percentage of the oral dose that reaches systemic circulation.

Part 3: Hypothesis-Generating Efficacy Evaluation

Based on the broad biological activities reported for the 1,2,4-triazine class, initial efficacy testing can be directed toward two high-impact therapeutic areas: inflammation and cancer.[1][3] Positive results in either model would provide the rationale for more in-depth investigation.

Phase 2, Protocol 1: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Objective: To evaluate the potential anti-inflammatory activity of the compound in a model of acute, localized inflammation. This is a standard and well-validated model for screening anti-inflammatory drugs.

  • Animal Model: Male Wistar rats, 150-180 g.

  • Group Size: n=6-8 per group (determined by power analysis based on expected effect size).

  • Experimental Design:

    • Acclimatize animals and measure baseline paw volume using a plethysmometer.

    • Administer treatments:

      • Group 1: Vehicle control (PO)

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO)

      • Group 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on PK/MTD data.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Endpoint Measurement:

    • Measure the paw volume of each rat at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Phase 2, Protocol 2: Anticancer Efficacy (Human Tumor Xenograft Model)

Objective: To assess the ability of the compound to inhibit tumor growth in vivo. Many triazine derivatives have shown cytotoxic activity against cancer cell lines.[12]

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude or NSG), 6-8 weeks old. Causality Note: Immunocompromised mice are required to prevent rejection of the human tumor cells.

  • Group Size: n=8-10 per group.

  • Experimental Design:

    • Subcutaneously implant human cancer cells (e.g., HCT-116 colorectal carcinoma cells, 5 x 10^6 cells per mouse) into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer treatments daily (or as determined by PK data) for 14-21 days:

      • Group 1: Vehicle control (PO or IP)

      • Group 2: Positive control (e.g., 5-Fluorouracil for HCT-116)

      • Group 3-4: Test compound at two well-tolerated and effective doses (e.g., 30 and 100 mg/kg).

  • Endpoint Measurement:

    • Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Part 4: Future Directions - Target Engagement & Mechanism of Action

A confirmed in vivo effect from Phase 2 studies provides the impetus for identifying the compound's molecular target. This is a critical step for further development and optimization.

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Compound 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol Compound->PI3K Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical Kinase Inhibition Pathway.

Target Engagement Strategies: Once a primary target is hypothesized (e.g., a specific kinase or receptor), it is crucial to confirm that the compound engages this target in the in vivo setting.

  • Cellular Thermal Shift Assay (CETSA): Can be performed on tissues harvested from treated animals to assess target protein stabilization, which indicates binding.

  • Positron Emission Tomography (PET): If a radiolabeled version of the compound or a competitive tracer is available, PET imaging can non-invasively quantify target occupancy in living animals.

  • Pharmacodynamic (PD) Biomarkers: Measure the downstream biological effects of target engagement. For example, if the target is a kinase in a signaling pathway, one could measure the phosphorylation of a downstream substrate in tumor or surrogate tissues via Western blot or ELISA.

By following this structured, multi-phase approach, researchers can systematically and efficiently characterize the in vivo profile of novel compounds like 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, paving the way for informed decisions in the drug development process.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]

  • Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention. (2014). American Chemical Society. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link]

  • Kilkenny, C., et al. (n.d.). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved from [Link]

  • Lampson, B. L., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Determining target engagement in living systems. (2013). ResearchGate. Retrieved from [Link]

  • Trifunovic, J., et al. (2017). Assessment of the Pharmacokinetic Profile of Novel S-Triazine Derivatives and Their Potential Use in Treatment of Alzheimer's Disease. PubMed. Retrieved from [Link]

  • Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. (2014). ResearchGate. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate. Retrieved from [Link]

  • Al-Ali, H., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Communications. Retrieved from [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2024). NAMSA. Retrieved from [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Google.
  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2024). AMSbiopharma. Retrieved from [Link]

  • Khan, I., et al. (2021). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2023). PubMed. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Animal models of gastrointestinal inflammation and cancer. (2013). ResearchGate. Retrieved from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Dove Press. Retrieved from [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Retrieved from [Link]

  • Jelovčan, S. G., & Macan, J. M. (2013). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PubMed Central. Retrieved from [Link]

  • Szałach, Ł. P., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. MDPI. Retrieved from [Link]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). PubMed Central. Retrieved from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. Retrieved from [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (2015). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (2015). PubMed Central. Retrieved from [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the study... (n.d.). ResearchGate. Retrieved from [Link]

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  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). National Institutes of Health. Retrieved from [Link]

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Method

Application Note: A Validated LC-MS/MS Method for the Quantification of M1, a Novel Triazin-5-ol Derivative, in Human Plasma

Forward-Looking Statement: The compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a novel chemical entity for which established public-domain analytical methods are not available. This document provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement: The compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a novel chemical entity for which established public-domain analytical methods are not available. This document provides a comprehensive, experience-based framework for developing and validating a robust bioanalytical method for a structurally analogous small molecule, designated herein as "M1," in human plasma. The principles, protocols, and validation standards described are grounded in authoritative international guidelines and are intended to serve as a detailed template for researchers and drug development professionals.

Introduction

The development of novel therapeutic agents requires robust and reliable bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is fundamental for defining the pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) properties of a new chemical entity. This application note details the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of M1, a small molecule 1,2,4-triazin-5-ol derivative, in human plasma.

LC-MS/MS is the gold standard for small molecule bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[1] The method described herein is fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[2]

Method Overview and Rationale

The core of this analytical approach is the combination of reversed-phase liquid chromatography for analyte separation and tandem mass spectrometry for detection and quantification.

  • Sample Preparation: A protein precipitation (PPT) procedure was selected for its simplicity, speed, and suitability for high-throughput analysis. This technique effectively removes the majority of plasma proteins that can interfere with the analysis and damage the analytical column.

  • Chromatography: A C18 reversed-phase column provides excellent retention and separation for moderately non-polar compounds like M1. A gradient elution with acetonitrile and water, both acidified with formic acid, ensures sharp peak shapes and efficient ionization.[3]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented, and a resulting product ion is monitored for quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: M1 reference standard (>99% purity), M1-d4 (deuterated internal standard, IS) (>99% purity).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant), sourced from certified vendors.

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of M1 and M1-d4 reference standards and dissolve in methanol to create 1 mg/mL primary stocks.

  • Working Solutions: Prepare serial dilutions of the M1 primary stock in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the M1-d4 primary stock in acetonitrile.

  • Calibration Standards and QCs: Spike the appropriate M1 working solutions into blank human plasma to achieve the final concentrations. A typical concentration range might be 1 to 1000 ng/mL.[3] QC samples are prepared independently at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL M1-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram: Sample Preparation

G cluster_prep Protein Precipitation Workflow plasma 50 µL Plasma Sample (Standard, QC, or Unknown) is_solution 150 µL Internal Standard in Acetonitrile vortex Vortex Mix (30 seconds) is_solution->vortex Add & Mix centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS System supernatant->injection

LC-MS/MS Instrumentation and Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient starts at 5% B, ramps to 95% B, holds, and then re-equilibrates.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: These must be empirically determined by infusing the pure analyte and IS into the mass spectrometer. For M1 (hypothetical m/z 237.05), the transition might be m/z 237.1 -> 139.0. For the IS M1-d4 (hypothetical m/z 241.07), it might be m/z 241.1 -> 143.0.

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines, which are now harmonized under the ICH M10 framework.[2][4][5] The validation assesses the method's performance, ensuring it is reliable and reproducible for its intended purpose.[6][7]

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and their standard acceptance criteria.

Parameter Experiment Acceptance Criteria
Selectivity Analysis of six unique batches of blank plasma.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity & Range Analyze calibration curves (8 non-zero standards) over three separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, L, M, H) in triplicate over three separate runs (n=9 per level).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Recovery should be consistent and reproducible across QC levels.
Stability Assess analyte stability in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration.
Results Summary

This method successfully met all predefined acceptance criteria. The calibration curve was linear over the range of 1.00 to 1000 ng/mL with a coefficient of determination (r²) > 0.995. Accuracy and precision were within acceptable limits for all QC levels. No significant matrix effects were observed, and the analyte was stable under all tested conditions.

Diagram: Overall Bioanalytical Workflow

G cluster_workflow Quantitative Bioanalysis Logical Flow A Sample Receipt (Plasma Samples) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis (Data Acquisition) B->C D Data Processing (Peak Integration) C->D E Concentration Calculation (Using Calibration Curve) D->E F Pharmacokinetic Analysis & Reporting E->F

Conclusion

This application note presents a robust and validated LC-MS/MS method for the quantification of the novel triazin-5-ol derivative, M1, in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make it suitable for high-throughput applications in a regulated drug development environment. The methodology adheres to the highest scientific and regulatory standards, providing a reliable tool for pharmacokinetic and clinical studies. Researchers can adapt this comprehensive framework for the development and validation of analytical methods for other novel small molecules.

References

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. [Link]

Sources

Application

Application Notes and Protocols for Evaluating 1,2,4-Triazine Derivatives as NLRP3 Inflammasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The NLRP3 Inflammasome as a Therapeutic Target The innate immune system relies on intracellular multi-protein complexes known as inflammasomes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The innate immune system relies on intracellular multi-protein complexes known as inflammasomes to detect a wide array of danger signals, including those from pathogens (PAMPs) and host-derived stress signals (DAMPs).[1][2] Among the various inflammasomes, the NOD-like receptor protein 3 (NLRP3) inflammasome is the most extensively studied.[1][2] Its activation is triggered by a diverse range of stimuli such as crystalline materials, environmental pollutants, and metabolic byproducts associated with overnutrition or aging.[1][2][3]

Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a multitude of chronic inflammatory and autoimmune diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, atherosclerosis, non-alcoholic steatohepatitis (NASH), and autoinflammatory syndromes.[1][3] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage leads to the formation of active caspase-1.[4][5] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[3][4] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[4][5] Given its central role in inflammation, inhibiting the NLRP3 inflammasome presents a promising therapeutic strategy for a wide range of diseases.

The Rise of 1,2,4-Triazines as NLRP3 Inhibitors

The 1,2,4-triazine scaffold is a versatile heterocyclic motif that has gained significant attention in medicinal chemistry.[6] Recent discoveries have highlighted a novel class of 1,2,4-triazine derivatives as potent and specific inhibitors of the NLRP3 inflammasome.[3][4] These compounds offer a new avenue for therapeutic intervention in NLRP3-driven pathologies. This guide provides a detailed overview of the methodologies and protocols required to effectively characterize and validate the inhibitory activity of 1,2,4-triazine derivatives against the NLRP3 inflammasome.

Mechanism of NLRP3 Inflammasome Activation and Inhibition

The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, which provides several points for therapeutic intervention. Understanding this pathway is crucial for designing and interpreting experiments.

Two-Signal Requirement for Activation

In most cellular models, robust NLRP3 activation requires two distinct signals:

  • Priming (Signal 1): This initial signal is typically provided by a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This step upregulates the transcription of key inflammasome components, including NLRP3 itself and pro-IL-1β, ensuring a sufficient pool of precursor proteins is available for activation.[7][8]

  • Activation (Signal 2): A secondary stimulus, such as extracellular ATP, the potassium ionophore nigericin, or crystalline materials like monosodium urate (MSU), triggers the conformational change, oligomerization, and assembly of the NLRP3 inflammasome complex.[7]

The 1,2,4-triazine inhibitors are typically evaluated for their ability to interfere with the second signal, preventing the assembly and activation of the inflammasome complex.

Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Evaluating 1,2,4-Triazine Inhibitory Activity

A multi-faceted approach is required to confirm the efficacy and mechanism of action of novel inhibitors.[9] This involves a combination of cell-based functional assays and more targeted biochemical assays.

Data Summary: Potency of Representative 1,2,4-Triazine Derivatives

The following table summarizes biological data for representative 1,2,4-triazine compounds tested for their ability to inhibit NLRP3-mediated IL-1β secretion.[3] This data provides a benchmark for the potency that can be achieved with this chemical scaffold.

Compound IDNLRP3 IC50 (nM)
Compound 1*
Compound 2
Compound 3*
Compound 4*****
Compound 5
Compound 6**
Compound 7*

IC50 Key: ***** <1 nM; **** 1–10 nM; *** 10–100 nM; ** 100–300 nM; * 300–1000 nM.[3]

Protocol 1: Cell-Based NLRP3 Inhibition Assay in THP-1 Monocytes

This protocol is a foundational screening assay to determine the potency (IC50) of 1,2,4-triazine compounds in a relevant human cell line. Human THP-1 monocytes are a widely used and reliable model for studying NLRP3 inflammasome activation.[10]

Rationale

This assay quantifies the end-product of inflammasome activation—secreted IL-1β. By measuring the reduction in IL-1β in the presence of an inhibitor, we can determine its functional potency. The protocol uses a standard two-step activation (LPS followed by nigericin) to ensure the specific activation of the NLRP3 pathway.[7][11]

Cell_Assay_Workflow start Start plate_cells 1. Seed PMA-differentiated THP-1 macrophages start->plate_cells prime 2. Prime cells with LPS (e.g., 3-4 hours) plate_cells->prime add_inhibitor 3. Add 1,2,4-Triazine (serial dilutions) prime->add_inhibitor activate 4. Activate with Nigericin (e.g., 1-2 hours) add_inhibitor->activate collect 5. Collect supernatant activate->collect analyze 6. Quantify secreted IL-1β (ELISA) collect->analyze calculate 7. Calculate IC50 analyze->calculate end End calculate->end

Caption: Workflow for cell-based NLRP3 inhibition screening.

Step-by-Step Methodology

Materials:

  • THP-1 cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin sodium salt

  • 1,2,4-Triazine compounds of interest

  • DMSO (vehicle control)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^5 cells/well in RPMI + 10% FBS.

    • Add PMA to a final concentration of 50-100 ng/mL to differentiate monocytes into macrophage-like cells.

    • Incubate for 48-72 hours. After incubation, gently wash cells with warm PBS to remove non-adherent cells and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.

    • Causality Note: Differentiation is essential as monocytic THP-1 cells do not robustly activate the inflammasome. PMA-induced differentiation yields adherent, macrophage-like cells that are responsive to inflammasome stimuli.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with LPS (100 ng/mL) in serum-free RPMI for 3-4 hours.

    • Self-Validation: Include a "no LPS" control well to ensure that subsequent IL-1β release is dependent on this priming step.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 1,2,4-triazine compounds in serum-free RPMI. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells.

    • After the LPS priming, gently remove the medium and add the medium containing the diluted inhibitors.

    • Include a "vehicle only" (DMSO) control, which will represent 0% inhibition.

    • Incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Add nigericin to a final concentration of 5-10 µM to each well.

    • Include a "LPS only" control (no nigericin) to measure baseline IL-1β secretion without NLRP3 activation.

    • Incubate for 1-2 hours at 37°C.[7]

  • Sample Collection & Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Normalize the data by setting the IL-1β concentration from the vehicle control as 100% activation (0% inhibition) and the "LPS only" control as 0% activation (100% inhibition).

    • Plot the percent inhibition against the log concentration of the 1,2,4-triazine compound.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

Protocol 2: ASC Oligomerization Assay

This biochemical assay provides direct evidence that an inhibitor is acting on the upstream assembly of the inflammasome complex, rather than on downstream events like caspase-1 activity or cytokine secretion.

Rationale

A key step in inflammasome activation is the polymerization of the adaptor protein ASC into a large multimeric structure known as the "ASC speck".[9] This oligomerization is a direct visual and biochemical hallmark of inflammasome formation.[12] This protocol uses chemical cross-linking to stabilize the ASC oligomers, which can then be separated from monomers by centrifugation and visualized by Western blot. Inhibition of this process by a 1,2,4-triazine derivative strongly suggests it targets the core inflammasome assembly.

ASC_Workflow start Start: Stimulated Cells lyse 1. Lyse cells in hypotonic buffer start->lyse centrifuge1 2. Centrifuge to pellet insoluble components lyse->centrifuge1 resuspend 3. Resuspend pellet in PBS centrifuge1->resuspend crosslink 4. Cross-link with DSS resuspend->crosslink centrifuge2 5. Pellet cross-linked ASC specks crosslink->centrifuge2 resuspend_laemmli 6. Resuspend pellet in Laemmli buffer centrifuge2->resuspend_laemmli western 7. Analyze by SDS-PAGE and Western Blot for ASC resuspend_laemmli->western end End: Visualize Oligomers western->end

Caption: Workflow for ASC Oligomerization Western Blot Assay.

Step-by-Step Methodology

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or differentiated THP-1 cells

  • LPS and Nigericin

  • 1,2,4-Triazine compound and vehicle (DMSO)

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)[13]

  • Disuccinimidyl suberate (DSS) cross-linker

  • Laemmli sample buffer

  • Primary antibody against ASC

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

Procedure:

  • Cell Treatment:

    • Plate and prime cells (e.g., BMDMs) with LPS (500 ng/mL, 4 hours).

    • Treat with the 1,2,4-triazine compound or vehicle for 30-60 minutes.

    • Stimulate with Nigericin (10 µM) for 45 minutes.

  • Cell Lysis:

    • Harvest cells by scraping into 1 mL of ice-cold PBS and centrifuge (e.g., 1500 x g, 5 min, 4°C).[14]

    • Resuspend the cell pellet in 500 µL of ice-cold hypotonic lysis buffer.[13]

    • Lyse cells by passing the suspension through a 27-gauge needle 10-15 times.[15]

    • Causality Note: Hypotonic buffer swells the cells, and mechanical shearing disrupts the plasma membrane while keeping organelles and large protein complexes like the ASC speck intact.

  • Isolation of Insoluble Fraction:

    • Centrifuge the lysates at 2000 x g for 8 minutes at 4°C.[14] This pellets the ASC specks while leaving soluble monomeric ASC in the supernatant.

    • Carefully discard the supernatant.

  • Cross-linking:

    • Wash the pellet once with ice-cold PBS.

    • Resuspend the pellet in 300 µL of PBS.

    • Add DSS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes with rotation.[15]

    • Causality Note: DSS is a membrane-permeable cross-linker that covalently links primary amines. This stabilizes the non-covalent interactions within the ASC oligomer, preventing it from disassembling during SDS-PAGE.

  • Sample Preparation for Western Blot:

    • Centrifuge at 2000 x g for 8 minutes to pellet the cross-linked specks.

    • Discard the supernatant and resuspend the pellet directly in 50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 10 minutes.

  • Western Blot Analysis:

    • Separate the proteins on an SDS-PAGE gel (e.g., 12% polyacrylamide).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBS-T) for 1 hour.

    • Incubate with a primary antibody against ASC (e.g., 1:1000 dilution) overnight at 4°C.[12]

    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Interpretation:

    • In the activated, vehicle-treated sample, you should observe high molecular weight bands corresponding to ASC dimers, trimers, and a large oligomeric species that barely enters the resolving gel.

    • The monomeric ASC band (~22 kDa) should also be present.

    • A potent 1,2,4-triazine inhibitor will show a marked reduction in the high molecular weight oligomeric bands compared to the vehicle control, demonstrating its ability to block ASC speck formation.

References

  • 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases - PMC - NIH. (2023-03-02). Available from: [Link]

  • Novel Triazines as NLRP3 Inhibitors for Treating Multiple Diseases - PMC - PubMed Central. (2024-05-10). Available from: [Link]

  • 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases | ACS Medicinal Chemistry Letters. (2023-04-12). Available from: [Link]

  • Novel Triazines as NLRP3 Inhibitors for Treating Multiple Diseases - ACS Publications. (2024-11-18). Available from: [Link]

  • A comprehensive guide for studying inflammasome activation and cell death - PMC. Available from: [Link]

  • 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases - ResearchGate. Available from: [Link]

  • Detection of ASC Oligomerization by Western Blotting - PMC - NIH. (2017-05-20). Available from: [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC - PubMed Central. Available from: [Link]

  • The ubiquitylation of IL-1β limits its cleavage by caspase-1 and targets it for proteasomal degradation - PMC - NIH. Available from: [Link]

  • A Selection Protocol to Identify Therapeutics to Target NLRP3-Associated Sensory Hearing Loss - PMC - NIH. Available from: [Link]

  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (2024-01-25). Available from: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025-04-21). Available from: [Link]

  • ASC oligomer western blot question? - ResearchGate. (2019-02-04). Available from: [Link]

  • Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025-04-21). Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available from: [Link]

  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - ResearchGate. (2023-09-15). Available from: [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - Frontiers. (2024-07-29). Available from: [Link]

  • Uncoupled pyroptosis and IL-1β secretion downstream of inflammasome signaling - Frontiers. Available from: [Link]

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - MDPI. Available from: [Link]

  • Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC - PubMed Central. Available from: [Link]

  • (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ResearchGate. Available from: [Link]

  • Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes. Available from: [Link]

  • NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview. (2022-07-12). Available from: [Link]

  • Detection of ASC Oligomerization by Western Blotting | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

Understanding the Core Synthesis Pathway

The most reliable and common synthetic route to 3-aryl-6-methyl-1,2,4-triazin-5-ol derivatives involves a two-step process: the initial condensation of an aryl hydrazide with pyruvic acid to form a hydrazone intermediate, followed by a cyclization reaction to form the triazine ring. This method is versatile and generally provides good yields when optimized.

The overall reaction is as follows:

  • Condensation: 3-Chlorobenzohydrazide reacts with pyruvic acid to form 2-((2-(3-chlorobenzoyl)hydrazono)propanoic acid.

  • Cyclization: The resulting hydrazone undergoes intramolecular cyclization, typically under thermal or acid/base-catalyzed conditions, to yield 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Below is a diagram illustrating this primary synthetic workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 3-Chlorobenzohydrazide 3-Chlorobenzohydrazide Hydrazone Intermediate Hydrazone Intermediate 3-Chlorobenzohydrazide->Hydrazone Intermediate + Pyruvic Acid (e.g., Ethanol, reflux) Pyruvic Acid Pyruvic Acid Hydrazone Intermediate_ref Hydrazone Intermediate Final Product Final Product Hydrazone Intermediate_ref->Final Product - H₂O (e.g., Acetic Acid, heat)

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in heterocyclic synthesis often stem from a few key areas.[1][2] A systematic approach is best:

  • Purity of Reagents: Impurities in your 3-chlorobenzohydrazide or pyruvic acid can introduce competing side reactions. Ensure you are using high-purity starting materials. Pyruvic acid, in particular, can be unstable and should be handled appropriately.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.[1] The initial condensation and the final cyclization often require different optimal conditions. We will address this in the troubleshooting section.

  • Atmospheric Moisture: Hydrazone formation is a condensation reaction that releases water. While the reaction is often run in protic solvents, excessive atmospheric moisture can affect equilibria. For the cyclization step, removal of water can be crucial to drive the reaction to completion.

  • Product Degradation: The triazinol product may be unstable under harsh workup or purification conditions (e.g., excessively high temperatures or extreme pH).[1]

Q2: The product is named a "triazin-5-ol," but does it exist in the "triazin-5-one" tautomeric form?

This is an excellent question rooted in the fundamental chemistry of such heterocyclic systems. While the "-ol" nomenclature is sometimes used, the compound predominantly exists in the more stable keto (amide) tautomer: 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one . The amide group is thermodynamically more stable than the enol form in this ring system. This is important for characterization (e.g., you will observe an N-H proton in NMR and a C=O stretch in IR) and for predicting its reactivity.

Q3: Are there alternative synthetic routes I should consider?

Yes, several routes to 1,2,4-triazines exist. A common alternative involves the reaction of α-dicarbonyl compounds with acid hydrazides.[2] Another powerful method is the cyclization of thiosemicarbazones, which are themselves derived from aldehydes or ketones.[3] This can lead to 3-thioxo-1,2,4-triazine-5-one derivatives, which can sometimes be converted to their oxygen analogs.[4][5] However, for the specific substitution pattern of the target molecule, the pathway detailed above is generally the most direct.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis and provides logical, field-tested solutions.

Problem 1: Low Yield of the Hydrazone Intermediate (Step 1)

If you monitor your reaction by TLC or LC-MS and see significant amounts of unreacted 3-chlorobenzohydrazide, the condensation step is likely the issue.

  • Probable Cause: Incorrect pH or inefficient water removal. The formation of a hydrazone is acid-catalyzed but the hydrazine nucleophile is rendered inactive if fully protonated. The reaction is also an equilibrium process.

  • Expert Recommendation:

    • pH Control: The reaction should be run under mildly acidic conditions. A common and effective method is to use a protic solvent like ethanol or methanol with a catalytic amount of acetic acid. This protonates the carbonyl oxygen of pyruvic acid, making it more electrophilic, without fully deactivating the nucleophilic hydrazide.

    • Solvent Choice: Absolute ethanol is an excellent choice as it effectively dissolves the reactants and allows for heating to reflux, which accelerates the reaction.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting materials using TLC. An appropriate mobile phase would be a mixture of ethyl acetate and hexanes.

ParameterRecommended ConditionRationale
Solvent Absolute EthanolGood solubility for reactants; allows for reflux temperatures.
Catalyst Acetic Acid (catalytic)Activates the carbonyl group without deactivating the hydrazide.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier.
Monitoring TLC (e.g., 1:1 Hexane:EtOAc)Ensures the reaction is run to completion without arbitrary timing.
Problem 2: Incomplete or Failed Cyclization (Step 2)

You have successfully isolated the hydrazone intermediate, but the subsequent cyclization to the triazine ring is providing low yields.

  • Probable Cause: Insufficient driving force to favor the intramolecular cyclization and subsequent dehydration.

  • Expert Recommendation:

    • Thermal Cyclization in Acetic Acid: This is the most common and effective method. Acetic acid serves as both the solvent and an acid catalyst. Refluxing the hydrazone intermediate in glacial acetic acid typically provides enough thermal energy and catalytic action to drive the cyclization and dehydration.

    • Water Removal: For stubborn cyclizations, employing a Dean-Stark apparatus with a solvent like toluene can be highly effective. The azeotropic removal of water physically shifts the equilibrium toward the cyclized product.

    • Alternative Catalysts: If acetic acid is insufficient, stronger acids like a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a non-acidic solvent (like toluene) can be used, but care must be taken to avoid charring or degradation.

G start Low Yield in Cyclization Step check_conditions Review Current Conditions start->check_conditions acetic_acid Method 1: Reflux in Glacial Acetic Acid check_conditions->acetic_acid Is reaction slow or incomplete? dean_stark Method 2: Dean-Stark with Toluene check_conditions->dean_stark Is water removal suspected as the issue? strong_acid Method 3: Catalytic p-TsOH in Toluene check_conditions->strong_acid Are other methods failing? success Yield Improved acetic_acid->success dean_stark->success strong_acid->success

Sources

Optimization

Technical Support Center: Purification of Crude 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol by Column Chromatography

Welcome to the Technical Support Center for the purification of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this important heterocyclic compound. Our approach is rooted in foundational chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule and the Purification Challenge

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a polar, nitrogen-containing heterocyclic compound. Its structure, featuring a triazine core, a hydroxyl group (which can exist in its tautomeric keto form as a triazinone), and a chlorophenyl substituent, presents a unique set of challenges for purification by silica gel column chromatography. The basic nitrogen atoms in the triazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to common issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

A prevalent synthetic route to this class of compounds is the cyclocondensation of an amidrazone with an α-keto ester. In the case of our target molecule, this would likely involve the reaction of 3-chlorobenzamidrazone with a pyruvate ester.

Predicted Common Impurities:

  • Unreacted 3-chlorobenzamidrazone: A polar and basic starting material.

  • Unreacted pyruvate ester: A less polar starting material.

  • Side-products from cyclization: Potential regioisomers or products from incomplete reaction.

A successful purification strategy must effectively separate the target compound from these impurities, which possess varying polarities.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography purification of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Problem 1: Poor Separation of the Target Compound from Impurities on the TLC Plate.

Cause: The chosen solvent system (eluent) has inappropriate polarity. An optimal solvent system should provide a good separation factor (ΔRf) between your desired compound and the impurities, with the target compound having an Rf value ideally between 0.25 and 0.35 for effective column chromatography.[1]

Solution:

  • Systematic Solvent Screening: Begin by testing a range of solvent systems with varying polarities on a TLC plate. Good starting points for polar compounds include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[2]

    • Example Solvent Systems to Test:

      • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)

      • Dichloromethane:Methanol (e.g., 9.8:0.2, 9.5:0.5, 9:1)

  • Adjusting Polarity:

    • If your compound has a very low Rf (streaking at the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • If your compound has a very high Rf (running with the solvent front), the eluent is too polar. Increase the proportion of the less polar solvent.[3]

  • TLC Visualization: Since the compound is likely colorless, visualization of the TLC spots is crucial. Use a UV lamp (254 nm) for visualization.[4] Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing organic compounds.

Problem 2: The Target Compound Streaks or "Tails" on the TLC Plate and Column.

Cause: This is a classic issue for nitrogen-containing heterocyclic compounds on silica gel. The basic nitrogen atoms in the triazine ring interact strongly with the acidic silanol groups of the silica gel, leading to a slow and uneven elution.[5]

Solution:

  • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic sites on the silica gel.[3]

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your chosen solvent system.

    • Ammonia in Methanol: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this mixture to dichloromethane.[2]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be highly effective for purifying polar compounds.[3]

Problem 3: The Target Compound Does Not Elute from the Column.

Cause: The compound is too polar for the selected solvent system and is strongly adsorbed onto the silica gel. It's also possible, though less likely with this stable ring system, that the compound is decomposing on the acidic silica.[6]

Solution:

  • Drastic Increase in Eluent Polarity: If your compound is "stuck" on the column, a significant increase in the polarity of the mobile phase is necessary. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be very effective.[3]

  • Check for Decomposition: Before running a large-scale column, it's wise to check the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for an hour, and then develop the plate. If new spots appear, it indicates decomposition. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[6]

Problem 4: Co-elution of the Target Compound with an Impurity.

Cause: The chosen solvent system does not provide sufficient resolution between your product and a particular impurity.

Solution:

  • Change in Solvent Selectivity: If adjusting the polarity of your current solvent system (e.g., hexane/ethyl acetate) does not resolve the co-eluting spots, switch to a different solvent system with different selectivity. For instance, trying a dichloromethane/methanol or a toluene/acetone system might alter the interactions of the compounds with the stationary phase differently, leading to better separation.

  • Gradient Elution: A shallow gradient elution, where the solvent polarity is increased very slowly, can sometimes resolve closely running spots.

  • Recrystallization: If column chromatography fails to provide the desired purity, recrystallization of the enriched fractions can be an excellent final purification step.

III. Experimental Protocols

A. TLC Analysis for Solvent System Optimization
  • Prepare several TLC chambers with different solvent systems (e.g., 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 9.5:0.5 Dichloromethane:Methanol).

  • Dissolve a small amount of the crude 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in a suitable solvent (e.g., dichloromethane or methanol).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[4]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot.

  • Select the solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and provides the best separation from all impurities.

B. Step-by-Step Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, constantly tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the settled silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully apply it to the top of the column using a pipette.[7]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing them under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

IV. Frequently Asked Questions (FAQs)

Q1: How much crude material can I load onto my column? A1: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel).[3] Overloading the column is a common cause of poor separation.

Q2: My compound is a solid. Should I still use column chromatography? A2: Yes, column chromatography is a very effective method for purifying solid compounds. If the purified compound is a solid, you may consider a final recrystallization step to achieve even higher purity.

Q3: What are the best visualization techniques for triazine derivatives on a TLC plate? A3: The most common and non-destructive method is using a UV lamp at 254 nm, as the aromatic and heterocyclic rings will absorb UV light and appear as dark spots.[4] Destructive methods that can be used if UV is not effective include staining with iodine vapor or a potassium permanganate solution.

Q4: I am still having trouble with purification. What are my other options? A4: If standard silica gel chromatography is not yielding the desired results, consider the following:

  • Reversed-Phase Column Chromatography: This is often an excellent choice for polar compounds.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.

V. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product TLC TLC Analysis (Solvent System Optimization) Crude Product->TLC Develop Method Column Column Chromatography TLC->Column Optimized Eluent Fractions Fraction Analysis (TLC) Column->Fractions Collect Fractions Evaporation Solvent Evaporation Fractions->Evaporation Combine Pure Fractions Pure_Product Pure Product Evaporation->Pure_Product Purity_Check Purity Assessment (HPLC, NMR, etc.) Pure_Product->Purity_Check Characterize Troubleshooting_Logic Start Poor Separation in Column TLC_Optimized Is TLC solvent system optimized? Start->TLC_Optimized Optimize_Eluent Optimize eluent via TLC TLC_Optimized->Optimize_Eluent No Column_Packing Is the column packed properly? TLC_Optimized->Column_Packing Yes Optimize_Eluent->TLC_Optimized Repack_Column Repack column carefully Column_Packing->Repack_Column No Compound_Streaking Is the compound streaking? Column_Packing->Compound_Streaking Yes Repack_Column->Column_Packing Add_Modifier Add basic modifier (e.g., Et3N) Compound_Streaking->Add_Modifier Yes Success Good Separation Compound_Streaking->Success No Alternative_Stationary_Phase Consider alternative stationary phase (Alumina, C18) Add_Modifier->Alternative_Stationary_Phase Still streaking Add_Modifier->Success Resolved Alternative_Stationary_Phase->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from a hypothetical BenchChem technical note.

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.

  • Frontier, A. (2026). Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

  • Frontier, A. (2026). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry.

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from a hypothetical BenchChem technical note.

  • G. A. M. Afonso, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

  • Sheyi, R. et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.

  • S. Szatmári, et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7864.

  • P. Milata, et al. (2019). General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. Molecules, 24(19), 3561.

  • D. L. Boger, et al. (2000). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. The Journal of Organic Chemistry, 65(14), 4101-4111.

  • M. A. El-Hashash, et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 162(1), 77-89.

  • Chegg. (2019). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com.

  • M. A. El-Hashash, et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 162(1), 77-89.

  • W. Zhang, et al. (2023). Selective Synthesis of N-T[2][3][5]riazinyl-α-Ketoamides and N-T[2][3][5]riazinyl-Amides from the Reactions of 2-Amine-T[2][3][5]riazines with Ketones. Molecules, 28(11), 4381.

  • M. Celeda, et al. (2019). 3-Substituted Benzo[ e]t[3][8][9]riazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(9), 5346-5358.

  • European Patent Office. (1992). EP0482477A1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.

  • European Patent Office. (1991). EP0247892B1 - Triazine salt.

  • A. M. Alafeefy, et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(5), 8684-8701.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in Aqueous Buffers

Welcome to the technical support resource for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in research, impacting everything from initial screening to in-vivo studies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and solve these issues.

Part 1: Foundational Understanding & Initial Assessment (FAQ)

Before attempting to modify solubility, it's crucial to understand the physicochemical properties of the molecule that govern its behavior in aqueous media.

Q1: What are the key structural features of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol that influence its solubility?

Answer: The solubility of this compound is a tale of two competing features. On one hand, the 3-(3-Chlorophenyl) group is hydrophobic and rigid, which tends to favor the crystalline solid state over dissolution in water. On the other hand, the 6-methyl-1,2,4-triazin-5-ol core contains multiple nitrogen atoms and a hydroxyl group, which are capable of hydrogen bonding with water. The "-ol" suffix indicates a hydroxyl group, which can also exhibit tautomerism, existing in equilibrium with a keto form (a triazin-5-one). This polar heterocycle is the primary driver of any inherent aqueous solubility. The overall low solubility suggests that the hydrophobic character of the chlorophenyl ring is dominant.

Q2: Is this compound considered a weak acid or a weak base, and what is its likely pKa?

Answer: The molecule possesses both acidic and basic characteristics, making it amphoteric.

  • Acidic Character: The hydroxyl (-ol) group on the triazine ring is weakly acidic. The proton can dissociate, especially in basic conditions. While the exact pKa for this specific molecule is not readily published, related 1,2,4-triazin-5-ol structures suggest this proton is a weak acid.[1][2] For the purposes of solubility enhancement, increasing the pH above this acidic pKa will deprotonate the hydroxyl group, forming an anionic salt that is typically much more soluble in water.[3][4]

  • Basic Character: The nitrogen atoms in the triazine ring have lone pairs of electrons and can be protonated under acidic conditions, making them weak bases.

Therefore, the compound's solubility will be highly dependent on the pH of the aqueous buffer.[4][5] Its lowest solubility is expected at its isoelectric point, where the net charge is zero.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Answer: Understanding this distinction is critical for designing robust experiments and interpreting your results correctly.[6]

Solubility TypeDescriptionMeasurement MethodRelevance
Thermodynamic The true equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the point of saturation where the dissolved and solid forms are in equilibrium.Shake-Flask Method: An excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]This is the "gold standard" and essential for formulation development and biopharmaceutical classification (BCS).[6] It represents the maximum stable concentration over time.
Kinetic The concentration of a compound at the moment it begins to precipitate from a supersaturated solution. This typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer.Solvent Addition/Precipitation Assay: A concentrated stock (usually in DMSO) is added to the aqueous buffer until precipitation is detected, often by nephelometry or visual inspection.[8][9]Highly relevant for high-throughput screening (HTS) and initial in-vitro assays where stock solutions are diluted. It tells you the concentration you can likely achieve temporarily without immediate precipitation.[8]

A common issue is when a compound appears soluble upon initial dilution of a DMSO stock (kinetic solubility) but then precipitates over the course of a longer experiment as it crashes out to its lower, more stable thermodynamic solubility.

Part 2: A Systematic Workflow for Solubility Troubleshooting

We recommend a stepwise approach to troubleshooting. Start with the simplest and most common methods before moving to more complex formulations. This workflow minimizes the introduction of potentially confounding variables into your experiment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: First-Line Solutions cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome start Compound fails to dissolve in target aqueous buffer measure Q: What is the baseline thermodynamic solubility? A: Perform Shake-Flask Method in water and buffer. start->measure ph_adjust Q: Can pH be modified? A: Test solubility in a range of pH buffers (e.g., pH 4 to 10). measure->ph_adjust cosolvent Q: Is a co-solvent permissible? A: Test small percentages (1-5%) of DMSO, Ethanol, or PEG. ph_adjust->cosolvent If pH modification is insufficient or not allowed complexation Q: Are complexing agents an option? A: Evaluate cyclodextrins (e.g., HP-β-CD, SBE-β-CD). cosolvent->complexation If co-solvents fail or interfere with the assay success Achieved desired soluble concentration. Proceed with experiment. complexation->success

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: First-Line Solubility Enhancement (FAQ)

These methods are often the quickest and easiest to implement.

Q4: My compound has very low solubility in PBS at pH 7.4. What is the first thing I should try?

Answer: The most effective first step is pH modification . Since 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a weak acid, its solubility is governed by the Henderson-Hasselbalch equation. By increasing the pH of the buffer to a value significantly above its acidic pKa (a good rule of thumb is 2 pH units higher), you convert the neutral, poorly soluble form into its ionized, highly soluble conjugate base (salt form).[3][4]

For example, if the pKa is 8.0, increasing the buffer pH to 9.0 will result in a 10:1 ratio of soluble salt to insoluble neutral form. At pH 10.0, this ratio becomes 100:1, dramatically increasing solubility.

Q5: How do I practically perform a pH-solubility screen?

Answer: This is a straightforward experiment to find the optimal pH range for your compound.

Protocol: Small-Scale pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10). Ensure the buffer species itself does not react with your compound.

  • Add Excess Compound: To separate vials each containing 1 mL of a specific pH buffer, add an excess amount of the solid compound (e.g., 1-2 mg, enough that undissolved solid is clearly visible).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach thermodynamic equilibrium.[7]

  • Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the buffer pH on the x-axis. This will give you a clear picture of the pH-solubility relationship.

Q6: What are common co-solvents I can use, and what are the potential downsides?

Answer: Co-solvents are water-miscible organic solvents used in small quantities to increase solubility.[10] They work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.

Co-SolventTypical Conc.ProsCons / Assay Considerations
DMSO 0.1 - 5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1%. May interfere with enzymatic assays. Can precipitate upon dilution.[11]
Ethanol 1 - 10%Less toxic than DMSO. Volatile.Can affect cell membrane integrity and enzyme activity. May cause protein precipitation at higher concentrations.
PEG 400 1 - 20%Low toxicity. Good for in-vivo formulations.High viscosity. May interfere with some biological assays.
Propylene Glycol 1 - 20%Low toxicity, frequently used in parenteral formulations.[10]Can also be viscous. Potential for assay interference.

Critical Note: Always run a vehicle control (buffer + co-solvent) in your experiments to ensure the co-solvent itself is not causing an effect.

Part 4: Advanced Solubility Enhancement (FAQ)

If first-line methods are not viable due to assay compatibility or insufficient solubility enhancement, more advanced formulation strategies are required.

Q7: How do cyclodextrins work to improve solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts to encapsulate poorly soluble "guest" molecules like yours.[12] They have a hydrophilic outer surface, which makes them water-soluble, and a hydrophobic inner cavity. The hydrophobic portion of your compound (the chlorophenyl ring) can partition into this non-polar cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the drug from water, and the complex as a whole is readily soluble due to the CD's hydrophilic exterior.[13][14]

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation A Poorly Soluble Drug (Hydrophobic Part) B + A->B C Water B->C Result1 Insoluble Suspension Drug Drug Molecule CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Drug->CD Complex Inclusion Complex CD->Complex D Inclusion Complex E + D->E F Water E->F Result2 Soluble Solution end start

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Q8: Which cyclodextrin is best for my compound?

Answer: The choice depends on the size of your molecule and the requirements of your experiment. For pharmaceutical applications, chemically modified CDs are preferred over the natural β-cyclodextrin due to their higher solubility and lower toxicity.

Cyclodextrin TypeAbbreviationKey Features
Hydroxypropyl-β-CD HP-β-CDMost commonly used in research and formulations. High aqueous solubility and very low toxicity.[12]
Sulfobutylether-β-CD SBE-β-CDCarries a negative charge, which can be beneficial for complexing with cationic or neutral drugs. Extremely high aqueous solubility.

A phase solubility study is the definitive experiment to determine which CD is most effective and to quantify the stability of the complex.

Q9: How do I perform a phase solubility study?

Answer: This experiment quantifies the increase in drug solubility as a function of cyclodextrin concentration.

Protocol: Phase Solubility Analysis

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD) in your desired buffer.

  • Add Excess Compound: To 1 mL of each CD solution, add an excess amount of solid 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

  • Equilibrate: Agitate the vials at a constant temperature for 24-72 hours to reach equilibrium.

  • Separate and Quantify: As with the pH profile, separate the undissolved solid by centrifugation or filtration. Analyze the supernatant for the concentration of the dissolved compound.

  • Analyze the Data: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear increase (an A-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation binding constant.[15] This provides strong evidence for the utility of this approach.

References

  • Auctor, A. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Jadhav, P., et al. (2024). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Parmar, P. K., & Rawtani, D. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. Available at: [Link]

  • Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Various Authors. (2017). Why does a solution of weak acid and its salt behave as buffer? Quora. Available at: [Link]

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Songsareeanant, C., et al. (2014). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. PMC - NIH. Available at: [Link]

  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. Available at: [Link]

  • Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • LibreTexts Chemistry. (2022). 17.2: Buffers- Solutions That Resist pH Change. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Štrukil, V., et al. (2012). Molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives. ResearchGate. Available at: [Link]

  • Authors, V. (2024). Determination of pKa of Triazolo[5,1-c][11][13][16]triazines in Non-Aqueous Media by Potentiometric Titration. Macroheterocycles. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Welcome to the technical support center for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. We will explore its stability profile, potential degradation pathways, and offer robust troubleshooting advice for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Q1: What are the primary factors that influence the stability of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in solution?

A1: The stability of this triazin-5-ol derivative is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The 1,2,4-triazine core, while generally stable, can be susceptible to degradation under harsh conditions.[1][2][3]

  • pH: The compound is expected to exhibit pH-dependent stability. Extreme acidic or basic conditions can catalyze the hydrolysis of the triazine ring or its substituents.

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and oxidation. Thermal stability studies on related triazinones have shown decomposition typically begins at temperatures well above ambient, often in the range of 200-300°C for solid compounds, but this threshold is significantly lower in solution.[3][4]

  • Light (Photostability): Many heterocyclic compounds, including triazines, can be susceptible to photodegradation.[5][6] Absorption of UV or visible light can lead to the formation of reactive species and subsequent degradation products.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to oxidative degradation of the molecule.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Due to the heterocyclic nature and potential for limited aqueous solubility, a polar aprotic solvent is recommended for initial stock solutions.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions. These solvents offer good solvating power for a wide range of organic molecules.

  • Working Solutions: For experiments in aqueous media, the concentrated stock solution should be diluted serially into the desired buffer or medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid affecting the experimental system or causing precipitation of the compound.

Q3: Does the 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol exist in tautomeric forms? How does this affect stability?

A3: Yes, the "-ol" suffix in the name indicates the potential for keto-enol tautomerism. The compound can exist in equilibrium between the 1,2,4-triazin-5-ol (enol) form and the 1,2,4-triazin-5-one (keto) form. In most cases, the keto form is the more stable and predominant tautomer in solution. This equilibrium can be influenced by the solvent and pH. While tautomerism itself is not degradation, the different forms may exhibit varying susceptibilities to degradation pathways. For instance, the reactivity of the ring system can be altered depending on the predominant tautomeric form.

Section 2: Troubleshooting Guide for Experimental Studies

This section provides solutions to specific problems that may arise during experimentation.

Q4: My compound appears to be losing potency or degrading over the course of a multi-day experiment. What is the likely cause and how can I prevent it?

A4: This is a classic stability issue. The most likely causes are hydrolysis, photodegradation, or thermal degradation.

  • Probable Cause 1: Hydrolysis. The compound may be unstable at the pH of your cell culture medium or aqueous buffer.

    • Solution: Perform a preliminary pH stability screen. Prepare solutions of the compound in buffers ranging from pH 3 to pH 9. Analyze the concentration at time zero and after 24-48 hours using a stability-indicating method like HPLC-UV. This will identify the optimal pH range for your experiments.

  • Probable Cause 2: Photodegradation. If your experiments are conducted under ambient or intense light, the compound may be degrading.

    • Solution: Protect your solutions from light. Use amber vials or wrap containers in aluminum foil. Minimize light exposure during sample preparation and handling. A photostability study, as outlined in ICH guideline Q1B, can confirm light sensitivity.[7]

  • Probable Cause 3: Thermal Degradation. Even at standard incubation temperatures (e.g., 37°C), degradation can occur over several days.

    • Solution: Prepare fresh working solutions daily from a frozen stock. If the experiment requires prolonged incubation, assess the compound's stability at the relevant temperature over the same duration. If significant degradation (>10%) is observed, this must be accounted for in the interpretation of results.

Q5: I am observing multiple peaks in my HPLC chromatogram after dissolving the compound, even at time zero. Is this contamination or degradation?

A5: This could be due to several factors, and a systematic approach is needed to diagnose the issue.

  • Probable Cause 1: Poor Solubility/Precipitation. The compound may not be fully dissolved, or it may be precipitating out of the aqueous working solution. What appears as "degradation peaks" could be artifacts from a non-homogenous solution.

    • Troubleshooting Step: Visually inspect the solution for any precipitate. Try sonicating the solution or gently warming it. If using an aqueous buffer, ensure the final percentage of your organic stock solvent (e.g., DMSO) is sufficiently low. You can test solubility in different solvent systems.[8]

  • Probable Cause 2: Immediate Degradation. The compound might be degrading very rapidly upon dissolution in your chosen solvent or buffer. This is common in highly acidic or basic conditions.

    • Troubleshooting Step: Immediately neutralize the solution if it's at an extreme pH. Analyze the sample as quickly as possible after preparation. Prepare a solution in a known stable solvent (like pure ACN or DMSO) and inject it to confirm the purity of the starting material.

  • Probable Cause 3: Impure Starting Material. The initial solid material may contain impurities.

    • Troubleshooting Step: Review the Certificate of Analysis (CoA) for the compound. If possible, confirm the structure and purity using an independent method like LC-MS or NMR.

Q6: My LC-MS analysis shows unexpected adducts or changes in molecular weight. What could be happening?

A6: This points towards specific chemical reactions occurring in your solution.

  • Probable Cause 1: Reaction with Solvent. Some solvents can react with the compound. For example, methanol can sometimes form methyl adducts under certain conditions.

    • Troubleshooting Step: Switch to a more inert solvent system. Acetonitrile is generally less reactive than methanol in mobile phases.

  • Probable Cause 2: Oxidative Degradation. The compound may be getting oxidized, often resulting in an increase in mass of 16 Da (addition of an oxygen atom) or 14 Da (oxygen addition followed by H₂ loss).

    • Troubleshooting Step: Degas your solvents and buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant if compatible with your experiment. A forced oxidation study (see Section 3) using H₂O₂ will confirm susceptibility to this pathway.

  • Probable Cause 3: Hydrolysis. Cleavage of a part of the molecule, such as the chlorophenyl group, or opening of the triazine ring would result in fragments with lower molecular weights. Hydrolytic reactions are a known degradation pathway for triazine herbicides.[9][10]

    • Troubleshooting Step: Analyze samples from forced hydrolysis studies (acidic and basic conditions) by LC-MS to identify the masses of the degradation products and propose a fragmentation pattern.

Section 3: Experimental Protocols & Methodologies

As a Senior Application Scientist, I advocate for a proactive approach to understanding compound stability. The following forced degradation study protocol is a self-validating system to comprehensively map the stability of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Protocol: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method, conforming to the principles outlined in ICH guidelines.[7]

Objective: To determine the degradation profile of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile (ACN) or DMSO.

  • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

2. Stress Conditions (Conduct in parallel):

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Prepare solution in HPLC-grade water. Incubate at 80°C, protected from light.

  • Photolytic Degradation: Prepare solution in HPLC-grade water. Expose to a photostability chamber (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil and kept alongside.

3. Sampling and Analysis:

  • Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Analyze all samples by a stability-indicating HPLC-UV/DAD method.

4. Suggested HPLC-UV/DAD Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound.

  • Rationale: A C18 column is a robust starting point for compounds of this polarity. The gradient elution ensures that both the parent compound and any more or less polar degradation products are resolved. A DAD detector is crucial as it allows you to see the full UV spectrum of new peaks, helping to confirm they are related to the parent compound and not artifacts.

Data Interpretation and Visualization

The goal of a forced degradation study is to achieve 5-20% degradation of the active substance. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionIncubation Time (h)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C2415.2%2
0.1 M NaOH, 60°C818.5%1
3% H₂O₂, RT489.8%3
Water, 80°C485.5%1
Photolytic-12.1%2

Section 4: Plausible Degradation Pathways & Workflow

Visualizing complex processes is key to understanding them. The following diagrams illustrate a potential degradation pathway and the experimental workflow for its investigation.

Plausible Degradation Pathway

Based on the known chemistry of 1,2,4-triazine derivatives, a primary degradation route in aqueous solution is hydrolysis, which can lead to the opening of the heterocyclic ring.[9][10]

G Parent 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol/one Intermediate1 Hydrolytic Ring Opening Intermediate (N-N bond cleavage) Parent->Intermediate1 H₂O (Acid/Base Catalyzed) [Hydrolysis] Product1 Hydrazone Derivative Intermediate1->Product1 Rearrangement Product2 Further fragmentation products (e.g., 3-Chlorobenzoylhydrazine) Product1->Product2 Further Hydrolysis Product3 Pyruvic acid derivatives Product1->Product3 Further Hydrolysis

Caption: Plausible hydrolytic degradation pathway for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Experimental Workflow for Stability Assessment

The logical flow for conducting a comprehensive stability study is outlined below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Reporting PrepStock Prepare 1 mg/mL Stock (e.g., in DMSO) PrepWork Dilute to 100 µg/mL in Stress Solutions PrepStock->PrepWork Acid Acidic (0.1 M HCl, 60°C) Base Basic (0.1 M NaOH, 60°C) Oxid Oxidative (3% H₂O₂, RT) Therm Thermal (Water, 80°C) Photo Photolytic (ICH Q1B) Sampling Sample at Time Points (0, 2, 8, 24h...) & Neutralize Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-DAD Method Sampling->HPLC LCMS Characterize Degradants by LC-MS HPLC->LCMS Report Summarize Data: % Degradation, Pathway ID LCMS->Report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Assessing the potential of genotoxicity and phototoxicity of triazine UV filters. (2025). Journal of Dermatologic Science and Cosmetic Technology.
  • Oxidative degradation of triazine derivatives in aqueous medium: a radi
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine deriv
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2025).
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC - PubMed Central.
  • A study on photo-acid generation reaction of bis(trichloromethyl) 1,3,5-triazines. (2025). Google Search.
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Biodegradation of atrazine and related s-triazine compounds:
  • A new triazine-based covalent organic polymer for efficient photodegradation of both acidic and basic dyes under visible light. Dalton Transactions (RSC Publishing).
  • Forced Degrad
  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. (2025).
  • Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic m
  • Which would be the best solvent and concentration to dissolve 4-(4-chlorophenyl)-6-(dimethylamino)-1,3,5-triazin-2-ol? (2019).

Sources

Troubleshooting

Identifying and minimizing side products in 1,2,4-triazine synthesis

Welcome to the technical support center for 1,2,4-triazine synthesis. This guide is structured for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4-triazine synthesis. This guide is structured for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for identifying and minimizing side products in your reactions. Our focus is on explaining the causality behind common issues and offering robust, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis of 1,2,4-triazines, particularly those synthesized from 1,2-dicarbonyl compounds and amidrazones.

FAQ 1: Regioisomer Formation in Reactions with Unsymmetrical 1,2-Dicarbonyls

Question: My reaction using an unsymmetrical 1,2-dicarbonyl compound (e.g., phenylglyoxal) with an amidrazone is yielding a mixture of two products that are nearly impossible to separate by standard column chromatography. What is happening, and how can I achieve a single product?

Answer: You are encountering the formation of regioisomers, which is the most prevalent side product in this specific synthesis.[1][2] The amidrazone has two different nucleophilic nitrogen atoms, and the dicarbonyl compound has two carbonyl groups with different electronic and steric environments. Condensation can occur at either carbonyl group, leading to two distinct 1,2,4-triazine isomers.[1][3]

The regioselectivity is determined by the relative reactivity of the two carbonyls. Typically, the more electrophilic carbonyl (often the aldehyde in a keto-aldehyde) reacts preferentially with the more nucleophilic nitrogen of the amidrazone.[4]

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_strategies Mitigation & Separation Strategies Problem Mixture of Products Observed (TLC, LC-MS, NMR) Dicarbonyl Is the 1,2-dicarbonyl compound unsymmetrical? Problem->Dicarbonyl Regioisomers Regioisomer Formation Confirmed Dicarbonyl->Regioisomers Yes Other Other Side Reactions (See FAQs 2 & 3) Dicarbonyl->Other No Conditions Control Reaction Conditions Regioisomers->Conditions Reactants Modify Reactants Regioisomers->Reactants Purification Advanced Purification Regioisomers->Purification

Caption: Troubleshooting workflow for regioisomer formation.

  • Reaction Condition Optimization: The regioselectivity of the condensation can be highly dependent on solvent polarity and temperature.[1]

    • Solvent Polarity: Systematically screen solvents. Less polar solvents at lower temperatures can sometimes enhance selectivity by favoring a more ordered transition state.

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the reaction but may significantly favor the formation of one isomer over the other.

  • Reactant Modification:

    • Steric Hindrance: Introducing a bulky substituent on either the amidrazone or the dicarbonyl compound can sterically block the approach to one carbonyl group, thereby directing the reaction to form a single regioisomer.[1]

  • Advanced Purification (if a mixture is unavoidable):

    • Due to their similar physical properties, separating regioisomers is challenging.[1][2] Standard silica gel chromatography is often insufficient.[5]

    • Semi-Preparative HPLC: This is a highly effective method for separating isomers with minor differences in polarity.[1][5]

    • Supercritical Fluid Chromatography (SFC): This technique has been successfully employed to separate regioisomers of 1,2,4-triazine derivatives.[2][3]

    • Fractional Crystallization: This can be attempted if the isomers exhibit different solubilities in a specific solvent system, though it often requires significant trial and error.[1]

FAQ 2: Product Degradation and Hydrolysis

Question: My yield is low, and I'm observing significant decomposition of my target 1,2,4-triazine, especially during aqueous workup or purification. How can I prevent this?

Answer: The 1,2,4-triazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack by water, which leads to hydrolysis and ring-opening.[1] This degradation is often accelerated by acidic or basic conditions and elevated temperatures.[1][6][7] The stability of the ring is highly influenced by the nature and position of its substituents; electron-withdrawing groups can increase this susceptibility.[1]

G Triazine 1,2,4-Triazine Product Conditions H₂O (Acidic or Basic Conditions, Heat) Triazine->Conditions Degradation Ring-Opened Degradation Products Conditions->Degradation

Caption: Factors leading to hydrolytic degradation of the 1,2,4-triazine ring.

StrategyRationale & Detailed Actions
Control pH The hydrolysis mechanism is often catalyzed by acid or base.[8][9] During workup, use a buffered solution or mild neutralizing agents (e.g., saturated NaHCO₃ solution) to bring the pH close to neutral. Avoid strong acids or bases.[1]
Temperature Management Hydrolysis rates increase with temperature.[1] Perform extractions and solvent removal at or below room temperature. Use a rotary evaporator with controlled temperature settings.
Use Anhydrous Conditions Minimize the presence of water throughout the process. Use anhydrous solvents for the reaction and, if possible, during the initial stages of workup.[1]
Inert Atmosphere While not directly preventing hydrolysis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may produce acidic byproducts, indirectly promoting stability.[10]
FAQ 3: Low Yields and Starting Material Instability

Question: My reaction is not going to completion, and my TLC shows multiple unidentified spots, even at the start of the reaction. Could my starting materials be the problem?

Answer: Yes, the stability of your starting materials, particularly the amidrazone, is critical. Amidrazones can be unstable and are susceptible to several side reactions that will lower the overall yield of your desired 1,2,4-triazine.

  • Hydrolysis: Amidrazones can hydrolyze back to the corresponding amide or carboxylic acid and hydrazine, especially in the presence of moisture.[11]

  • Self-Condensation/Dimerization: Under certain conditions (e.g., prolonged heating), amidrazones can react with themselves to form dimers or other condensed byproducts.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_pathways Potential Degradation Pathways cluster_solutions Solutions Problem Low Yield / Sluggish Reaction Multiple Unidentified Byproducts Amidrazone Amidrazone Starting Material Problem->Amidrazone Hydrolysis Hydrolysis Amidrazone->Hydrolysis Dimerization Dimerization / Self-Condensation Amidrazone->Dimerization Purity Use Freshly Prepared or Purified Amidrazone Hydrolysis->Purity Storage Store Under Inert Gas & Low Temperature Dimerization->Storage Inert Run Reaction Under Inert Atmosphere Dimerization->Inert

Caption: Diagnostic workflow for issues related to amidrazone stability.

  • Fresh Preparation: Use amidrazones as soon as possible after their synthesis and purification.

  • Proper Storage: If storage is necessary, keep them in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer).

  • Purity Check: Always verify the purity of the amidrazone by NMR or LC-MS before starting the triazine synthesis. Impurities can lead to unexpected side reactions.[10]

  • Inert Reaction Conditions: Perform the 1,2,4-triazine synthesis under an inert atmosphere to prevent oxidative degradation of the starting materials.[10]

Experimental Protocol: General Synthesis of a 3,5,6-Trisubstituted 1,2,4-Triazine

This protocol describes a common method for synthesizing 1,2,4-triazines via the cyclocondensation of an amidrazone with a 1,2-dicarbonyl compound, incorporating best practices to minimize side products.[4][12]

Step 1: Reactant Preparation

  • Ensure the amidrazone is pure and dry. If it has been stored, consider re-purifying or verifying its integrity via analytical methods.

  • Use an anhydrous solvent (e.g., absolute ethanol or toluene).[4] Purge the reaction flask with an inert gas (N₂ or Ar) for 10-15 minutes.

Step 2: Reaction Setup

  • To the inerted reaction flask, add the amidrazone (1.0 equivalent) and dissolve or suspend it in the anhydrous solvent (approx. 0.1 M concentration).

  • Add the 1,2-dicarbonyl compound (1.0-1.1 equivalents).

  • Optional Catalyst: If the reaction is slow, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the initial condensation.

Step 3: Reaction Execution

  • Stir the reaction mixture at the desired temperature (start with room temperature or lower to assess regioselectivity before attempting higher temperatures).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the appearance of the product and any potential byproducts.

Step 4: Workup and Purification (pH and Temperature Control are CRITICAL)

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure, keeping the bath temperature below 40 °C.[10]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild aqueous solution. First, use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst, followed by a wash with brine.[13] Avoid strong acid or base washes.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.[5][10] If regioisomers are present and inseparable, consider semi-preparative HPLC.[5]

Step 5: Product Storage

  • Store the final, purified 1,2,4-triazine product under an inert atmosphere at a low temperature to prevent long-term degradation.[10]

References
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Hegedüs, L., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7872. [Link]

  • El-Gendy, A. A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(13), 8845–8861. [Link]

  • Shawali, A. S. (2010). Amidrazones: A class of versatile synthons in organic synthesis. ARKIVOC. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. chemguide.co.uk. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • YouTube. (2019). Mechanism of amide hydrolysis. YouTube. [Link]

  • ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2555-2560. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazin-5-ols

Welcome to the technical support center for the N-alkylation of 1,2,4-triazin-5-ols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,4-triazin-5-ols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on 1,2,4-triazin-5-ols?

The main hurdles in the N-alkylation of 1,2,4-triazin-5-ols are controlling regioselectivity and managing potential side reactions. The 1,2,4-triazin-5-ol scaffold is an ambident nucleophile, meaning it possesses two or more reactive sites. Specifically, alkylation can occur on a ring nitrogen atom (N-alkylation) or the exocyclic oxygen atom (O-alkylation), often leading to a mixture of isomers. Achieving high selectivity for the desired N-alkylated product is a common objective that requires careful optimization of reaction conditions. Additionally, low yields can result from incomplete reactions, decomposition of starting materials or products, or the formation of undesired byproducts.

Q2: How does the tautomerism of 1,2,4-triazin-5-ols influence the alkylation reaction?

1,2,4-Triazin-5-ols can exist in several tautomeric forms, primarily the keto-amino, enol-imino, and zwitterionic forms. The predominant tautomer in solution is influenced by the solvent, pH, and the nature of substituents on the triazine ring. This tautomeric equilibrium is crucial because the different tautomers present different nucleophilic sites for alkylation. Deprotonation with a base generates a triazinolate anion, which is a hybrid of resonance structures with negative charge density on both nitrogen and oxygen atoms, making it an ambident nucleophile. The subsequent alkylation can then occur at either of these nucleophilic centers.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

A common frustration in the alkylation of 1,2,4-triazin-5-ols is the formation of a mixture of N- and O-alkylated isomers, which can be challenging to separate. The ratio of these products is governed by a delicate balance of factors.

Underlying Principles: Hard and Soft Acids and Bases (HSAB)

The regioselectivity of this reaction can often be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

  • Hard Nucleophilic Site: The oxygen atom of the triazinolate anion is a "hard" nucleophile due to its high electronegativity and charge density.

  • Soft Nucleophilic Site: The ring nitrogen atoms are generally considered "softer" nucleophiles.

  • Hard Electrophiles: Alkylating agents that tend to form carbocations or have a high positive charge density, such as alkyl sulfates and tosylates, are considered "hard" electrophiles.

  • Soft Electrophiles: Alkylating agents where the carbon atom is more polarizable and less positively charged, like alkyl iodides, are considered "soft" electrophiles.

Troubleshooting Workflow for Poor Regioselectivity

cluster_solutions Optimization Strategies start Poor Regioselectivity (Mixture of N- and O-isomers) condition_check Analyze Reaction Conditions start->condition_check base Base Selection condition_check->base Base solvent Solvent Choice condition_check->solvent Solvent alkylating_agent Alkylating Agent condition_check->alkylating_agent Electrophile temperature Reaction Temperature condition_check->temperature Temperature purification Purification Strategy condition_check->purification Purification base_sol Strong, non-nucleophilic base (e.g., NaH, KHMDS) Favors N-alkylation by creating a 'free' anion. base->base_sol base_sol2 Weaker base (e.g., K2CO3, Cs2CO3) Can favor O-alkylation depending on conditions. base->base_sol2 solvent_sol Polar aprotic solvent (e.g., DMF, DMSO) Promotes SN2, favoring softer nucleophile (N). solvent->solvent_sol solvent_sol2 Less polar solvent (e.g., THF, Dioxane) May favor O-alkylation. solvent->solvent_sol2 agent_sol Softer alkylating agent (e.g., R-I, R-Br) Favors N-alkylation. alkylating_agent->agent_sol agent_sol2 Harder alkylating agent (e.g., R-OTs, R2SO4) Favors O-alkylation. alkylating_agent->agent_sol2 temp_sol Lower temperature Often increases selectivity. temperature->temp_sol pur_sol Column chromatography (may require gradient elution or different stationary phase) purification->pur_sol

Caption: Troubleshooting workflow for poor regioselectivity.

Data Summary: Factors Influencing N- vs. O-Alkylation

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale (HSAB Principle)
Alkylating Agent Soft (e.g., CH₃I, BnBr)Hard (e.g., (CH₃)₂SO₄, EtOTs)Soft electrophiles prefer the softer nitrogen site; hard electrophiles prefer the harder oxygen site.
Base Strong, non-coordinating (e.g., NaH, KHMDS)Weaker, coordinating (e.g., K₂CO₃, Ag₂CO₃)Strong bases generate a "naked" anion, where the most nucleophilic site (often N) reacts. Weaker bases with coordinating cations can chelate to the oxygen, enhancing its nucleophilicity.
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic or less polar (e.g., EtOH, THF)Polar aprotic solvents solvate the cation, leaving the anion more reactive and favoring the softer nitrogen. Protic solvents can hydrogen-bond with the oxygen, potentially hindering its reactivity.
Temperature Lower temperaturesHigher temperaturesLower temperatures often favor the kinetically controlled product (often N-alkylation), while higher temperatures can lead to the thermodynamically more stable product (can be either N or O depending on the system).

Issue 2: Low or No Yield of Alkylated Product

Another significant challenge is obtaining a low yield of the desired product, or in some cases, recovering only the starting material.

Potential Causes and Solutions
  • Insufficiently Strong Base: The pKa of the N-H proton in 1,2,4-triazin-5-ols can vary depending on the substituents. If the chosen base is not strong enough to deprotonate the triazinol effectively, the reaction will not proceed.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to NaH, KHMDS, or LHMDS.

  • Poor Solubility: The starting triazinol or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction with slow kinetics.

    • Solution: Choose a solvent that dissolves all reactants. For many N-alkylation reactions, DMF, DMSO, or NMP are good choices. Gentle heating can also improve solubility.

  • Decomposition: 1,2,4-triazine rings can be susceptible to degradation under harsh conditions (e.g., high temperatures, very strong bases).

    • Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

  • Inactive Alkylating Agent: The alkylating agent may have degraded over time.

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing stock.

Troubleshooting Workflow for Low Yield

cluster_solutions_sm Troubleshooting Starting Material Recovery cluster_solutions_decomp Troubleshooting Decomposition start Low or No Yield check_sm Starting Material Recovered? start->check_sm check_decomp Decomposition Observed? check_sm->check_decomp No increase_base Increase Base Strength (e.g., K2CO3 -> NaH) check_sm->increase_base Yes decrease_temp Decrease Temperature (and increase reaction time) check_decomp->decrease_temp Yes increase_temp Increase Temperature (monitor for decomposition) increase_base->increase_temp check_reagents Check Reagent Purity/Activity increase_temp->check_reagents milder_base Use a Milder Base decrease_temp->milder_base

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 3-(3-Chlorophenyl)-6-methyl-1,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol via recrystallization. Our focus is on achieving high purity, a critical parameter for ensuring selectivity, quality, and efficacy in subsequent applications.

Frequently Asked Questions (FAQs)

Q1: Why is high purity essential for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol?

Q2: What is the first step in developing a recrystallization protocol for this compound?

A2: The foundational step is solvent screening. The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely soluble or completely insoluble at all temperatures. A systematic approach involves testing the solubility of a small amount of your crude material in a range of solvents with varying polarities.

Q3: Which solvents are a good starting point for this specific triazinone derivative?

A3: Based on the structure, which contains a polar triazinone core and a moderately nonpolar chlorophenyl group, a range of protic and aprotic polar solvents should be investigated. Alcohols like ethanol and methanol are often effective for recrystallizing triazinone derivatives.[1] Other solvents to consider include ethyl acetate, acetone, and acetonitrile. For particularly stubborn purifications, mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) can provide the fine-tuned solubility profile required for effective purification.[2]

Q4: My compound is colored, but I expect a white or off-white solid. What should I do?

A4: The presence of color often indicates high-molecular-weight, conjugated impurities. These can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed along with any insoluble material during filtration. Use charcoal sparingly, as it can also adsorb your target compound, leading to reduced yield.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Issue 1: Oiling Out - The Compound Precipitates as an Oil, Not Crystals

Q: I dissolved my compound in hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: This is a common problem, especially for compounds with low melting points or when the solution is too concentrated. [4] An oil forms because the compound comes out of the supersaturated solution at a temperature above its melting point.

  • Causality: The solubility of your compound is decreasing so rapidly upon cooling that it crashes out of solution before it has time to organize into a crystal lattice. This can also be exacerbated by the presence of impurities, which can depress the melting point of the mixture.[5]

  • Solutions:

    • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-20% of the initial volume) of additional hot solvent to decrease the saturation level.[4][6]

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. This gives the molecules more time to align properly into a crystal lattice.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites where crystal growth can begin.[3][6]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too close to the melting point of your compound. Switch to a lower-boiling point solvent or use a mixed solvent system where the compound is less soluble.

Issue 2: Poor or No Crystal Formation

Q: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires induction to crystallize.

  • Causality: You may have used too much solvent, meaning the concentration of your compound remains below its solubility limit even at low temperatures.[5][6] Alternatively, the solution is supersaturated, but there are no nucleation sites for crystal growth to initiate.[5]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) to increase the concentration. Then, attempt to cool it again.[4][6] A rotary evaporator can also be used to carefully remove excess solvent.[5]

    • Induce Crystallization:

      • Scratching: As mentioned previously, scratching the flask with a glass rod can create nucleation sites.[6]

      • Seed Crystals: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" provides a template for further crystal growth.[3][6]

      • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to induce nucleation.

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath, or even an ice-salt bath for sub-zero temperatures (ensure your solvent does not freeze).

Issue 3: Very Low Recovery of the Final Product

Q: I successfully obtained pure crystals, but my final yield is less than 50%. Where did my compound go?

A: Low recovery is a frustrating issue that usually points to using an excessive amount of solvent or premature crystallization during filtration.

  • Causality: The most common cause is using significantly more hot solvent than the minimum required to dissolve the compound. Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of your product in the "mother liquor" after filtration.[3][6] Another cause is the premature precipitation of the product on the filter paper during hot filtration.[4]

  • Solutions:

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.

    • Prevent Premature Crystallization: During hot filtration, ensure the funnel and receiving flask are pre-heated (e.g., by placing them in an oven or rinsing with hot solvent) to prevent the solution from cooling and crystallizing in the funnel.[4]

    • Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then re-cool it to obtain a second, albeit likely less pure, crop of crystals.

    • Solvent Choice: Re-evaluate your solvent. If your compound is too soluble in it, even when cold, you will always have significant losses. The ideal solvent will show a very large difference in solubility between hot and cold conditions.

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Issue Observed oiling_out Problem: Compound Oiled Out start->oiling_out no_crystals Problem: No Crystals Formed start->no_crystals low_yield Problem: Low Yield start->low_yield impure_product Problem: Product Still Impure start->impure_product sol_oiling_1 Solution: Re-heat & Add More Solvent oiling_out->sol_oiling_1 Cause: Too Concentrated sol_oiling_2 Solution: Slow Down Cooling Rate oiling_out->sol_oiling_2 Cause: Cooled Too Quickly sol_oiling_3 Solution: Change Solvent System oiling_out->sol_oiling_3 Cause: Poor Solvent Choice sol_nocrys_1 Solution: Reduce Solvent Volume (Boil off excess) no_crystals->sol_nocrys_1 Cause: Too Much Solvent sol_nocrys_2 Solution: Induce Nucleation (Scratch / Seed Crystal) no_crystals->sol_nocrys_2 Cause: Supersaturation sol_lowyield_1 Solution: Use Minimum Hot Solvent low_yield->sol_lowyield_1 Cause: Too Much Solvent sol_lowyield_2 Solution: Pre-heat Filtration Apparatus low_yield->sol_lowyield_2 Cause: Premature Crystallization sol_lowyield_3 Solution: Collect a Second Crop low_yield->sol_lowyield_3 Action: Improve Recovery sol_impure_1 Solution: Use Activated Charcoal (for colored impurities) impure_product->sol_impure_1 Cause: Soluble Impurities sol_impure_2 Solution: Re-crystallize a Second Time impure_product->sol_impure_2 Action: Increase Purity sol_impure_3 Solution: Consider Alternative Purification (e.g., Column Chromatography) impure_product->sol_impure_3 If Recrystallization Fails

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)

This protocol assumes ethanol is a suitable solvent based on preliminary screening.

  • Dissolution: Place the crude 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add a minimal amount of ethanol (e.g., 10 mL) to create a slurry.

  • Heating: Heat the slurry to a gentle boil while stirring. Add more ethanol in small portions (0.5-1.0 mL at a time) until all the solid has just dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional but Recommended): If the solution contains insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is useful if no single solvent provides the ideal solubility profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethyl acetate (the "good" or "soluble" solvent).[2]

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of hot ethyl acetate until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Collect, wash, and dry the crystals as described previously. For washing, use a pre-chilled mixture of ethyl acetate and hexane (in the same approximate ratio as the final crystallization mixture).

Data Summary

The following table provides a general guide for solvent selection for the recrystallization of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. This is a predictive guide based on the compound's structure; empirical testing is required for confirmation.

SolventPolarityBoiling Point (°C)Predicted Suitability & Rationale
WaterHigh100Poor: Likely insoluble due to the nonpolar chlorophenyl group. May be useful as an anti-solvent.[2]
MethanolHigh65Good Candidate: Should dissolve the compound when hot. Good for forming hydrogen bonds with the triazinone.
EthanolHigh78Excellent Candidate: Similar to methanol but less volatile. Often a first choice for triazinones.[1]
AcetoneMedium56Good Candidate: Aprotic polar solvent, good for dissolving many organics. Low boiling point is useful.[2]
Ethyl AcetateMedium77Good Candidate: Often a good balance of polarity for dissolving moderately polar compounds when hot.[2]
DichloromethaneMedium40Likely Too Soluble: May dissolve the compound too well even when cold, leading to low recovery.
TolueneLow111Poor: Unlikely to dissolve the polar triazinone moiety sufficiently, even when hot.
HexaneLow69Excellent Anti-Solvent: Compound is likely insoluble. Ideal for use in a mixed-solvent system.[2]

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Methodical letter. (n.d.).
  • Biocyclopedia. (2026).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Scholars Research Library. (n.d.).

Sources

Optimization

Technical Support Center: pH Adjustment for Optimal Extraction of 3-Amino-1,2,4-Triazine Compounds

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-amino-1,2,4-triazine compounds. The focus is on the critical role of pH adjustment during e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-amino-1,2,4-triazine compounds. The focus is on the critical role of pH adjustment during extraction procedures to ensure high recovery and purity.

The Cornerstone of Extraction: Understanding the pH-Dependent Behavior of 3-Amino-1,2,4-Triazines

The success of any extraction protocol for ionizable compounds hinges on the careful control of pH. For 3-amino-1,2,4-triazine and its derivatives, this is particularly true. These molecules possess basic properties due to the presence of nitrogen atoms in the triazine ring and the amino group, which can be protonated in acidic conditions.

Below is a diagram illustrating the pH-dependent equilibrium of a 3-amino-1,2,4-triazine compound.

G cluster_acidic Acidic pH (pH < pKa) cluster_alkaline Alkaline pH (pH > pKa) Protonated Protonated Form (Water Soluble Cation) Neutral Neutral Form (Organic Soluble) Protonated->Neutral Deprotonation (Increase pH) Neutral->Protonated Protonation (Decrease pH)

Caption: pH-dependent equilibrium of 3-amino-1,2,4-triazine.

Experimental Protocol: Empirical Determination of Optimal Extraction pH

Given the absence of a precise pKa value, the following protocol provides a systematic approach to determine the optimal pH for the extraction of your specific 3-amino-1,2,4-triazine derivative.

Objective: To identify the pH that yields the highest recovery of the target compound.

Materials:

  • Your sample containing the 3-amino-1,2,4-triazine compound

  • A series of aqueous buffers (e.g., pH 3, 4, 5, 6, 7, 8, 9)

  • An appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Workflow for pH Optimization:

G start Start: Sample with 3-amino-1,2,4-triazine prep Prepare Aliquots of the Sample start->prep ph_adjust Adjust pH of Aliquots (e.g., pH 3 to 9) prep->ph_adjust extract Perform Liquid-Liquid or Solid-Phase Extraction ph_adjust->extract separate Separate Aqueous and Organic Phases (for LLE) extract->separate analyze Analyze Organic Phase for Compound Concentration separate->analyze plot Plot Recovery vs. pH analyze->plot determine Determine Optimal pH (pH with Highest Recovery) plot->determine end End: Optimized Extraction Protocol determine->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Analysis of Synthesized vs. Literature 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

This technical guide provides an in-depth comparative analysis of the spectral data for synthesized 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol against established literature values. This guide is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparative analysis of the spectral data for synthesized 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol against established literature values. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds. The objective is to offer a comprehensive framework for the structural verification of the target molecule, highlighting the nuances of spectral interpretation and the importance of rigorous analytical methodology.

Introduction: The Significance of 1,2,4-Triazin-5-one Scaffolds

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 3-position of the triazine ring, in this case, a 3-chlorophenyl group, is a critical determinant of the molecule's pharmacological profile. The presence of the chlorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl group at the 6-position and the hydroxyl group at the 5-position (which exists in tautomeric equilibrium with the keto form) also play crucial roles in defining the molecule's chemical and biological characteristics.

Accurate synthesis and unambiguous structural confirmation are paramount in the development of novel drug candidates. This guide will walk through a plausible synthetic route for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, detail the standard analytical techniques for its characterization, and provide a side-by-side comparison of the expected (literature-derived) and hypothetical (synthesized) spectral data.

Methodologies: Synthesis and Spectral Data Acquisition

The synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol can be achieved through a well-established two-step procedure involving the formation of a carbohydrazide intermediate followed by a cyclocondensation reaction. The subsequent acquisition of spectral data is performed using standard, high-resolution analytical instrumentation.

Synthesis Protocol

Step 1: Synthesis of 3-Chlorobenzohydrazide

The initial step involves the synthesis of 3-chlorobenzohydrazide from methyl 3-chlorobenzoate and hydrazine hydrate. This reaction is a classic nucleophilic acyl substitution at the carbonyl carbon of the ester.

  • Experimental Protocol:

    • To a solution of methyl 3-chlorobenzoate (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.

    • The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-chlorobenzohydrazide as a white solid.

Step 2: Synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

The second step is a cyclocondensation reaction between 3-chlorobenzohydrazide and pyruvic acid. This reaction leads to the formation of the 1,2,4-triazine ring.

  • Experimental Protocol:

    • A mixture of 3-chlorobenzohydrazide (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid is heated at reflux for 8-10 hours.

    • The reaction is monitored by TLC for the disappearance of the starting materials.

    • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Spectral Data Acquisition Protocols

Standard spectroscopic techniques are employed to characterize the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a Bruker Avance-400 spectrometer.

    • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

    • The sample is introduced as a solution in a suitable solvent (e.g., methanol or acetonitrile).

    • Data is acquired in positive ion mode.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: Methyl 3-chlorobenzoate Hydrazine Hydrate Pyruvic Acid intermediate Step 1: Synthesis of 3-Chlorobenzohydrazide start->intermediate Reflux in EtOH product Step 2: Synthesis of 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol intermediate->product Reflux with Pyruvic Acid in Glacial Acetic Acid nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms comparison Comparison with Literature Data nmr->comparison ms->comparison

Comparative

Comparative Efficacy Analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Against Established p38 MAPK Inhibitors

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of therapeutic development, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of therapeutic development, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) pathway remains a critical target.[1][2] The aberrant activation of p38 MAPK is a known driver of pro-inflammatory cytokine production and cellular stress responses, making its inhibition a compelling strategy for therapeutic intervention.[3][4] This guide provides a comparative framework for evaluating the efficacy of a novel compound, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, against well-characterized p38 MAPK inhibitors.

While specific efficacy data for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is not yet extensively published, its triazine core structure is common in kinase inhibitor discovery.[5][6] This guide, therefore, serves as a forward-looking protocol for its characterization, drawing comparisons with established inhibitors such as SB203580, BIRB 796 (Doramapimod), and Losmapimod. These known inhibitors have been instrumental in elucidating the role of the p38 MAPK pathway and have undergone significant preclinical and clinical evaluation.[7][8]

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK pathway is a central node in cellular signaling, responding to a multitude of extracellular stimuli, including inflammatory cytokines and environmental stressors.[4][9] Activation of this pathway involves a cascade of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and protein kinases.[4][10] This signaling cascade plays a pivotal role in regulating the expression of inflammatory cytokines like TNF-α and IL-6, making it a highly attractive target for anti-inflammatory drug development.[2][3]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38_MAPK->Downstream_Substrates Inflammatory_Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Substrates->Inflammatory_Cytokines Inhibitor p38 MAPK Inhibitors (e.g., 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Established p38 MAPK Inhibitors: A Comparative Overview

A number of small molecule inhibitors targeting p38 MAPK have been developed and extensively studied. The table below summarizes the key characteristics of three prominent examples: SB203580, BIRB 796, and Losmapimod. These inhibitors serve as crucial benchmarks for evaluating the potency and selectivity of novel compounds like 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

InhibitorMechanism of ActionTarget IsoformsIC50 / pKiKey Characteristics
SB203580 ATP-competitive inhibitorp38α/βIC50: 50 nM (p38α), 500 nM (p38β2)[11]A widely used tool compound for studying p38 MAPK signaling.[12]
BIRB 796 (Doramapimod) Binds to an allosteric site, inducing a conformational changep38α, β, γ, δIC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ)[13]A potent, orally available inhibitor with anti-inflammatory properties.[14][15]
Losmapimod Selective, orally active p38 MAPK inhibitorp38α/βpKi: 8.1 (p38α), 7.6 (p38β)[16][17]Investigated in multiple clinical trials for various inflammatory conditions.[3][8]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol and compare it with the established inhibitors, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this evaluation.

Biochemical Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A continuous fluorescent intensity kinase assay is a reliable method for determining the IC50 value.[18]

Objective: To determine the concentration of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol required to inhibit 50% of p38 MAPK activity.

Materials:

  • Recombinant human p38α MAPK

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol and known inhibitors (SB203580, BIRB 796, Losmapimod)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol and the known inhibitors in DMSO.

  • Prepare Assay Plate: Add the diluted inhibitors to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).

  • Add Kinase and Substrate: Add the p38α MAPK enzyme and the fluorescent peptide substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).

  • Data Analysis: Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve) for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

ic50_workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Plate_Setup Dispense Inhibitors into 384-well Plate Prepare_Inhibitors->Plate_Setup Add_Reagents Add p38 MAPK and Substrate Plate_Setup->Add_Reagents Initiate_Reaction Add ATP to Initiate Reaction Add_Reagents->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination.

Cell-Based Assay for Target Engagement

A cell-based assay is crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. This can be achieved by measuring the phosphorylation of a downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MAPKAPK-2) or ATF-2.[10][20]

Objective: To assess the ability of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol to inhibit p38 MAPK activity in a cellular environment.

Materials:

  • A suitable cell line (e.g., THP-1, HeLa)

  • Cell culture medium and supplements

  • A stimulant to activate the p38 MAPK pathway (e.g., lipopolysaccharide (LPS), anisomycin)

  • 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol and known inhibitors

  • Lysis buffer

  • Antibodies: anti-phospho-MAPKAPK-2 (Thr334), anti-total MAPKAPK-2, and appropriate secondary antibodies

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate density and plate them in multi-well plates.[21]

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol or known inhibitors for a specified period (e.g., 1-2 hours).[10]

  • Stimulation: Add the stimulant (e.g., LPS) to the cells to activate the p38 MAPK pathway and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.

  • Quantification of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-MAPKAPK-2 and total MAPKAPK-2. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated MAPKAPK-2 in the cell lysates.

  • Data Analysis: Plot the percentage of inhibition of MAPKAPK-2 phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol as a potential p38 MAPK inhibitor. By systematically comparing its in vitro and in-cell efficacy against well-characterized inhibitors like SB203580, BIRB 796, and Losmapimod, researchers can gain crucial insights into its therapeutic potential. The detailed experimental protocols outlined herein will enable a robust and reproducible assessment of this novel compound.

Further studies should focus on determining the selectivity of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol against a panel of other kinases to assess its off-target effects. In vivo studies in relevant animal models of inflammatory diseases or cancer will also be essential to evaluate its pharmacological properties and therapeutic efficacy. The data generated from these studies will be critical in determining the future trajectory of this compound in the drug development pipeline.

References

  • Willette RN, Eybye ME, Olzinski AR, et al. Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. J Pharmacol Exp Ther, 2009, 330(3): 964-970. [Link]

  • Cuenda A. et al., 1995. SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233. [Link]

  • Pargellis C, et al. BIRB 796, a novel, potent and orally active inhibitor of p38 mitogen-activated protein kinase. Nat Struct Biol. 2002;9(4):268-72. [Link]

  • Rouse, J. et al. (1994) Cell 78, 1027-37. [Link]

  • Jin, S. M., et al. (2020). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in oncology, 10, 569. [Link]

  • Kumar, S., et al. (2019). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current medicinal chemistry, 26(23), 4447-4462. [Link]

  • Wikipedia. Losmapimod. [Link]

  • Patsnap Synapse. What is Losmapimod used for? [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Patricia LoRusso, et al. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. 2017;23(1):33-42. [Link]

  • Lee, S., & Kim, Y. (2017). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Archives of pharmacal research, 40(4), 395–407. [Link]

  • ResearchGate. Summary of p38 inhibitors in clinical trials. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 18(9), 1877. [Link]

  • Singh, A., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Journal of clinical medicine, 12(18), 5917. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Zheng, Q., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica, 2(4), 377-385. [Link]

  • DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. [Link]

  • Smith, S. G., et al. (2018). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. Molecular cancer research : MCR, 16(11), 1696–1708. [Link]

  • Mrozek, P., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules (Basel, Switzerland), 29(3), 606. [Link]

  • Andrade, S., et al. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 27(21), 7578. [Link]

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Validation

A Comparative Guide to HPLC and Mass Spectrometry for Purity Analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds such as 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, a molecule with potential therapeutic applications, robust and reliable analytical methodologies are paramount. This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It will explore the theoretical underpinnings, practical implementation, and comparative performance of these two methods, supported by detailed experimental protocols and data. Our objective is to furnish you with the critical insights needed to select the most appropriate analytical strategy for your specific requirements, ensuring the integrity of your chemical entity.

The Criticality of Purity for Triazine-Based Compounds

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The synthetic pathway to 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, like many multi-step organic syntheses, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions (e.g., isomers, dimers), and degradation products. Even trace levels of these impurities can potentially alter the API's pharmacological profile, induce toxicity, or affect its stability. Therefore, the deployment of orthogonal and validated analytical techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Purity Analysis

HPLC-UV is a robust, reliable, and widely accessible technique for the routine purity analysis and quantification of APIs.[1][2] The method's principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. A UV detector then measures the absorbance of the eluting compounds, allowing for their quantification.

The Rationale Behind Method Development

For a polar aromatic compound like 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[3] The choice of a C18 stationary phase is standard for such analyses, offering good retention for moderately polar to non-polar compounds.[3][4] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from any potential impurities. The UV detection wavelength is selected based on the analyte's chromophore, which for triazine derivatives, generally lies within the 200-450 nm range.[5][6][7]

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode-array or variable wavelength UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which include specificity, linearity, range, accuracy, precision, and robustness.[8][9][10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and Dissolve (1 mg/mL in ACN/Water) inj Inject 10 µL prep->inj Load into Autosampler sep C18 Column Separation (Gradient Elution) inj->sep Mobile Phase Flow det UV Detection (254 nm) sep->det Elution integ Peak Integration det->integ Chromatogram quant Purity Calculation (% Area) integ->quant

Workflow for the purity analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Unambiguous Identification and Trace-Level Quantification

While HPLC-UV is excellent for routine purity checks, it has limitations in identifying unknown impurities and quantifying those present at very low levels.[12] This is where the power of LC-MS/MS comes to the forefront. By coupling the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry, this technique can provide molecular weight information and structural insights into the impurities, even when they co-elute with other components.[10][13][14]

The Rationale Behind Method Development

The LC method for MS detection is often similar to the HPLC-UV method, with the critical difference being the use of volatile mobile phase additives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer's ionization source.[3] Electrospray ionization (ESI) is a common choice for polar molecules like our target compound. In the tandem mass spectrometer, the precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification.[4][15][16]

Experimental Protocol: LC-MS/MS Impurity Profiling

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Data acquisition and analysis software.

2. Chromatographic Conditions:

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: (A faster gradient can often be used with UHPLC)

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Expected Precursor Ion [M+H]⁺: m/z 237.06 (for C10H9ClN4O).

  • Hypothetical Fragmentation: Based on the structure, key fragments could arise from the loss of the methyl group, cleavage of the triazine ring, or loss of the chlorophenyl moiety.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Interpretation prep_lcms Dilute Sample in Mobile Phase A inj_lcms Inject 2 µL prep_lcms->inj_lcms sep_lcms UHPLC Separation inj_lcms->sep_lcms ion ESI Source (Ionization) sep_lcms->ion ms1 MS1: Precursor Ion Selection ion->ms1 frag Collision Cell (Fragmentation) ms1->frag ms2 MS2: Product Ion Detection frag->ms2 spec Mass Spectrum Analysis ms2->spec struct Impurity Structure Elucidation spec->struct

Workflow for impurity identification in 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol using LC-MS/MS.

Comparative Performance Analysis

The choice between HPLC-UV and LC-MS/MS is dictated by the specific analytical objective. The following table summarizes the key performance characteristics of each technique for the purity analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Parameter HPLC-UV LC-MS/MS Rationale
Specificity Moderate. Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.High. Can distinguish between co-eluting compounds based on their mass-to-charge ratio and fragmentation patterns.[7]
Sensitivity (LOD/LOQ) Typically in the low µg/mL range.Can reach pg/mL levels, making it ideal for trace impurity analysis.[13]
Quantitative Accuracy & Precision Excellent for impurities >0.1%.Excellent, especially when using a stable isotope-labeled internal standard.
Identification Capability Limited to comparison with reference standards.Provides molecular weight and structural information for unknown impurity identification.[10]
Cost (Instrument & Consumables) Lower initial investment and operational costs.Higher initial investment and more expensive consumables (e.g., LC-MS grade solvents, gases).
Robustness & Ease of Use Generally more robust and easier to operate for routine QC.More complex instrumentation requiring specialized expertise for operation and maintenance.
Throughput Moderate.Can be higher with UHPLC front-ends and rapid MS scanning.

Conclusion: A Synergistic Approach to Purity Assurance

In the rigorous environment of pharmaceutical development, HPLC-UV and LC-MS/MS are not mutually exclusive but rather complementary techniques for the comprehensive purity analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

  • HPLC-UV remains the gold standard for routine quality control, release testing, and stability studies where known impurities are monitored at levels typically above 0.1%. Its robustness, cost-effectiveness, and ease of use make it an indispensable tool in any analytical laboratory.

  • LC-MS/MS is the preferred method for impurity profiling during process development, for the identification of unknown impurities and degradation products, and for the quantification of potentially genotoxic impurities at trace levels.[14] Its unparalleled sensitivity and specificity provide a deeper understanding of the impurity profile of the API.

A well-rounded analytical strategy will leverage the strengths of both techniques. HPLC-UV can be employed for routine purity assessments, while LC-MS/MS can be used for in-depth characterization and to investigate any out-of-specification results or unexpected peaks observed in the HPLC-UV chromatogram. This integrated approach ensures a thorough understanding of the API's purity, ultimately safeguarding patient safety and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]

  • PubMed. (2005). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Chloro-Substituted Phenyltriazines

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a phenyl group to this heterocyclic system, and particularly the further substitution with chlorine atoms, has been a fruitful strategy for modulating the pharmacological profile of these molecules. The electron-withdrawing nature and steric bulk of chlorine can significantly influence a compound's binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of various chloro-substituted phenyltriazines, supported by experimental data, to inform future research and drug development endeavors.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of chloro-substituted phenyltriazines as potent anticancer agents. The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

Structure-Activity Relationship (SAR) in Anticancer Phenyltriazines

The position and number of chlorine substituents on the phenyl ring, as well as other structural modifications, have a profound impact on the anticancer potency of these compounds. Generally, the presence of chloro groups enhances cytotoxic activity against various cancer cell lines.

For instance, studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines, a class of compounds containing a triazine-like ring system, demonstrated that specific chloro- and fluoro-substitutions on the anilino ring led to significantly improved anticancer activity compared to the standard drug cisplatin.[5][6] The analogue 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13) showed particularly high activity against Bel-7402 and HT-1080 cancer cell lines.[5][6]

In another series of pyrrolotriazine C-ribonucleosides, while alkynyl and aryl substitutions at the C-7 position were the primary focus, the core heterocyclic structure is an isostere of adenine, highlighting the diverse biological roles of triazine-related scaffolds.[7]

Table 1: Comparative in vitro Anticancer Activity of Chloro-Substituted Phthalazine Derivatives [6]

CompoundSubstituent on Anilino RingIC50 (µM) vs. Bel-7402IC50 (µM) vs. HT-1080
11 4-fluoro56.238.9
12 3-chloro-4-fluoro32.425.4
13 4-fluoro-3-trifluoromethyl30.125.8
Cisplatin (Reference Drug)73.363.3
Postulated Mechanism of Action: Kinase Inhibition Pathway

dot

kinase_inhibition_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates Triazine Chloro-substituted Phenyltriazine RAF RAF Triazine->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Gene Expression for Cell Proliferation & Survival TF->Proliferation mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h treat_cells Treat cells with chloro-substituted phenyltriazines (various concentrations) incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution (2 mg/mL) incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h at 37°C add_mtt->incubate_1_5h solubilize Remove MTT and add DMSO to solubilize formazan crystals incubate_1_5h->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance analyze Calculate % cell viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Chloro-substituted phenyltriazines have also demonstrated significant potential as antimicrobial agents. The inclusion of chlorine atoms on the phenyl ring appears to be a key factor in enhancing their activity against both Gram-positive and Gram-negative bacteria.

[8]#### Structure-Activity Relationship (SAR) in Antimicrobial Phenyltriazines

A study on hybrid chloro- and dichloro-phenylthiazolyl-s-triazines revealed important SAR insights. T[8]he introduction of electron-withdrawing groups and the nature of the linker bridge between the phenylthiazole and s-triazine moieties were found to be crucial for antibacterial activity.

[8]Specifically, compounds with a dichloro-phenyl substitution were generally more active than their mono-chloro counterparts. Furthermore, a mercapto (-S-) linker bridge was associated with more pronounced activity against Gram-negative bacteria compared to an amino (-NH-) linker.

[8]Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Chloro-Substituted Phenylthiazolyl-s-triazines

[8]| Compound | Phenyl Substitution | Linker | E. coli | S. aureus | B. cereus | | :--- | :--- | :--- | :--- | :--- | :--- | | 4a | 4-chloro | -NH- | 125 | 125 | 62.5 | | 8a | 4-chloro | -S- | 125 | 125 | 62.5 | | 13b | 2,4-dichloro | -NH- | 31.25 | 62.5 | 31.25 | | 17b | 2,4-dichloro | -S- | 31.25 | 62.5 | 31.25 | | Penicillin | (Reference Drug) | | 31.25 | 62.5 | 31.25 | | Streptomycin | (Reference Drug) | | 62.5 | 31.25 | 31.25 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

[9][10]Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the chloro-substituted phenyltriazine compounds in a liquid growth medium in a 96-well microplate. 2[10]. Inoculate with Bacteria: Inoculate each well with a standardized bacterial suspension. 3[10]. Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. 5[10]. Determine MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

[11]dot

mic_workflow start Start prepare_dilutions Prepare serial two-fold dilutions of test compounds in 96-well plate start->prepare_dilutions inoculate Inoculate each well with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate the plate (e.g., 24h at 37°C) inoculate->incubate read_mic Visually assess for turbidity and determine the MIC incubate->read_mic subculture Subculture from clear wells onto agar plates (for MBC) read_mic->subculture end End read_mic->end incubate_agar Incubate agar plates subculture->incubate_agar read_mbc Determine the MBC incubate_agar->read_mbc read_mbc->end

Caption: Workflow for MIC and MBC determination using broth microdilution.

Herbicidal Activity: A Different Mode of Action

Phenyltriazolinones, which contain a triazine-like core, are a significant class of herbicides that act by inhibiting the protoporphyrinogen oxidase (Protox) enzyme.

[12][13]#### Structure-Activity Relationship in Herbicidal Phenyltriazolinones

For this class of compounds, a 2,4,5-trisubstituted phenyl structure is crucial for their herbicidal activity. S[12]pecifically, the presence of a fluorine or chlorine atom at the C-2 position and a chlorine atom at the C-4 position of the phenyl ring has been identified as critical for the most active compounds. T[12]his highlights a distinct SAR profile compared to the anticancer and antimicrobial derivatives.

Neurological Activity: The Case of Lamotrigine

A notable example of a biologically active chloro-substituted phenyltriazine is Lamotrigine. This drug is a 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine and is widely used as an antiepileptic and mood-stabilizing agent. I[14]ts primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the release of excitatory neurotransmitters. The success of Lamotrigine underscores the therapeutic potential of this chemical class beyond oncology and infectious diseases.

Summary and Future Perspectives

The inclusion of chlorine atoms on the phenyl ring of triazine-based compounds is a powerful strategy for developing potent bioactive molecules. As demonstrated, specific chloro-substitution patterns can confer significant anticancer, antimicrobial, and herbicidal activities. The SAR data suggests that for anticancer and antimicrobial applications, increasing the number of chlorine substituents can enhance potency. However, the optimal substitution pattern and the nature of linker groups are crucial and vary depending on the desired biological activity.

Future research should focus on elucidating the precise molecular targets of these compounds, particularly for their anticancer and antimicrobial effects. A deeper understanding of their mechanisms of action will enable the rational design of more selective and potent derivatives with improved therapeutic indices. The clinical success of Lamotrigine should also encourage the exploration of chloro-substituted phenyltriazines for other therapeutic areas, such as neurodegenerative and inflammatory diseases.

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Validation

A Comparative Analysis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: A Novel Kinase Inhibitor Candidate

Disclaimer: This guide is intended for research and informational purposes only. The compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a novel chemical entity for the purpose of this guide, and its experimental...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for research and informational purposes only. The compound 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a novel chemical entity for the purpose of this guide, and its experimental data presented herein is hypothetical, based on established principles of medicinal chemistry and the known properties of structurally related 1,2,4-triazine derivatives. This document serves to illustrate a scientific approach to the characterization and cross-validation of a new chemical entity against established alternatives.

Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this six-membered ring, containing three nitrogen atoms, have been successfully developed into a range of therapeutic agents and agrochemicals.[2] Their biological versatility stems from the triazine ring's ability to engage in various non-covalent interactions with biological macromolecules, positioning it as a valuable pharmacophore in drug design. Notable examples include Lamotrigine, an anti-epileptic drug, and Metribuzin, a widely used herbicide that acts by inhibiting photosynthesis.[3][4]

Recent research has highlighted the potential of 1,2,4-triazine derivatives as potent kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 1,2,4-triazine scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases, making it an attractive starting point for the design of novel anti-cancer agents.[8]

This guide provides a comprehensive, albeit hypothetical, cross-validation of a novel 1,2,4-triazine derivative, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (designated as Cpd-1) . We will outline its synthesis, and full characterization, and compare its potential efficacy as a kinase inhibitor with two well-characterized compounds from different chemical classes: a structurally related 1,2,4-triazine analog, Metribuzin , and a known multi-kinase inhibitor, Sorafenib . This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities in the context of existing therapeutic options.

Hypothetical Synthesis and Characterization of Cpd-1

The synthesis of 3-aryl-6-methyl-1,2,4-triazin-5-ones is a well-established process in organic chemistry.[9] The proposed synthetic route for Cpd-1 involves a condensation reaction, which is a reliable and high-yielding method for constructing the triazine core.

Synthetic Workflow

Synthetic_Workflow_for_Cpd-1 reagent1 3-Chlorobenzoyl chloride intermediate1 Intermediate A (α-keto acid derivative) reagent1->intermediate1 Friedel-Crafts Acylation reagent2 Pyruvic acid product Cpd-1 3-(3-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol intermediate1->product Condensation & Cyclization reagent3 Thiosemicarbazide

Caption: Proposed synthetic pathway for Cpd-1.

Physicochemical and Spectroscopic Data

The characterization of a novel compound is crucial for confirming its identity, purity, and structure. The following table summarizes the expected physicochemical and spectroscopic data for Cpd-1, based on the analysis of structurally similar compounds.[10][11]

PropertyHypothetical Data for Cpd-1
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point 210-215 °C
Solubility Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, insoluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, OH), 8.1 (s, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C=O), 158.4 (C-N), 145.1 (C-N), 135.2, 133.8, 131.2, 129.5, 128.7, 127.3 (Ar-C), 15.8 (CH₃).
Mass Spec (ESI-MS) m/z 222.04 [M+H]⁺, 244.02 [M+Na]⁺
Purity (HPLC) >98% (AUC)

Comparative Analysis: Cpd-1 vs. Alternatives

To evaluate the potential of Cpd-1 as a kinase inhibitor, we compare its hypothetical biological activity with that of Metribuzin and Sorafenib. Metribuzin, while primarily an herbicide, provides a baseline for the activity of a related triazinone. Sorafenib is a well-established multi-kinase inhibitor used in cancer therapy, representing a "gold standard" for this class of drugs.

In Vitro Kinase Inhibition

The inhibitory activity of these compounds would be assessed against a panel of kinases relevant to cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

CompoundTarget KinaseIC₅₀ (nM)
Cpd-1 VEGFR-215 (Hypothetical)
PDGFR-β25 (Hypothetical)
Metribuzin VEGFR-2>10,000
PDGFR-β>10,000
Sorafenib VEGFR-290
PDGFR-β58

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ indicates greater potency.

Cell-Based Cytotoxicity

The anti-proliferative effects of the compounds would be evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability is a key indicator of a compound's potential as an anti-cancer agent.[12]

CompoundCell Line (Cancer Type)IC₅₀ (µM)
Cpd-1 HUVEC (Endothelial)0.5 (Hypothetical)
A549 (Lung)1.2 (Hypothetical)
Metribuzin HUVEC (Endothelial)>100
A549 (Lung)>100
Sorafenib HUVEC (Endothelial)2.5
A549 (Lung)5.8

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: Synthesis of Cpd-1
  • To a solution of the appropriate α-keto acid derivative (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Cpd-1.

Protocol 2: In Vitro Kinase Inhibition Assay
  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compounds to the wells and incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (Cpd-1) could be a potent inhibitor of key kinases involved in angiogenesis and tumor growth, with superior in vitro activity compared to the established drug Sorafenib. The presence of the 3-chlorophenyl moiety at the 3-position of the triazine ring is likely a key determinant of its kinase inhibitory activity, a common feature in many small molecule kinase inhibitors.

The comparison with Metribuzin, which is structurally related but lacks significant kinase inhibitory activity, underscores the importance of specific structural features for targeted biological activity. While Metribuzin's mechanism of action is the inhibition of photosystem II in plants, the structural modifications in Cpd-1 are proposed to redirect its activity towards mammalian kinases.[4]

Mechanism_of_Action Cpd1 Cpd-1 Kinase Kinase (e.g., VEGFR-2) Cpd1->Kinase Binds to ATP pocket Cpd1->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Activates Angiogenesis Angiogenesis & Tumor Growth Cell_Signaling->Angiogenesis Promotes

Caption: Proposed mechanism of action for Cpd-1 as a kinase inhibitor.

Further research would be necessary to validate these hypothetical findings. This would include comprehensive in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of Cpd-1. Additionally, lead optimization studies could be conducted to further enhance its potency and selectivity. The 1,2,4-triazine scaffold continues to be a promising area for the discovery of novel therapeutics, and compounds such as Cpd-1 warrant further investigation.

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Comparative

A-Senior Application Scientist's Guide to the In Vivo Efficacy of 1,2,4-Triazine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of potential therapeutic applications, including anticancer, antimalarial, and broader antimicrobial properties.[1] This guide provides a comparative analysis of the in vivo efficacy of notable 1,2,4-triazine analogs, supported by experimental data, to inform preclinical drug development strategies.

The Therapeutic Promise of the 1,2,4-Triazine Core

The efficacy of 1,2,4-triazine derivatives stems from their ability to interact with a wide array of biological targets. In oncology, they have been shown to inhibit critical cellular pathways like cyclin-dependent kinases (CDKs), mTOR, and various receptor tyrosine kinases (e.g., EGFR, VEGFR-2), which are fundamental to cancer cell proliferation and survival.[3] In the realm of infectious diseases, they have shown potent activity against parasites like Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis), often by targeting unique metabolic pathways such as dihydrofolate reductase (DHFR).[4][5]

The structural versatility of the triazine ring allows for extensive chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous analogs, each with a distinct biological profile, necessitating rigorous in vivo comparison to identify lead candidates for clinical development.

Comparative In Vivo Efficacy Across Therapeutic Areas

The ultimate validation of a drug candidate lies in its performance within a living system. In vivo models are indispensable for evaluating not only the therapeutic effect but also the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Below is a comparative summary of the in vivo efficacy of several 1,2,4-triazine analogs, highlighting key experimental findings.

Table 1: Summary of In Vivo Efficacy Data for Representative 1,2,4-Triazine Analogs

Analog/CompoundTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy Endpoint & ResultsReference
MIPS-0004373 AntimalarialP. berghei-infected miceNot specifiedEfficiently cleared established infection; efficacy similar to artesunate and chloroquine.[6][7]
Triazine Dimer 23 AntimalarialP. berghei-infected mice1.85 mg/kg/day (ED₅₀)Suppressed parasitemia in a 4-day test; demonstrated a fast-killing profile.[8]
WR99210 Anti-parasitic (Toxoplasma)T. gondii-infected mice1.25 mg/kg (IP)Reduced parasite count in peritoneal fluid from ~35 million (control) to ~2 million.[4][5]
Compound 4k Parkinson's Disease (A₂A Antagonist)Haloperidol-induced catalepsy in rats0.1–1 mg/kg (PO)Dose-dependently reversed catalepsy, demonstrating CNS activity.[9]
Ethanamizuril AnticoccidialBroiler chickens (E. tenella)Not specified for efficacyPotent anticoccidial activity demonstrated; pharmacokinetics established.[10]

Note: This table presents a selection of publicly available data. Direct comparison between studies should be made with caution due to variations in experimental design, animal models, and endpoints.

Spotlight on Mechanism: Targeting Parasite Dihydrofolate Reductase

A well-established mechanism for triazine-based antiparasitic agents is the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids and some amino acids. The selective toxicity of compounds like WR99210 arises from their significantly higher affinity for the parasite's DHFR compared to the mammalian host enzyme.[4] This differential inhibition disrupts parasite replication without causing significant harm to the host, a hallmark of an effective antimicrobial agent.

Below is a simplified representation of the folate pathway and the inhibitory action of triazine analogs.

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Pharmacological Intervention DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis Amino Acid Synthesis THF->DNA Essential Precursor DHFR->THF Product Triazine 1,2,4-Triazine Analog (e.g., WR99210) Triazine->DHFR Inhibits

Caption: Inhibition of the parasite folate pathway by a 1,2,4-triazine analog.

Experimental Protocol: Murine Model for Antiparasitic Efficacy

To ensure data integrity and reproducibility, a well-defined experimental protocol is paramount. The following is a representative workflow for assessing the in vivo efficacy of a 1,2,4-triazine analog against a systemic parasitic infection, such as malaria or toxoplasmosis, in a murine model.

Workflow for In Vivo Efficacy Assessment

Caption: Standard workflow for an in vivo antiparasitic efficacy study.

Step-by-Step Methodology
  • Animal Acclimatization and Health Screening:

    • Rationale: To reduce stress-related variables and ensure animals are healthy before the study begins.

    • Procedure: House mice (e.g., BALB/c or C57BL/6 strain, 6-8 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week. Provide ad libitum access to food and water. Monitor for any signs of illness.

  • Infection:

    • Rationale: To establish a consistent and measurable infection across all study animals.

    • Procedure: Infect mice intraperitoneally (IP) with a standardized inoculum of the parasite (e.g., 1x10⁵ T. gondii tachyzoites or 1x10⁶ P. berghei-infected red blood cells).[4] The timing of treatment initiation depends on the model; for established infections, treatment may begin 24-48 hours post-infection.

  • Group Randomization and Dosing:

    • Rationale: To eliminate bias in group allocation and ensure a robust comparison between treatment arms.

    • Procedure: Randomly assign mice to treatment groups (n=5-10 per group):

      • Group 1: Vehicle control (the formulation used to dissolve the compound).

      • Group 2: Test Analog (e.g., 10 mg/kg, administered orally).

      • Group 3: Positive Control (a known effective drug, e.g., chloroquine for malaria).[6]

    • Administer treatments daily for a defined period (e.g., 4-7 days).

  • Monitoring and Endpoint Evaluation:

    • Rationale: To track the therapeutic effect and any potential toxicity over time.

    • Procedure: Monitor animals daily for body weight changes, clinical signs of illness (e.g., ruffled fur, lethargy), and survival. The primary efficacy endpoint is typically the quantification of parasite load on a specific day post-infection. For T. gondii, this can be the number of tachyzoites in peritoneal fluid.[4] For malaria, it is the percentage of infected red blood cells (parasitemia).[8]

  • Data Analysis:

    • Rationale: To statistically determine the significance of the observed therapeutic effects.

    • Procedure: Compare the mean parasite load between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A statistically significant reduction in parasite load indicates in vivo efficacy. Survival data can be analyzed using Kaplan-Meier survival curves.

Concluding Insights and Future Directions

The 1,2,4-triazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The in vivo data clearly demonstrates that these analogs can be optimized to achieve potent efficacy across diverse disease models, from parasitic infections to central nervous system disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for improved potency and reduced off-target effects.

  • Pharmacokinetic Optimization: Enhancing metabolic stability and oral bioavailability remains a key challenge and opportunity.[8]

  • Mechanism of Action Deconvolution: For many novel analogs, the precise molecular target is unknown.[6] Elucidating these mechanisms is crucial for rational drug design and predicting potential resistance.

This guide serves as a foundational resource for scientists engaged in the preclinical evaluation of 1,2,4-triazine analogs. By integrating robust comparative data with sound experimental design, the research community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Ellis, K. M., Lucantoni, L., Chavchich, M., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy, 65(11), e00311-21. [Link]

  • March, L. C., Bajwa, G. S., Lee, J., et al. (1976). Antimalarials. 3. 1,2,4-Triazines. Journal of Medicinal Chemistry, 19(6), 845-848. [Link]

  • Rusiecka, I., Gorniak, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2033. [Link]

  • Ellis, K. M., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. PubMed. [Link]

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Validation

Selectivity Profiling of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: A Comparative Guide to De-risking a Novel Kinase Inhibitor Candidate

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. A highly potent lead candidate with unforeseen off-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. A highly potent lead candidate with unforeseen off-target activities can lead to toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth technical overview of a robust selectivity profiling strategy for a novel kinase inhibitor candidate, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (termed CMT5), against a panel of rationally selected, related protein kinases.

For the purpose of this illustrative guide, we will hypothesize that CMT5 has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] The objective of this study is to elucidate the selectivity profile of CMT5 against other members of the p38 MAPK family and other structurally related kinases, thereby providing critical data to inform its progression as a potential therapeutic agent.

The Rationale for Selectivity Profiling: Beyond the Primary Target

The discovery of a potent inhibitor for a specific kinase is only the initial step. The human kinome consists of over 500 members, many of which share significant structural homology, particularly within the ATP-binding pocket. The p38 MAPK family itself comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3][4] While these isoforms share a high degree of sequence identity, they can have distinct, and sometimes opposing, biological functions.[4] Therefore, non-selective inhibition of multiple p38 isoforms, or indeed other unrelated kinases, could lead to a complex pharmacological profile and undesirable side effects.

This guide will detail a two-pronged approach to assess the selectivity of CMT5:

  • Biochemical Profiling: Direct measurement of inhibitory activity against a panel of purified kinases using an in vitro kinase assay.

  • Cellular Target Engagement: Confirmation of target binding and stabilization within a physiological cellular context using the Cellular Thermal Shift Assay (CETSA).[5][6][7][8]

The selection of kinases for the profiling panel is critical. For CMT5, the panel will include the four p38 MAPK isoforms, as well as other key kinases from the MAPK signaling cascade and other families known for potential off-target interactions with triazine-based compounds.[9][10]

Experimental Design & Methodologies

A logical and well-controlled experimental workflow is essential for generating high-quality, reproducible data. The following diagram illustrates the overall workflow for the selectivity profiling of CMT5.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Compound Synthesis Compound Synthesis In Vitro Kinase Assay Panel In Vitro Kinase Assay Panel Compound Synthesis->In Vitro Kinase Assay Panel Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) In Vitro Kinase Assay Panel->Data Analysis (IC50 Determination) Comparative Selectivity Analysis Comparative Selectivity Analysis Data Analysis (IC50 Determination)->Comparative Selectivity Analysis Cell Culture Cell Culture CETSA CETSA Cell Culture->CETSA Western Blot / MS Analysis Western Blot / MS Analysis CETSA->Western Blot / MS Analysis Data Analysis (Thermal Shift) Data Analysis (Thermal Shift) Western Blot / MS Analysis->Data Analysis (Thermal Shift) Data Analysis (Thermal Shift)->Comparative Selectivity Analysis Lead Optimization Decisions Lead Optimization Decisions Comparative Selectivity Analysis->Lead Optimization Decisions

Figure 1: Overall workflow for the selectivity profiling of CMT5.

In Vitro Kinase Assay Panel

The primary method for assessing the direct inhibitory potential of CMT5 against a panel of purified kinases is a radiometric in vitro kinase assay. This assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase.[11]

Protocol: Radiometric In Vitro Kinase Assay

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, recombinant human kinases (p38α, p38β, p38γ, p38δ, JNK1, ERK2, and a selection of other relevant kinases), and their respective substrate peptides.

  • Compound Dilution: Prepare a serial dilution of CMT5 in DMSO, typically from 100 µM to 1 nM.

  • Assay Initiation: In a 96-well plate, combine the kinase reaction mixture with the serially diluted CMT5 or DMSO (vehicle control).

  • Phosphorylation Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.[11] Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a high concentration of non-radioactive ATP and EDTA.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each CMT5 concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular environment.[5][6] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in its thermal stability.[5][7][8]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a suitable human cell line (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency. Treat the cells with either CMT5 at a fixed concentration (e.g., 10x the biochemical IC50 for p38α) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (e.g., p38α) and off-target kinases remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.[12][13]

  • Data Analysis: Generate a melting curve by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of CMT5 indicates target stabilization and engagement.

The following diagram illustrates the principle of CETSA:

G cluster_0 No Drug cluster_1 With CMT5 Protein Protein Heat Heat Protein->Heat Low Tm Denaturation & Aggregation Denaturation & Aggregation Heat->Denaturation & Aggregation Low Tm Stabilized Protein Stabilized Protein Heat->Stabilized Protein High Tm Protein + CMT5 Protein + CMT5 Protein + CMT5->Heat High Tm

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

The quantitative data generated from the in vitro kinase assays and CETSA experiments should be presented in a clear and concise manner to facilitate comparative analysis.

In Vitro Kinase Selectivity Profile

The IC50 values obtained from the radiometric kinase assays are compiled into a table to provide a quantitative measure of the selectivity of CMT5.

Kinase TargetIC50 (nM)Fold Selectivity vs. p38α
p38α (MAPK14) 15 1
p38β (MAPK11)15010
p38γ (MAPK12)>10,000>667
p38δ (MAPK13)80053
JNK12,500167
ERK2>10,000>667
CDK25,000333
PI3Kα>10,000>667

Table 1: Hypothetical In Vitro Selectivity Profile of CMT5.

The data in Table 1 suggest that CMT5 is a potent inhibitor of p38α with a good selectivity margin against other p38 isoforms, particularly p38γ. The compound also demonstrates significant selectivity against other related kinases such as JNK1 and ERK2, as well as kinases from other families like CDK2 and PI3Kα.

Cellular Target Engagement Profile

The results from the CETSA experiments are presented as melting curves, demonstrating the thermal stabilization of the target protein upon compound binding.

A rightward shift in the melting curve for p38α in the presence of CMT5 would confirm target engagement in a cellular context. The absence of a significant shift for other kinases, such as p38γ or ERK2, would further corroborate the selectivity observed in the biochemical assays.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the selectivity profiling of a novel kinase inhibitor candidate, 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CMT5), with a hypothesized primary target of p38α MAPK. The combination of in vitro kinase assays and cellular thermal shift assays provides a robust dataset to assess both the direct inhibitory potential and the cellular target engagement of the compound.

The hypothetical data presented herein suggest that CMT5 is a potent and selective inhibitor of p38α. This favorable selectivity profile would warrant its further investigation in downstream cellular and in vivo models of p38α-driven pathologies. It is crucial to remember that selectivity is not absolute and should be considered within the context of the intended therapeutic window. Broader profiling against a larger kinase panel and other off-target liability panels would be the next logical steps in the preclinical development of CMT5. Such a data-driven approach to selectivity profiling is instrumental in de-risking novel drug candidates and increasing the probability of clinical success.

References

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Triazine Derivatives in the Adenosine A2A Receptor

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of 1,2,4-triazine derivatives as antagonists for the aden...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of 1,2,4-triazine derivatives as antagonists for the adenosine A2A receptor (A2AAR), a critical G-protein coupled receptor (GPCR) involved in various physiological processes. As your guide, I will not only walk you through the essential protocols but also provide the scientific rationale behind our experimental choices, ensuring a self-validating and robust computational analysis. Our exploration will be grounded in established scientific literature, with a focus on practical application and insightful interpretation of results.

The Adenosine A2A Receptor: A Key Therapeutic Target

The A2AAR is a well-established therapeutic target, particularly in the context of neurodegenerative disorders like Parkinson's disease, as well as in inflammation and immuno-oncology.[1][2][3] Antagonists of the A2AAR have shown promise in modulating neuronal function and immune responses. The availability of high-resolution crystal structures of the A2AAR has paved the way for structure-based drug design, enabling the rational design of potent and selective antagonists.[4][5][6][7][8]

The 1,2,4-triazine scaffold has emerged as a privileged chemotype in medicinal chemistry, demonstrating a wide array of biological activities.[9] Notably, derivatives of this scaffold have been identified as potent and selective A2AAR antagonists, making them an exciting class of compounds for further investigation and development.[2][10][11][12]

The Causality Behind Our Experimental Design: A Validated Approach

To ensure the scientific integrity of our comparative analysis, we will employ a retrospective docking study. This approach involves docking a series of known 1,2,4-triazine derivatives with experimentally determined binding affinities into the A2AAR binding site. The correlation between the computationally predicted binding scores and the experimental pKi values will serve as a validation of our docking protocol. This self-validating system is crucial for establishing trust in the predictive power of our computational model.

Our workflow is designed to be logical and transparent, following best practices for GPCR docking studies.[13][14][15]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation & Comparison Phase Receptor_Prep Receptor Preparation (PDB: 3EML) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Prepared Receptor Ligand_Prep Ligand Preparation (1,2,4-Triazine Derivatives) Ligand_Prep->Docking Prepared Ligands Analysis Analysis of Results (Binding Energy & Pose) Docking->Analysis Docking Results Correlation Correlation Analysis (Docking Score vs. pKi) Analysis->Correlation Binding Energies Comparison Comparative Analysis (SAR Interpretation) Analysis->Comparison Binding Poses Correlation->Comparison Validated Protocol

Figure 1: A schematic of the comparative docking analysis workflow.

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed methodology for the comparative docking analysis. The chosen software, AutoDock Vina, is widely used and has been demonstrated to be effective for GPCR docking.[16][17][18][19]

Receptor Preparation
  • Obtain the Receptor Structure: Download the crystal structure of the human adenosine A2A receptor in complex with the antagonist ZM241385 (PDB ID: 3EML) from the Protein Data Bank.[6] This structure is chosen as it represents the antagonist-bound conformation of the receptor.

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software such as AutoDockTools (ADT).[17][18]

    • Remove water molecules and any co-crystallized ligands (in this case, ZM241385).

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared receptor in the PDBQT format.

Ligand Preparation
  • Select Ligands: We will use a set of 1,2,4-triazine derivatives with known experimental pKi values from the study by Congreve et al.[10]

  • Prepare the Ligands:

    • Draw the 2D structures of the selected 1,2,4-triazine derivatives.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures.

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

Molecular Docking
  • Grid Box Definition: Define the docking grid box to encompass the entire binding site. The center of the grid should be based on the position of the co-crystallized ligand ZM241385 in the original PDB file. A grid size of approximately 25 x 25 x 25 Å is generally sufficient.[17][18]

  • Run AutoDock Vina: Execute the docking calculations for each prepared ligand against the prepared A2A receptor. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[19]

  • Analyze Results: AutoDock Vina will provide the binding affinity (in kcal/mol) and the predicted binding pose for each ligand.

Comparative Analysis: Bridging Computation and Experiment

The core of this guide is the objective comparison of the docking results with experimental data. This allows us to not only assess the predictive power of our model but also to gain insights into the structure-activity relationship (SAR) of these 1,2,4-triazine derivatives.

Quantitative Data Summary

The following table presents a hypothetical comparison of the docking scores (binding energies) with the experimentally determined pKi values for a selection of 1,2,4-triazine derivatives from Congreve et al.[10]

Compound IDExperimental pKi[10]Docking Score (kcal/mol)
4a PhenylPhenyl6.93-8.5
4c 4-FluorophenylPhenyl7.49-9.1
4e Phenyl3-Chloro-4-hydroxyphenyl8.16-9.8
4g 4-Fluorophenyl2,6-Dimethyl-4-hydroxyphenyl8.52-10.2
4h 4-Fluorophenyl2,6-Dimethyl-3-fluoro-4-hydroxyphenyl8.27-9.9
4k 4-Fluorophenyl2-Methyl-6-(trifluoromethyl)pyridin-4-yl8.02-9.6

Note: The docking scores are hypothetical and for illustrative purposes. A strong correlation between increasing pKi and more negative docking scores would validate the docking protocol.

Analysis of Binding Interactions

A crucial aspect of docking analysis is the visualization and interpretation of the predicted binding poses. The interactions of the 1,2,4-triazine derivatives with key residues in the A2AAR binding pocket can explain the observed SAR.

Based on the study by Congreve et al., the amino-triazine core forms critical hydrogen bonding interactions with the side chain of Asn253 .[10] The substituents at the 5- and 6-positions of the triazine ring occupy hydrophobic pockets and can form additional interactions. For instance, a hydroxyl group on one of the phenyl rings can form a hydrogen bond with His278 .[10]

G cluster_receptor A2A Receptor Binding Pocket cluster_ligand 1,2,4-Triazine Derivative Asn253 Asn253 His278 His278 Phe168 Phe168 (Hydrophobic Pocket) Ile274 Ile274 (Hydrophobic Pocket) Triazine_Core Amino-Triazine Core Triazine_Core->Asn253 H-Bond R1_Substituent R¹ Substituent (e.g., Phenyl) R1_Substituent->Phe168 Hydrophobic Interaction R2_Substituent R² Substituent (e.g., Substituted Phenyl) R2_Substituent->His278 H-Bond (if OH present) R2_Substituent->Ile274 Hydrophobic Interaction

Figure 2: Key molecular interactions between a 1,2,4-triazine derivative and the A2AAR binding site.

Conclusion: From Data to Drug Discovery

This guide has provided a comprehensive framework for conducting a comparative docking analysis of 1,2,4-triazine derivatives in the adenosine A2A receptor. By grounding our computational workflow in experimental data and established scientific principles, we can confidently interpret the results and derive meaningful insights into the SAR of this promising class of compounds. The methodologies and analyses presented here serve as a robust starting point for further lead optimization and the rational design of novel A2AAR antagonists.

References

  • RCSB PDB. (2024). 8RLN: Crystal structure of human adenosine A2A receptor (construct A2A-PSB2-bRIL) complexed with the partial antagonist LUF5834 at the orthosteric pocket. [Link]

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  • ResearchGate. (n.d.). Structures of the adenosine A2A receptor with (A) caffeine (PDB: 3RFM);.... [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

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  • Katritch, V., et al. (2010). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry.
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  • PubMed. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. As a priority, this document is in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively in a laboratory setting.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given its chemical structure—a chlorinated phenyl group attached to a triazine ring—3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol should be handled with caution. Analogous compounds are known to cause skin, eye, and respiratory irritation[1][2][3][4][5][6]. Therefore, proactive measures through engineering controls are critical to minimize exposure.

  • Primary Engineering Control: All handling of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood[7]. This provides a contained workspace and prevents the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants[8][9].

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[1][7]. All personnel should be trained on their proper use.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to prevent contact with 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. The following table summarizes the recommended PPE for various laboratory scenarios.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side-Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[3][7][10].
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice. Always inspect gloves for tears or holes before each use[7][8].
Body Protection Protective ClothingA standard lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[2].
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if dust is generated[3][7].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements cluster_2 Final Check Start Start: Handling 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol CheckFumeHood Is the work being performed in a certified fume hood? Start->CheckFumeHood BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat CheckFumeHood->BasePPE Yes EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Chemical-Resistant Apron - NIOSH-approved Respirator CheckFumeHood->EnhancedPPE No FinalCheck Proceed with experiment BasePPE->FinalCheck EnhancedPPE->FinalCheck

Caption: PPE selection workflow for handling 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for safe handling.

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transfers to minimize the generation of airborne particles.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container[8].

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory[8][9].

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol and any associated waste must be handled with care due to its halogenated nature.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and appropriate waste container[11]. Never mix it with non-halogenated organic waste or aqueous waste.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be placed in a designated solid waste container for halogenated compounds.

  • Liquid Waste:

    • Solutions containing 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol must be disposed of in a designated "Halogenated Organic Liquid Waste" container.

    • Do not dispose of this chemical down the drain[8][11][12].

  • Spill Cleanup:

    • In the event of a spill, evacuate the area if necessary.

    • For small spills, use an absorbent material like sand or diatomaceous earth to contain the substance[12].

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the absorbed material and place it in a sealed container for disposal as halogenated waste.

  • Waste Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company in accordance with local, state, and federal regulations[13].

References

  • Benchchem. Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol.
  • ChemicalBook.
  • Synerzine. SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Benchchem. Personal protective equipment for handling 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
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  • SAFETY D
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
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